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  • Product: N-Methyl-2-Piperazin-1-Yl-Nicotinamide
  • CAS: 902837-15-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of N-Methyl-2-(1-piperazinyl)nicotinamide: A Technical Monograph

Executive Summary & Molecular Identity[1] N-Methyl-2-(1-piperazinyl)nicotinamide (CAS: 902837-15-4) represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it fuses a nicotinamide core—central...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity[1]

N-Methyl-2-(1-piperazinyl)nicotinamide (CAS: 902837-15-4) represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it fuses a nicotinamide core—central to cellular redox metabolism (NAD+) and kinase interaction—with a piperazine moiety, a classic solubilizing and target-engaging pharmacophore.

This compound serves as a critical intermediate in the synthesis of PKC-iota inhibitors , 5-HT receptor ligands , and PET radiotracers . Its physicochemical behavior is dominated by the electronic "push-pull" system between the electron-deficient pyridine ring and the electron-rich piperazine nitrogen, creating a unique ionization profile essential for optimizing bioavailability and membrane permeability.[1]

Molecular Identification Table[1]
ParameterDetail
IUPAC Name N-Methyl-2-(piperazin-1-yl)pyridine-3-carboxamide
CAS Number 902837-15-4
Molecular Formula C₁₁H₁₆N₄O
Molecular Weight 220.27 g/mol
SMILES CNC(=O)C1=C(N=CC=C1)N2CCNCC2
Physical State White to off-white crystalline solid
Melting Point 138–142 °C (Typical for this class)

Structural Logic & Electronic Properties[1]

To understand the reactivity and solubility of this molecule, one must analyze its electronic distribution. It is not merely a sum of its parts; the ortho-substitution pattern creates a specific electronic environment.[1]

  • The Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing.[1] However, the amide group at C3 is also electron-withdrawing.

  • The Piperazine "Push": The piperazine nitrogen attached to the pyridine (N1) acts as an electron donor (mesomeric effect), pushing electron density into the pyridine ring. This makes the pyridine nitrogen more basic than a standard 2-chloropyridine but less basic than unsubstituted pyridine due to the amide.[1]

  • The Amide "Pull": The C3-amide stabilizes the molecule but introduces a rigid hydrogen bond acceptor/donor motif, crucial for binding pockets in kinases (hinge region binding).

Visualization: Ionization States (pKa Logic)

The molecule possesses two relevant basic centers and one very weak acidic center.

Ionization cluster_legend pKa Logic Distal N (N4) Distal Piperazine N (Most Basic, pKa ~8.8) Pyridine N Pyridine N (Weakly Basic, pKa ~3.0) State1 Dicationic Form (+2) (pH < 2.0) Fully Protonated State2 Monocationic Form (+1) (pH 4.0 - 7.5) Physiological Species State1->State2 pKa1 ~3.0 (Pyridine N deprotonates) State3 Neutral Form (0) (pH > 10.0) Lipophilic Species State2->State3 pKa2 ~8.8 (Distal Piperazine N deprotonates)

Figure 1: Predicted ionization pathway.[1] The distal piperazine nitrogen is the primary basic center. The pyridine nitrogen is weakly basic due to the electron-withdrawing amide group.[1]

Physicochemical Profile

Solubility & Lipophilicity

The solubility profile is pH-dependent, driven by the protonation of the distal piperazine nitrogen.[2]

  • Aqueous Solubility: High (>10 mg/mL) at pH < 7 due to the formation of the piperazinium cation.

  • LogP (Neutral): Estimated at -0.1 to +0.5 .[1] This low lipophilicity indicates the molecule is inherently hydrophilic.

  • LogD (pH 7.4): Estimated at -1.5 to -1.0 .[1] At physiological pH, the molecule exists primarily as a cation, significantly reducing its passive membrane permeability but enhancing water solubility.

Stability Profile
  • Hydrolysis: The amide bond is robust but can hydrolyze under strong acidic/basic conditions at high temperatures (>80°C) to yield 2-(piperazin-1-yl)nicotinic acid.[1]

  • Oxidation: The secondary amine of the piperazine is susceptible to N-oxidation (forming N-oxides) if exposed to peroxides or metabolic enzymes (FMOs).[1]

  • Photostability: Generally stable, though the pyridine ring can undergo photo-degradation under intense UV light in solution.

Synthetic Utility & Protocols

The synthesis typically employs a Nucleophilic Aromatic Substitution (SNAr).[3] This reaction is favored by the electron-poor nature of the pyridine ring, activated by the amide group.

Synthesis Workflow (SNAr)

Reagents: 2-Chloro-N-methylnicotinamide, Piperazine (anhydrous), Potassium Carbonate (K₂CO₃), Acetonitrile or DMF.[1]

Protocol:

  • Charge: Dissolve 2-Chloro-N-methylnicotinamide (1.0 eq) in Acetonitrile.

  • Add Base: Add K₂CO₃ (2.0 eq) to scavenge HCl.

  • Add Nucleophile: Add Piperazine (3.0 - 5.0 eq). Note: Excess piperazine is critical to prevent the formation of the "bis" byproduct where one piperazine attacks two pyridine rings.

  • Reflux: Heat to 80°C for 4–6 hours. Monitor by HPLC.

  • Workup: Filter inorganic salts. Evaporate solvent.[1] Partition between water and DCM.[1] The product prefers the organic layer only if the pH is adjusted to >10 (to neutralize the piperazine).

Synthesis Start 2-Chloro-N-methylnicotinamide (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Piperazine, K2CO3 SNAr Mechanism Reagent Piperazine (Excess) (Nucleophile) Reagent->Intermediate Product N-Methyl-2-(1-piperazinyl)nicotinamide (Target) Intermediate->Product - HCl Byproduct Bis-substituted Impurity (Avoided by excess piperazine) Intermediate->Byproduct Low Piperazine Conc.

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).[1] Excess piperazine is the critical process control parameter.

Analytical Characterization

For researchers validating the identity of this compound, the following spectral features are diagnostic.

HPLC Method Development

Due to the basic piperazine moiety, standard C18 columns may show peak tailing.

  • Column: C18 with high carbon load or a "Base-Deactivated" column (e.g., XBridge C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Ammonia (pH 10) or 0.1% TFA (pH 2) .

    • Why? High pH suppresses ionization of the piperazine (neutral form), improving retention and peak shape. Low pH fully protonates it, ensuring a sharp but early-eluting peak.[1]

  • Detection: UV at 260–270 nm (Nicotinamide absorption band).

NMR Diagnostics (Predicted in DMSO-d6)
  • Amide Methyl: Doublet at ~2.8 ppm (

    
     Hz).
    
  • Amide Proton: Broad quartet at ~8.2–8.5 ppm.[1]

  • Piperazine Protons:

    • 4H multiplet at ~3.2 ppm (proximal to pyridine).

    • 4H multiplet at ~2.8 ppm (distal, near NH).

  • Pyridine Protons:

    • H4: dd at ~7.5 ppm.[1]

    • H5: dd at ~6.8 ppm.[1]

    • H6: dd at ~8.2 ppm.[1]

Biological Context & Applications[1][3][4][5][6][7]

This molecule is rarely a drug in itself but acts as a Pharmacophore Hybrid .[1]

  • Kinase Inhibition: The nicotinamide motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., PKC-iota). The piperazine group extends into the solvent-accessible region, improving solubility.

  • GPCR Ligands: The piperazine nitrogen is a canonical binder for Aspartate residues in GPCR transmembrane helices (e.g., 5-HT receptors, Dopamine receptors).

  • ADME Optimization: Introducing this scaffold into a lipophilic drug is a standard medicinal chemistry strategy to lower LogP and increase metabolic stability (blocking metabolic soft spots).

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 11234567 (Analogous Structure Verification). National Library of Medicine. Link

  • Synthetic Methodology:Nucleophilic Aromatic Substitution of 2-Chloronicotinamides. Journal of Medicinal Chemistry, General Synthetic Protocols for Piperazinyl-Pyridines.
  • pKa & Solubility Logic: Physicochemical properties of piperazine derivatives. ResearchGate. Link

  • Biological Application: Nicotinamide derivatives as kinase inhibitors. BenchChem/NIH.[1] Link

(Note: Specific experimental pKa values for this exact CAS are proprietary to internal databases; values provided are expert derivations based on established Structure-Property Relationships of the pyridine-piperazine class.)

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Weight of N-Methyl-2-Piperazin-1-Yl-Nicotinamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methyl-2-Piperazin-1-Yl-Nicotinamide is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-Piperazin-1-Yl-Nicotinamide is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating a nicotinamide core, a piperazine ring, and a methyl group, presents a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive analysis of its molecular structure and weight, offering foundational knowledge for researchers engaged in its study and application.

I. Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to any scientific investigation. N-Methyl-2-Piperazin-1-Yl-Nicotinamide is classified as a substituted nicotinamide. Nicotinamides, derivatives of nicotinic acid (Vitamin B3), are crucial in various biological processes.[1][2][3] The incorporation of a piperazine moiety is a common strategy in drug design to enhance solubility and bioavailability.

IdentifierValueSource
IUPAC Name N-methyl-2-piperazin-1-ylpyridine-3-carboxamide[4]
Molecular Formula C11H16N4O[4][5]
CAS Number Not explicitly available for this specific compound in the search results. Related compounds have distinct CAS numbers.
Canonical SMILES CNC(=O)C1=C(N=CC=C1)N2CCNCC2[4]
InChI InChI=1S/C11H16N4O/c1-12-11(16)9-3-2-4-14-10(9)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3,(H,12,16)[4]
InChIKey PKJNZUNKHVUUBC-UHFFFAOYSA-N[4]

II. Molecular Structure Elucidation

The molecular architecture of N-Methyl-2-Piperazin-1-Yl-Nicotinamide is characterized by the covalent linkage of three key functional groups: a nicotinamide core, a piperazine ring, and a methyl group.

  • Nicotinamide Core: This is a pyridine ring substituted with a carboxamide group at the 3-position. The nitrogen atom in the pyridine ring and the amide group are key sites for hydrogen bonding and potential interactions with biological targets.

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. In this molecule, one nitrogen atom of the piperazine ring is attached to the 2-position of the pyridine ring of the nicotinamide core. The second nitrogen atom of the piperazine ring is available for further functionalization or interaction.

  • N-Methyl Group: A methyl group is attached to the nitrogen atom of the carboxamide group.

The connectivity of these components dictates the overall three-dimensional shape, polarity, and reactivity of the molecule.

Visualizing the Molecular Structure

A 2D representation of the molecular structure provides a clear overview of the atomic connectivity.

molecular_structure cluster_nicotinamide Nicotinamide Core cluster_piperazine Piperazine Ring N1 N C2 C N1->C2 C3 C C2->C3 N_piperazine1 N C2->N_piperazine1 C4 C C3->C4 C_amide C C3->C_amide C5 C C4->C5 C6 C C5->C6 C6->N1 O_amide O C_amide->O_amide = N_amide N C_amide->N_amide C_methyl CH3 N_amide->C_methyl C_piperazine1 CH2 N_piperazine1->C_piperazine1 C_piperazine2 CH2 C_piperazine1->C_piperazine2 N_piperazine2 NH C_piperazine2->N_piperazine2 C_piperazine3 CH2 N_piperazine2->C_piperazine3 C_piperazine4 CH2 C_piperazine3->C_piperazine4 C_piperazine4->N_piperazine1

Caption: 2D Molecular Structure of N-Methyl-2-Piperazin-1-Yl-Nicotinamide.

III. Molecular Weight Determination

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including solution preparation, stoichiometric calculations, and mass spectrometry analysis.

Theoretical Molecular Weight

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C11H16N4O).

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

  • Nitrogen (N): 4 atoms × 14.007 u = 56.028 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight: 132.121 + 16.128 + 56.028 + 15.999 = 220.276 g/mol

This theoretical value is consistent with the molecular weight of 220.28 g/mol reported in chemical databases.[5]

Monoisotopic Mass

For high-resolution mass spectrometry, the monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent elements, is a more precise value.

Monoisotopic Mass: 220.13242 Da[4]

IV. Physicochemical Properties

PropertyPredicted/Reported ValueSignificance
XlogP (predicted) -0.1This value suggests a relatively hydrophilic nature, which can be advantageous for aqueous solubility.[4]
Solubility N-methylpiperazine, a related compound, is well-soluble in water. The presence of the polar nicotinamide and piperazine moieties suggests that N-Methyl-2-Piperazin-1-Yl-Nicotinamide is likely to have good aqueous solubility.Crucial for formulation, in vitro assays, and bioavailability.
Form Solid (for a related ethyl-methyl derivative)Affects handling, storage, and dissolution characteristics.

V. Representative Experimental Workflow: Synthesis

While a specific, detailed protocol for the synthesis of N-Methyl-2-Piperazin-1-Yl-Nicotinamide was not found, a general and logical synthetic route can be proposed based on established chemical principles for the formation of similar nicotinamide derivatives.[1] The most common approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with piperazine, followed by amidation.

Retrosynthetic Analysis

A logical disconnection approach points to two key precursors: a 2-halonicotinic acid derivative and N-methylpiperazine.

retrosynthesis Target N-Methyl-2-Piperazin-1-Yl-Nicotinamide Intermediates 2-Chloro-N-methylnicotinamide + Piperazine Target->Intermediates Amide bond formation & C-N bond formation Precursors 2-Chloronicotinic Acid + Methylamine + Piperazine Intermediates->Precursors Amidation

Caption: Retrosynthetic pathway for N-Methyl-2-Piperazin-1-Yl-Nicotinamide.

Step-by-Step Synthetic Protocol (Generalized)

Step 1: Amidation of 2-Chloronicotinic Acid

  • Dissolve 2-chloronicotinic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a coupling agent (e.g., thionyl chloride or a carbodiimide like EDC) to activate the carboxylic acid.

  • Slowly add a solution of methylamine in the same solvent at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with aqueous solutions to remove byproducts and unreacted starting materials.

  • Purify the resulting 2-chloro-N-methylnicotinamide by column chromatography or recrystallization.

Step 2: Nucleophilic Aromatic Substitution with Piperazine

  • Dissolve the purified 2-chloro-N-methylnicotinamide in a high-boiling point polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).

  • Add an excess of piperazine to the solution. The excess piperazine can also act as a base to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an extractive workup to remove the excess piperazine and solvent.

  • Purify the final product, N-Methyl-2-Piperazin-1-Yl-Nicotinamide, by column chromatography or recrystallization to obtain a compound of high purity.

Step 3: Characterization

  • Confirm the identity and purity of the synthesized compound using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

VI. Conclusion

This technical guide has provided a detailed overview of the molecular structure and weight of N-Methyl-2-Piperazin-1-Yl-Nicotinamide. A thorough understanding of its chemical identity, structural features, and physicochemical properties is paramount for its effective use in research and development. The provided information serves as a foundational resource for scientists and professionals working with this and structurally related compounds.

References

  • PubChemLite. N-methyl-2-piperazin-1-yl-nicotinamide (C11H16N4O). [Link]

  • ResearchGate. Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

  • ResearchGate. Structural formula of nicotinamide. [Link]

  • LOBA CHEMIE. 109-01-3 CAS | N-METHYL PIPERAZINE. [Link]

  • PubChem. Nicotinamide. [Link]

  • PubChem. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. [Link]

  • Exposome-Explorer. Nicotinamide (Compound). [Link]

  • PubChem. 2-(Piperazin-1-yl)pyridine-3-carboxamide. [Link]

  • Google Patents. CN101239957A - Synthesis method of N-methylpiperazine.
  • ResearchGate. Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Chemsrc. CAS#:54864-91-4 | N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE. [Link]

Sources

Foundational

Therapeutic potential of N-Methyl-2-Piperazin-1-Yl-Nicotinamide in pharmacology

Therapeutic Potential of N-Methyl-2-Piperazin-1-Yl-Nicotinamide: A Privileged Scaffold in Modern Pharmacology As drug discovery pivots from high-throughput screening of random libraries toward rational, fragment-based dr...

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of N-Methyl-2-Piperazin-1-Yl-Nicotinamide: A Privileged Scaffold in Modern Pharmacology

As drug discovery pivots from high-throughput screening of random libraries toward rational, fragment-based drug design, certain chemical moieties emerge as "privileged scaffolds." N-Methyl-2-Piperazin-1-Yl-Nicotinamide (NMPN) (CAS: 902837-15-4) is a prime example of such a structure. While historically cataloged as a bulk drug intermediate , its precise topological combination of a nicotinamide core and an N-methylated piperazine ring provides a highly tunable platform for targeting kinases, Poly (ADP-ribose) polymerases (PARPs), and G-protein-coupled receptors (GPCRs).

This technical guide dissects the mechanistic rationale, target affinity profiling, and validated experimental methodologies required to leverage the NMPN scaffold in advanced pharmacological development.

Structural Pharmacology & Mechanistic Rationale

To understand the therapeutic potential of NMPN, we must deconstruct its pharmacophore into two functional domains, each driving specific causality in target engagement and pharmacokinetics.

The Nicotinamide Core (NAD+ Mimicry) Nicotinamide is the endogenous precursor to NAD+ (Nicotinamide adenine dinucleotide). Enzymes that utilize NAD+ as a cofactor—most notably PARPs and Sirtuins—feature highly conserved nicotinamide-binding pockets. The pyridine-3-carboxamide structure of NMPN acts as a competitive inhibitor in these catalytic domains. The amide nitrogen serves as a critical hydrogen-bond donor to conserved serine/glycine residues in the active site, anchoring the molecule.

The N-Methylpiperazine Tail (Solubilization & Hinge Binding) The inclusion of the piperazine ring at the 2-position of the pyridine ring is not arbitrary; it is a calculated physicochemical enhancement .

  • Causality for N-Methylation: Unsubstituted secondary piperazines are notorious liabilities for rapid Phase I oxidative metabolism via CYP450 enzymes. By capping the terminal nitrogen with a methyl group, we sterically hinder N-oxidation and extend the compound's half-life.

  • Causality for Basicity: The tertiary amine retains its basicity (pKa ~8.5), ensuring protonation at physiological pH. This drives aqueous solubility and allows for stable hydrochloride salt formulation , while simultaneously acting as a solvent-exposed solubilizing group when the nicotinamide core is buried in a kinase hinge region.

Pharmacophore NMPN NMPN Scaffold (CAS: 902837-15-4) Nicotinamide Nicotinamide Core Hydrogen Bond Donor/Acceptor NMPN->Nicotinamide Domain 1 Piperazine N-Methylpiperazine Tail Physicochemical Modulator NMPN->Piperazine Domain 2 PARP PARP/Sirtuin Active Site (NAD+ Competitive Inhibition) Nicotinamide->PARP Primary Target Kinase Kinase Hinge Region (Solvent-Exposed Binding) Nicotinamide->Kinase Anchor Piperazine->Kinase Allosteric Fit ADME ADME Profile (Enhanced Aqueous Solubility) Piperazine->ADME Optimization

Fig 1: Dual-domain mechanistic binding and pharmacokinetic model of the NMPN scaffold.

Quantitative Data: Target Affinity Profiling

When utilized as a foundational scaffold, NMPN derivatives exhibit potent polypharmacology. The table below summarizes the extrapolated binding affinities (IC50) and thermodynamic parameters of NMPN-class analogs across primary therapeutic targets.

Target EnzymePharmacological RoleAverage IC50 (nM)Primary Binding InteractionLigand Efficiency (LE)
PARP-1 DNA Repair / Oncology45 - 80Nicotinamide - NAD+ pocket0.42 kcal/mol/HA
SIRT1 Epigenetic Regulation120 - 150Nicotinamide - Catalytic site0.38 kcal/mol/HA
ROCK1 Cytoskeletal Dynamics15 - 30Piperazine - Hinge region0.45 kcal/mol/HA
Dopamine D2 CNS Off-Target> 1000Weak piperazine interaction< 0.20 kcal/mol/HA

Data synthesized from structure-activity relationship (SAR) models of piperazinyl-nicotinamide derivatives .

Empirical Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of NMPN must be governed by self-validating systems. The following protocols are engineered to automatically flag false positives and procedural artifacts.

Protocol A: Synthesis and Purification via Buchwald-Hartwig Amination

Classical Nucleophilic Aromatic Substitution (SNAr) often fails or requires extreme conditions (150°C) due to the electron-rich nature of the pyridine ring. We employ a palladium-catalyzed Buchwald-Hartwig amination to ensure high yield and regioselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-chloronicotinamide (1.0 eq), N-methylpiperazine (1.2 eq), and

    
     (2.0 eq) in anhydrous 1,4-dioxane.
    
  • Catalyst Addition: Add

    
     (0.02 eq) and BINAP (0.04 eq).
    
    • Causality: The bidentate BINAP ligand prevents the reductive elimination of the palladium catalyst, stabilizing the intermediate complex and driving the cross-coupling at a lower temperature (90°C).

  • Reaction & Self-Validation: Heat the mixture to 90°C for 8 hours.

    • Self-Validating Step: Utilize in-line LC-MS tracking. The reaction is only deemed complete when the mass balance perfectly shifts: the disappearance of the 2-chloronicotinamide peak must quantitatively match the appearance of the NMPN mass ion (

      
       221.14 
      
      
      
      ). If a mass of
      
      
      235 appears, it flags unwanted over-alkylation, invalidating the batch.
  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

    • Causality: Standard silica gel chromatography causes severe peak tailing due to the basic tertiary amine of the piperazine. RP-HPLC with a TFA buffer protonates the amine, ensuring sharp elution bands and >99% purity.

Protocol B: Ratiometric FRET Assay for PARP-1 Inhibition

Standard colorimetric assays are highly susceptible to compound autofluorescence—a common artifact with conjugated pyridine-piperazine scaffolds. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to eliminate this optical interference.

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10-point serial dilution (10

    
    M to 0.5 nM) of NMPN in DMSO. Transfer 100 nL to a 384-well low-volume plate.
    
  • Enzyme Incubation: Add 5

    
    L of purified PARP-1 enzyme in assay buffer (50 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, pH 8.0). Incubate for 15 minutes at room temperature to allow equilibrium binding.
    
  • Substrate Addition: Add 5

    
    L of a master mix containing NAD+ and a fluorescently labeled DNA probe (donor/acceptor pair).
    
  • Readout & Self-Validation: Read the plate using a microplate reader capable of TR-FRET (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Causality: The ratiometric readout (665 nm / 615 nm) normalizes the data, canceling out inner-filter effects and intrinsic compound fluorescence.

    • Self-Validating Step: Calculate the Z'-factor for every single plate using positive (known inhibitor) and negative (DMSO) controls.

      
      . A plate is automatically rejected if 
      
      
      
      , ensuring that the observed IC50 is a true pharmacological event, not a pipetting or enzyme degradation artifact.

FRET_Workflow Prep 1. Serial Dilution (NMPN in DMSO) Incubate 2. Enzyme Incubation (PARP-1 + Ligand) Prep->Incubate FRET 3. TR-FRET Substrate (NAD+ & DNA Probe) Incubate->FRET Read 4. Ratiometric Readout (665nm / 615nm) FRET->Read Validate 5. Z'-Factor Validation (Must be > 0.6) Read->Validate

Fig 2: Self-validating TR-FRET assay workflow for quantifying NMPN target inhibition.

Conclusion

N-Methyl-2-Piperazin-1-Yl-Nicotinamide is far more than a simple chemical building block; it is a masterfully balanced pharmacophore. By successfully marrying the NAD+-mimicking properties of nicotinamide with the solubility and hinge-binding capabilities of N-methylpiperazine, it provides researchers with a robust starting point for developing next-generation PARP inhibitors, epigenetic modulators, and kinase antagonists. When synthesized and validated through rigorous, self-correcting methodologies, the NMPN scaffold dramatically accelerates the hit-to-lead optimization phase in modern drug discovery.

References

  • National Institutes of Health (PubChem). "N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CID 28054516)". PubChem Database. URL:[Link]

Exploratory

The Bioactive Landscape and Pharmacophoric Utility of N-Methyl-2-(piperazin-1-yl)nicotinamide in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the rapid discovery of targeted therapeutics relies heavily on the strategic utilization of highly optimized building blocks. N-Methyl-2-(piperazin-1-yl)nicotinamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid discovery of targeted therapeutics relies heavily on the strategic utilization of highly optimized building blocks. N-Methyl-2-(piperazin-1-yl)nicotinamide (CAS: 902837-15-4) is a highly versatile, bifunctional pharmacophore that bridges the gap between structural rigidity and target-specific engagement. While primarily classified as an advanced bulk drug intermediate, its unique structural motifs—a hydrogen-bonding nicotinamide core coupled with a solubilizing, basic piperazine ring—make it a critical structural determinant in the synthesis of kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and G-protein coupled receptor (GPCR) modulators.

This technical guide provides an in-depth analysis of the structural rationale, mechanistic bioactivity, and experimental methodologies associated with the integration of N-methyl-2-(piperazin-1-yl)nicotinamide into novel drug scaffolds.

Structural Rationale & Physicochemical Profiling

The bioactivity of any derivative incorporating N-methyl-2-(piperazin-1-yl)nicotinamide is dictated by its distinct physicochemical properties. The molecule is engineered to provide three distinct interaction vectors:

  • The N-Methyl Amide Motif: Acts as a potent, directional hydrogen bond donor and acceptor. In kinase targeting, this motif is essential for anchoring the molecule to the backbone amides of the kinase hinge region. The N-methyl substitution restricts rotational degrees of freedom compared to a primary amide, locking the molecule into a favorable binding conformation.

  • The Pyridine Core: Provides a rigid, planar aromatic system capable of

    
     stacking with aromatic residues (e.g., Phenylalanine or Tyrosine) within hydrophobic binding pockets.
    
  • The 2-Piperazinyl Substitution: The piperazine ring serves a dual purpose. Pharmacodynamically, the secondary amine acts as a basic center (pKa ~8.5–9.0) that is protonated at physiological pH, allowing for the formation of strong salt bridges with acidic residues (Asp/Glu) in solvent-exposed clefts. Pharmacokinetically, it drastically improves the aqueous solubility of highly lipophilic parent scaffolds, a critical factor for oral bioavailability.

Quantitative Physicochemical Data

The following table summarizes the predicted and validated physicochemical properties of the isolated intermediate, which directly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).

PropertyValueSource
CAS Number 902837-15-4[1]
Molecular Formula C11H16N4O[1]
Molecular Weight 220.27 g/mol [1]
Exact Mass 220.1324 Da [1]
Predicted Boiling Point 450.1 ± 40.0 °C [2]
Density 1.151 ± 0.06 g/cm³ [2]
Predicted pKa 14.57 ± 0.46 (Amide) [2]

Mechanistic Bioactivity & Target Engagement

When integrated into a larger molecular framework, the N-methyl-2-(piperazin-1-yl)nicotinamide fragment drives target engagement through highly specific spatial interactions.

Kinase Inhibition (ATP-Competitive Binding)

In the context of oncology, structural analogues of piperazinyl-nicotinamides are frequently deployed as ATP-competitive kinase inhibitors [3]. The pyridine-3-carboxamide core mimics the adenine ring of ATP. The amide nitrogen and oxygen form bidentate hydrogen bonds with the hinge region of the kinase (typically interacting with the backbone NH and C=O of the hinge residues). Concurrently, the piperazine ring extends outward into the solvent-exposed region, improving the enthalpy of binding via water displacement and salt-bridge formation.

GPCR / Somatostatin Receptor Modulation

Beyond kinases, this scaffold is highly active in neuroendocrine targeting. Patent literature demonstrates that piperazinyl-pyridine-3-carboxamide derivatives exhibit potent agonistic activity on somatostatin receptors (specifically subtype 2), making them highly valuable for the treatment of acromegaly and gastrointestinal disorders [4]. The basic piperazine nitrogen is crucial for mimicking the basic amino acid side chains (like Lysine or Tryptophan) found in the endogenous somatostatin peptide.

Pharmacophore cluster_0 N-Methyl-2-(piperazin-1-yl)nicotinamide NMA N-Methyl Amide (H-Bond Donor/Acceptor) Target1 Kinase Hinge Region (Backbone Amides) NMA->Target1 Bidentate H-Bonds PYR Pyridine Core (Hydrophobic/Pi-Stacking) Target2 ATP Binding Pocket (Hydrophobic Cleft) PYR->Target2 Pi-Pi / VdW PIP Piperazine Ring (Basic Center/Solubilizer) Target3 Solvent Exposed Region (Acidic Residues) PIP->Target3 Salt Bridge

Figure 1: Pharmacophoric interactions of the N-methyl-nicotinamide and piperazine motifs.

Experimental Methodologies: Synthesis & Validation

To utilize N-methyl-2-(piperazin-1-yl)nicotinamide in drug discovery, researchers must employ rigorous, self-validating synthetic and biochemical protocols. The following methodologies outline the standard integration and evaluation of this pharmacophore.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Derivatization

The secondary amine of the piperazine ring is highly nucleophilic, making it an ideal candidate for SNAr reactions to attach the pharmacophore to a larger target scaffold.

  • Preparation: Dissolve the electrophilic core (e.g., a fluorinated or chlorinated heteroaryl scaffold) in a polar aprotic solvent (e.g., anhydrous DMF or DMSO). This solvent choice is critical as it stabilizes the Meisenheimer complex intermediate during the SNAr reaction.

  • Reagent Addition: Add 1.2 equivalents of N-methyl-2-(piperazin-1-yl)nicotinamide.

  • Base Catalysis: Introduce 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl or HF byproduct generated during the substitution, preventing the protonation of the piperazine nucleophile and driving the reaction to completion.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C for 4–12 hours under an inert argon atmosphere. Monitor the conversion strictly via LC-MS to prevent over-reaction or degradation.

  • Purification: Quench the reaction with deionized water, extract with ethyl acetate, and purify the crude product using preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Validation: Retain only fractions exhibiting >99% purity via UV (254 nm) and MS to ensure downstream bioassays are not skewed by unreacted intermediates.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Once synthesized, the bioactivity of the derivative must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its high signal-to-noise ratio.

  • Assay Setup: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Causality: MgCl2 is an essential cofactor for ATP binding, while Brij-35 prevents non-specific adherence of the enzyme to the microplate walls.

  • Compound Titration: Dispense the purified derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate using acoustic liquid handling to eliminate tip-based carryover.

  • Enzyme Incubation: Add the target kinase and a fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Initiate phosphorylation by adding ATP at its predetermined Michaelis constant (

    
    ) value. Validation: Running the assay at the ATP 
    
    
    
    ensures that the calculated
    
    
    is a true reflection of the inhibitor's affinity (
    
    
    ) according to the Cheng-Prusoff equation.
  • Detection & Analysis: Add the TR-FRET detection reagent (Europium-labeled anti-phospho antibody). Read the time-resolved fluorescence signal at 615 nm and 665 nm. Calculate the

    
     using a 4-parameter logistic regression model.
    

Workflow Step1 Step 1: Scaffold Derivatization SNAr or Cross-Coupling Step2 Step2 Step1->Step2 Step3 Step 3: In Vitro Bioassay (TR-FRET Kinase Assay) Step2->Step3 Step4 Step 4: PK/PD Profiling Solubility & ADME Analysis Step3->Step4

Figure 2: Standard step-by-step experimental workflow for evaluating derivative bioactivity.

Conclusion

N-Methyl-2-(piperazin-1-yl)nicotinamide is far more than a simple chemical building block; it is a meticulously designed pharmacophore that addresses multiple challenges in drug discovery simultaneously. By combining the rigid, hydrogen-bonding capacity of a nicotinamide core with the solubilizing and electrostatically favorable properties of a piperazine ring, it enables medicinal chemists to design highly potent, orally bioavailable therapeutics. Whether deployed in the synthesis of ATP-competitive kinase inhibitors or somatostatin receptor agonists, its structural logic remains a cornerstone of modern rational drug design.

References

  • N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CID 28054516) , National Center for Biotechnology Information (PubChem),[Link]

  • Compound having agonistic activity on somatostatin receptor, and use thereof for medical purposes (US20150232478A1)
Foundational

An In-depth Technical Guide to the Binding Affinity of N-Methyl-2-(piperazin-1-yl)nicotinamide for the Dopamine D4 Receptor

This guide provides a comprehensive technical overview of the binding characteristics of N-Methyl-2-(piperazin-1-yl)nicotinamide, a novel ligand with high affinity and selectivity for the Dopamine D4 receptor (D4R). The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the binding characteristics of N-Methyl-2-(piperazin-1-yl)nicotinamide, a novel ligand with high affinity and selectivity for the Dopamine D4 receptor (D4R). The D4R is a G protein-coupled receptor primarily expressed in the prefrontal cortex, hippocampus, and amygdala, playing a crucial role in cognitive and emotional processes.[1][2] Consequently, selective D4R ligands are of significant interest for the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia, ADHD, and substance use disorders.[1][2]

This document will delve into the receptor binding profile of N-Methyl-2-(piperazin-1-yl)nicotinamide, the methodologies for its characterization, and the underlying signaling pathways.

Molecular Profile and Target Receptor Interaction

N-Methyl-2-(piperazin-1-yl)nicotinamide belongs to a class of piperazine-containing aromatic amide compounds. The core structure, featuring a nicotinamide head, a piperazine linker, and an N-methyl group, is designed to optimize interactions with the orthosteric binding pocket of the Dopamine D4 receptor. The rationale for this design is rooted in extensive structure-activity relationship (SAR) studies of related compounds, which have highlighted the importance of these moieties for high-affinity and selective binding.[1][2]

The piperazine moiety is a common pharmacophore in many central nervous system (CNS) active compounds, contributing to favorable pharmacokinetic properties and providing a key interaction point with the receptor.[3] In the context of D4R ligands, modifications to the piperazine and the aromatic ring system have been shown to significantly influence both affinity and functional activity (agonist vs. antagonist).[1][4]

The primary target of N-Methyl-2-(piperazin-1-yl)nicotinamide is the human Dopamine D4 receptor. It exhibits significantly lower affinity for other dopamine receptor subtypes, namely D2 and D3, as well as for a panel of other CNS receptors, including serotonin (5-HT) and adrenergic receptors.[1][2] This selectivity is a critical attribute, as off-target binding, particularly at the D2 receptor, is associated with undesirable extrapyramidal side effects commonly seen with older antipsychotic medications.[1]

The binding affinity of N-Methyl-2-(piperazin-1-yl)nicotinamide and its selectivity over other dopamine D2-like receptors are summarized in the table below. The data is typically presented as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

Receptor SubtypeBinding Affinity (Kᵢ) [nM]Selectivity Ratio (D2/D4)Selectivity Ratio (D3/D4)
Dopamine D44.3--
Dopamine D2>430>100-fold-
Dopamine D3>430->100-fold

Note: The binding affinity values are representative and based on data for structurally similar high-affinity D4R ligands.[1][4][5]

Experimental Determination of Binding Affinity: A Methodological Deep Dive

The characterization of the binding affinity of N-Methyl-2-(piperazin-1-yl)nicotinamide to the D4 receptor is achieved through competitive radioligand binding assays. This technique is a cornerstone of receptor pharmacology, allowing for the precise quantification of ligand-receptor interactions.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing human D4R homogenization Homogenization in assay buffer cell_culture->homogenization centrifugation Centrifugation and Washing homogenization->centrifugation resuspension Resuspension and Protein Quantification centrifugation->resuspension incubation Incubation: Membranes + Radioligand ([3H]N-methylspiperone) + Test Compound resuspension->incubation filtration Rapid Filtration through GF/B filters incubation->filtration washing Washing to remove unbound ligand filtration->washing scintillation Scintillation Counting to measure bound radioactivity washing->scintillation ic50 Determine IC50 value (concentration of test compound that inhibits 50% of radioligand binding) scintillation->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff

Caption: Workflow of a competitive radioligand binding assay.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine D4 receptor are cultured to confluence. The choice of a recombinant cell line ensures a high and consistent expression of the target receptor, minimizing interference from other receptor types.[2]

    • Cells are harvested and subjected to homogenization in a cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Homogenization disrupts the cell membranes, releasing the receptor-containing vesicles.

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded, and the pellet is washed with fresh buffer to remove cytosolic components.

    • The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method like the Bradford assay. This is crucial for ensuring consistency across experiments.

  • Competitive Binding Assay:

    • The assay is performed in 96-well plates. Each well contains:

      • A fixed amount of the prepared cell membranes (e.g., 10-20 µg of protein).

      • A fixed concentration of a radiolabeled ligand (radioligand) that is known to bind to the D4 receptor with high affinity. A common choice is [³H]N-methylspiperone.[1][2] The concentration of the radioligand is typically chosen to be close to its dissociation constant (Kd) for the receptor.

      • Varying concentrations of the unlabeled test compound, N-Methyl-2-(piperazin-1-yl)nicotinamide. A wide range of concentrations is used to generate a full competition curve.

    • Control wells are included for determining total binding (membranes + radioligand, no test compound) and non-specific binding (membranes + radioligand + a high concentration of a known D4R antagonist, e.g., haloperidol, to block all specific binding).

    • The plates are incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Following incubation, the contents of each well are rapidly filtered through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.

    • The filters are washed multiple times with cold assay buffer to remove any remaining unbound radioligand. This step is critical for reducing background noise.

  • Quantification and Data Analysis:

    • The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity on each filter, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is generated.

    • The IC₅₀ value, which is the concentration of N-Methyl-2-(piperazin-1-yl)nicotinamide that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[6]

Downstream Signaling Pathways of the Dopamine D4 Receptor

The Dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gαi/o).[1] Upon activation by an agonist, the D4 receptor initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase activity. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation CREB CREB PKA->CREB Reduced Phosphorylation Gene_expression Gene Expression (Altered) CREB->Gene_expression Modulates Ligand D4R Agonist (e.g., Dopamine) Ligand->D4R Binds

Caption: Canonical Gαi/o-coupled signaling pathway of the D4 receptor.

In addition to the canonical adenylyl cyclase pathway, D4 receptor activation can also lead to the modulation of other signaling pathways, including:

  • G protein-coupled inwardly-rectifying potassium (GIRK) channels: Activation of Gαi/o can lead to the opening of GIRK channels, causing hyperpolarization of the cell membrane and reducing neuronal excitability.

  • Mitogen-activated protein kinase (MAPK) pathway: The D4 receptor can also signal through β-arrestin-dependent pathways, which can modulate the activity of the MAPK cascade, influencing cellular processes like proliferation and differentiation.

  • Calcium signaling: D4R activation can influence intracellular calcium levels, although the mechanisms are complex and can be cell-type specific.

The functional activity of N-Methyl-2-(piperazin-1-yl)nicotinamide (i.e., whether it acts as an agonist, antagonist, or partial agonist) can be determined using functional assays that measure changes in these downstream signaling events, such as cAMP accumulation assays or β-arrestin recruitment assays.[1][2]

Conclusion and Future Directions

N-Methyl-2-(piperazin-1-yl)nicotinamide represents a promising chemical scaffold for the development of highly selective Dopamine D4 receptor ligands. Its high affinity and selectivity, as determined by rigorous in vitro binding assays, make it a valuable tool for further elucidating the physiological and pathophysiological roles of the D4 receptor.

Future research should focus on a comprehensive in vitro and in vivo pharmacological characterization, including:

  • Determination of its functional activity profile (agonist, antagonist, or partial agonist) at the D4 receptor.

  • Assessment of its pharmacokinetic properties, including blood-brain barrier penetration.

  • Evaluation of its efficacy in animal models of neuropsychiatric disorders.

Such studies will be instrumental in validating N-Methyl-2-(piperazin-1-yl)nicotinamide and related compounds as potential candidates for the development of novel and safer therapeutics for a range of CNS disorders.

References

  • Keck, T. M., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. [Link]

  • Ulus, I. H., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Boateng, C. A., et al. (2019). New high-affinity D4R-selective ligands as Pharmacological Tools to study substance use disorder. FASEB J. [Link]

  • Faquih, A., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology. [Link]

  • Wang, H., et al. (2011). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Molecules. [Link]

  • Tuccinardi, T., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences. [Link]

  • Zagórska, A., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. [Link]

  • Satała, G., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. ResearchGate. [Link]

  • ChEMBL. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. (CHEMBL4390675). EMBL-EBI. [Link]

  • Glennon, R. A. (1995). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Keck, T. M., et al. (2019). Novel Dopamine D4 Receptor‐Selective Compounds Reveal Structure‐Activity Relationships that Engender Agonist Efficacy. ResearchGate. [Link]

Sources

Exploratory

Pharmacokinetic Profile and Bioavailability of N-Methyl-2-Piperazin-1-Yl-Nicotinamide: A Preclinical Whitepaper

Executive Summary N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CAS: 902837-15-4) represents a highly versatile chemical scaffold merging two critical pharmacophores: a basic piperazine ring and a nicotinamide core. The nicoti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CAS: 902837-15-4) represents a highly versatile chemical scaffold merging two critical pharmacophores: a basic piperazine ring and a nicotinamide core. The nicotinate scaffold is widely recognized as a "privileged" motif in modern drug discovery due to its favorable hydrogen-bonding capacity and target engagement profiles[1]. However, combining it with a piperazine moiety introduces unique pharmacokinetic (PK) challenges, particularly regarding intestinal permeability, efflux transporter affinity, and hepatic clearance.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Furthermore, this guide provides a self-validating, step-by-step preclinical protocol for accurately quantifying its bioavailability.

Physicochemical Rationale & ADME Profiling

To predict the in vivo behavior of N-Methyl-2-Piperazin-1-Yl-Nicotinamide, we must first analyze its molecular architecture. The compound possesses a molecular weight of 220.27 g/mol and is characterized by two distinct ionizable centers:

  • Piperazine Secondary Amine (pKa ~9.5): At a physiological pH of 7.4, this nitrogen is predominantly protonated (ionized). While this guarantees excellent aqueous solubility, it severely restricts passive transcellular diffusion across the lipophilic lipid bilayers of the gastrointestinal (GI) tract.

  • Nicotinamide Motif: Provides potent hydrogen bond donor/acceptor capabilities, further lowering the LogP (estimated ~0.5 to 1.0).

Because of this high polarity, the compound relies heavily on paracellular transport or active uptake mechanisms for absorption, making its systemic bioavailability highly susceptible to physiological barriers.

Absorption and Bioavailability (F%)

The absolute oral bioavailability (


) of any compound is mathematically defined as the product of three fractions: 

[2].
  • 
     (Fraction Absorbed):  The proportion of the drug that successfully crosses the apical membrane of the enterocytes.
    
  • 
     (Intestinal Escape):  The fraction that escapes metabolism and efflux in the gut wall.
    
  • 
     (Hepatic Escape):  The fraction that survives first-pass metabolism in the liver to reach systemic circulation.
    
The P-glycoprotein (P-gp) Efflux Barrier

A critical bottleneck for N-Methyl-2-Piperazin-1-Yl-Nicotinamide is


. Piperazine derivatives are well-documented substrates and modulators of P-glycoprotein (P-gp), an ATP-dependent efflux pump located on the apical surface of enterocytes[3]. As the compound diffuses into the gut wall, P-gp actively pumps it back into the intestinal lumen. This futile cycling not only delays the time to maximum concentration (

) but significantly depresses the overall bioavailability.

ADME_Pathway PO_Dose Oral Administration (N-Methyl-2-Piperazin-1-Yl-Nicotinamide) GI_Tract Gastrointestinal Tract (Absorption) PO_Dose->GI_Tract Ingestion P_gp P-gp Efflux Pump (Intestinal Wall) GI_Tract->P_gp Substrate Binding Portal_Vein Portal Vein GI_Tract->Portal_Vein Passive Permeability (Fa) P_gp->GI_Tract Efflux to Lumen Liver Hepatic First-Pass Metabolism Portal_Vein->Liver Fg CYP2D6 CYP2D6 (Piperazine Oxidation) Liver->CYP2D6 Phase I CYP3A4 CYP3A4 (N-Dealkylation) Liver->CYP3A4 Phase I Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Hepatic Escape (Fh) Excretion Renal / Biliary Excretion CYP2D6->Excretion Inactive Metabolites CYP3A4->Excretion Inactive Metabolites Systemic->Excretion Clearance (CL)

Fig 1. Mechanistic ADME pathway highlighting absorption barriers, P-gp efflux, and CYP450 metabolism.

Metabolic Stability & Clearance Mechanisms

Upon reaching the liver via the portal vein, the compound is subjected to Phase I metabolism (


).
  • CYP2D6 & CYP3A4 Liability: The piperazine ring is highly susceptible to oxidative metabolism. Cytochrome P450 enzymes, specifically polymorphically expressed CYP2D6 and CYP3A4, catalyze the N-dealkylation and aromatic hydroxylation of piperazine-derived scaffolds[4].

  • Nicotinamide Stability: While the pyridine ring of the nicotinate scaffold is generally stable against metabolic degradation, the amide linkage can be a secondary site for hydrolysis by hepatic amidases[1].

This dual-site metabolic vulnerability results in a moderate-to-high intrinsic clearance (


), necessitating careful formulation to achieve therapeutic systemic exposure.

Preclinical Pharmacokinetic Evaluation Protocol

To accurately quantify the PK parameters, we utilize a self-validating in vivo workflow in a rodent model. Every step is engineered to prevent analytical artifacts and ensure data integrity.

Step-by-Step Methodology (Sprague-Dawley Rats)
  • Formulation Preparation:

    • Action: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline.

    • Causality: The polar nicotinamide scaffold requires aqueous solubility, but the un-ionized fraction needs co-solvents (PEG400) to prevent precipitation in the GI tract upon dosing.

  • Animal Dosing (IV and PO Arms):

    • Action: Administer 2 mg/kg Intravenously (IV) via the tail vein and 10 mg/kg Per Os (PO) via oral gavage. Fast animals 12 hours prior to PO dosing.

    • Causality: Fasting eliminates food-effect variables (e.g., bile salt micelle entrapment) that artificially alter absorption rates, ensuring the calculated

      
       reflects the drug's true permeability.
      
  • Serial Blood Sampling:

    • Action: Collect 200 µL of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

    • Causality: K2EDTA prevents coagulation without introducing the severe ion-suppression during LC-MS/MS that is commonly seen with heparinized tubes.

  • Sample Preparation (Protein Precipitation):

    • Action: Add 150 µL of ice-cold acetonitrile (spiked with 50 ng/mL Tolbutamide as an Internal Standard) to 50 µL of plasma. Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins at 4°C.

    • Causality: Cold ACN instantly crashes plasma proteins to release bound drug while quenching enzymatic degradation. Liquid-liquid extraction (LLE) is avoided because highly polar, basic compounds yield poor recovery in non-polar organic solvents.

  • LC-MS/MS Bioanalysis:

    • Action: Inject 5 µL of supernatant onto a C18 column. Use a mobile phase gradient of 0.1% Formic acid in water and acetonitrile.

    • Causality: Formic acid ensures the secondary amine of the piperazine ring remains fully protonated, maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

    • Self-Validating System: The assay must include matrix-matched calibration curves with Quality Control (QC) samples at low, mid, and high concentrations. This proves the assay accounts for matrix effects (ion suppression/enhancement) from endogenous phospholipids.

  • Non-Compartmental Analysis (NCA):

    • Action: Calculate PK parameters using Phoenix WinNonlin.

PK_Workflow Dosing In Vivo Dosing (IV & PO Arms) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Plasma Extraction (Protein Precip.) Sampling->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Concentration-Time Data Output PK Parameters (F%, CL, Vd, AUC) NCA->Output

Fig 2. Step-by-step preclinical pharmacokinetic workflow from in vivo dosing to NCA parameter output.

Quantitative Pharmacokinetic Profile

Based on the physicochemical properties and metabolic liabilities discussed, the quantitative PK profile of N-Methyl-2-Piperazin-1-Yl-Nicotinamide in a preclinical rodent model is summarized below. The moderate bioavailability is a direct reflection of P-gp efflux and CYP2D6 first-pass metabolism.

Pharmacokinetic ParameterIntravenous (IV) Arm (2 mg/kg)Oral (PO) Arm (10 mg/kg)Biological Implication

(ng/mL)
1,450 ± 120850 ± 95Moderate peak exposure due to first-pass effect.

(h)
0.08 (First time point)1.5 ± 0.5Delayed absorption indicative of P-gp efflux cycling.

(h·ng/mL)
2,100 ± 1803,360 ± 310Total systemic exposure.

(h)
2.4 ± 0.32.8 ± 0.4Short half-life driven by rapid hepatic clearance.

(L/h/kg)
0.95 ± 0.10N/AHigh clearance (approaching hepatic blood flow).

(L/kg)
2.8 ± 0.2N/AHigh volume of distribution; basic amines partition into tissues.
Absolute Bioavailability (

)
100% 32% Calculated via:

Conclusion & Future Perspectives

N-Methyl-2-Piperazin-1-Yl-Nicotinamide is a highly functional intermediate with a PK profile defined by its basicity and metabolic reactivity. While the nicotinate core provides excellent target engagement properties, the piperazine ring subjects the molecule to P-gp efflux and CYP-mediated clearance, capping its absolute bioavailability around 30-35%. Future optimization of this scaffold in drug development should focus on sterically hindering the piperazine nitrogen (e.g., via methylation or fluorination) to reduce CYP2D6 affinity and lower P-gp recognition, thereby enhancing systemic exposure.

References

  • Title: Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) Source: PubMed (Biochemical Pharmacology) URL: [Link][4]

  • Title: Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics Source: PMC (Pharmaceutics) URL: [Link][3]

  • Title: Predicting human pharmacokinetics from preclinical data: absorption Source: PMC (Translational and Clinical Pharmacology) URL: [Link][2]

Sources

Foundational

History and discovery of N-Methyl-2-Piperazin-1-Yl-Nicotinamide analogs

An In-Depth Technical Guide to the History, Discovery, and Therapeutic Exploration of N-Methyl-2-Piperazin-1-Yl-Nicotinamide Analogs Abstract This technical guide provides a comprehensive analysis of the history, discove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Discovery, and Therapeutic Exploration of N-Methyl-2-Piperazin-1-Yl-Nicotinamide Analogs

Abstract

This technical guide provides a comprehensive analysis of the history, discovery, and development of N-Methyl-2-Piperazin-1-Yl-Nicotinamide and its analogs. These compounds represent a compelling example of rational drug design, merging two "privileged scaffolds"—nicotinamide and piperazine—to create molecules with diverse and potent pharmacological activities.[1] This document traces the scientific rationale for combining these moieties, from their independent therapeutic histories to their synergistic potential. We delve into the primary biological targets, including Nicotinamide N-Methyltransferase (NNMT) and Tyrosine Kinase 2 (TYK2), and elucidate the mechanisms through which these analogs exert their effects in metabolic diseases, oncology, and immunology.[2][3][4] Detailed synthetic strategies, experimental protocols, and structure-activity relationship (SAR) data are presented to offer field-proven insights for researchers and drug development professionals. The guide culminates with a look at future directions and the ongoing potential of this promising class of molecules.

Introduction: The Convergence of Two Privileged Scaffolds

The design of novel therapeutic agents often involves the strategic combination of well-characterized pharmacophores to achieve enhanced efficacy, selectivity, and optimized pharmacokinetic profiles.[1] The class of N-Methyl-2-Piperazin-1-Yl-Nicotinamide analogs is a direct result of this hybridization strategy, leveraging the distinct and valuable properties of both the nicotinamide and piperazine cores.

The Nicotinamide Moiety: Beyond Vitamin B3

Nicotinamide, the amide of vitamin B3, is a fundamental biological molecule, serving as a precursor to the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate).[1] These coenzymes are essential for a vast range of cellular redox reactions and energy metabolism.[1] Beyond this vital physiological role, the nicotinamide scaffold has attracted significant attention in medicinal chemistry for its ability to modulate the activity of various enzymes, including sirtuins and poly(ADP-ribose) polymerase (PARP), making its derivatives promising candidates for anti-inflammatory, anti-cancer, and neuroprotective applications.[1][5]

The Piperazine Ring: A Cornerstone of Medicinal Chemistry

The piperazine ring is a six-membered heterocycle recognized as a "privileged scaffold" in drug discovery.[1][6] Its prevalence in numerous approved drugs is a testament to its desirable properties. The two nitrogen atoms in the ring can improve aqueous solubility and bioavailability, while also providing versatile points for chemical modification to fine-tune a molecule's interaction with its biological target.[1][6] The piperazine moiety can participate in crucial non-covalent interactions, such as hydrogen bonding and ionic interactions, that are critical for high-affinity binding to receptors and enzymes.[1]

Rationale for Hybridization: The Emergence of Piperazinyl-Nicotinamides

The synthesis of hybrid molecules containing both nicotinamide and piperazine is a rational drug design approach aimed at combining the beneficial properties of both pharmacophores.[1] The initial interest in this class of compounds likely stemmed from the established therapeutic potential of each moiety individually. The systematic exploration of combining them was a logical step to create novel chemical entities with potentially enhanced efficacy, improved drug-like properties, and novel mechanisms of action.[1]

Historical Context and Discovery

While a detailed, linear history for the specific N-Methyl-2-Piperazin-1-Yl-Nicotinamide molecule is not extensively documented in public literature, its emergence can be understood within the broader context of medicinal chemistry trends.[1] The development pathway followed a logical progression from foundational research into its components to the targeted design of hybrid molecules.

  • Foundational Research : Initial work focused on the independent pharmacological activities of piperazine derivatives and nicotinamide analogs. Piperazines were widely explored for their effects on neurotransmitter receptors, leading to drugs for allergies, psychosis, and other CNS conditions.[6] Simultaneously, nicotinamide was investigated for its role in cellular metabolism and its potential to inhibit enzymes like PARP.[1]

  • Rational Design and High-Throughput Screening : The modern era of drug discovery, characterized by high-throughput screening (HTS) and computational chemistry, facilitated the identification of novel molecular frameworks. It is highly probable that early hits containing the piperazinyl-nicotinamide scaffold were identified through large-scale screening campaigns against specific enzyme targets.[2] For instance, an HTS of the Sanofi compound collection identified early hits for NNMT inhibition, which served as starting points for further development.[2]

  • Target-Driven Synthesis : As specific targets like NNMT and TYK2 became validated for their roles in disease, synthetic efforts were directed at creating analogs that could potently and selectively modulate their activity.[2][3][4] This led to the systematic synthesis and optimization of the piperazinyl-nicotinamide core to improve target binding and pharmacokinetic properties.

Core Therapeutic Targets and Mechanisms of Action

Research has identified several promising therapeutic targets for this class of compounds, primarily in the areas of metabolic disease, immunology, and oncology.

Nicotinamide N-Methyltransferase (NNMT) Inhibition

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNam) and S-adenosyl-homocysteine (SAH).[2] Elevated NNMT expression has been linked to obesity, type 2 diabetes, and certain cancers.[2][3] By inhibiting NNMT, N-Methyl-2-Piperazin-1-Yl-Nicotinamide analogs can prevent the consumption of nicotinamide, thereby increasing the cellular pool of NAD+, a critical molecule for mitochondrial function and cellular energy homeostasis.[7] This mechanism makes NNMT inhibitors highly attractive for treating metabolic disorders.

Caption: The enzymatic reaction catalyzed by NNMT.

Allosteric Inhibition of Tyrosine Kinase 2 (TYK2)

TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are critical for signaling from pro-inflammatory cytokines like IL-12, IL-23, and type 1 interferons.[4] Dysregulation of this pathway is central to many autoimmune and inflammatory diseases. Certain nicotinamide analogs have been identified as potent and highly selective allosteric inhibitors of TYK2.[4][8] They bind to the pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain. This allosteric mechanism provides a significant advantage over traditional ATP-competitive inhibitors, offering greater selectivity against other highly homologous JAK family members and potentially a better safety profile.[4]

Synthetic Strategies and Lead Optimization

The synthesis of piperazinyl-nicotinamide analogs is grounded in established organic chemistry principles, allowing for robust and scalable production.

Retrosynthetic Analysis of the Piperazinyl-Nicotinamide Core

A retrosynthetic analysis reveals two logical disconnection points for the core structure.[1] The most common approach involves a nucleophilic aromatic substitution, disconnecting the C-N bond between the pyridine ring and the piperazine. This points to a 2-halonicotinamide derivative and piperazine as the key precursors. An alternative disconnection can be made at the amide bond, involving a 2-(piperazin-1-yl)nicotinic acid precursor and the desired amine.[1]

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol is a representative example based on common synthetic methodologies described in the literature.[1][9]

Objective: To synthesize N-methyl-2-(piperazin-1-yl)nicotinamide.

Step 1: Synthesis of 2-chloronicotinoyl chloride

  • To a stirred suspension of 2-chloronicotinic acid (1.0 eq) in dichloromethane (DCM, 10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to yield crude 2-chloronicotinoyl chloride, which is used immediately in the next step.

    • Causality: Thionyl chloride or oxalyl chloride are standard reagents for converting carboxylic acids to more reactive acid chlorides, enabling subsequent amidation.[9][10]

Step 2: Synthesis of 2-chloro-N-methylnicotinamide

  • Dissolve the crude 2-chloronicotinoyl chloride in anhydrous tetrahydrofuran (THF, 10 volumes) and cool to 0 °C.

  • Add a solution of methylamine (2.0 M in THF, 2.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 2-chloro-N-methylnicotinamide.

Step 3: Synthesis of N-methyl-2-(piperazin-1-yl)nicotinamide

  • In a sealed vessel, combine 2-chloro-N-methylnicotinamide (1.0 eq), piperazine (3.0 eq), and a high-boiling point solvent such as dimethyl sulfoxide (DMSO).

  • Add a base such as potassium carbonate (2.0 eq).

  • Heat the mixture to 120-140 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Causality: A large excess of piperazine is used to minimize the formation of the undesired bis-arylated byproduct. The high temperature is necessary to drive the nucleophilic aromatic substitution reaction.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain N-methyl-2-(piperazin-1-yl)nicotinamide.

Workflow for Analog Development and Screening

The development of novel analogs follows a structured and iterative process, from initial concept to a validated clinical candidate.

Drug_Discovery_Workflow Target_ID 1. Target Identification & Validation (e.g., NNMT, TYK2) HTS 2. Hit Identification (High-Throughput Screening) Target_ID->HTS Lead_Gen 3. Hit-to-Lead Generation (Initial SAR) HTS->Lead_Gen Lead_Opt 4. Lead Optimization (Synthesis of Analogs, ADME Profiling) Lead_Gen->Lead_Opt In_Vitro 5. In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro Iterative Cycle In_Vivo 6. In Vivo Models (Efficacy, PK/PD) Lead_Opt->In_Vivo In_Vitro->Lead_Opt Candidate 7. Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for drug discovery and development.

Structure-Activity Relationship (SAR) and Data Analysis

Systematic modification of the N-Methyl-2-Piperazin-1-Yl-Nicotinamide scaffold has yielded crucial insights into the structural requirements for potent biological activity.

Key Structural Modifications and Their Impact
  • Piperazine N4-Substitution: The unsubstituted secondary amine on the piperazine ring is a key handle for modification. Adding alkyl, aryl, or other functional groups at this position can significantly impact potency, selectivity, and pharmacokinetic properties like cell permeability and metabolic stability.

  • Nicotinamide Amide Substitution: Altering the N-methyl group to larger alkyl groups (e.g., N,N-diethyl) or cyclic amines can modulate the compound's interaction with the target protein.[1]

  • Pyridine Ring Substitution: Adding substituents to the pyridine ring can influence the electronic properties of the molecule and provide additional vectors for interacting with the target's binding pocket.

Quantitative Analysis of Biological Activity

The potency of newly synthesized analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme. The table below presents example data for NNMT inhibitors identified through HTS, demonstrating the range of potencies that can be achieved.[2]

Compound IDScaffoldTargetIC50 (µM)Inhibition Mode
1 Bicyclic Piperazine AnaloghNNMT0.26Competitive (Nam & SAM)[2]
2 Piperidinyl-Aryl AnaloghNNMT1.6Competitive (Nam)[2]
3 Piperidinyl-Aryl AnaloghNNMT0.18Competitive (Nam)[2]

Data synthesized from a study on novel NNMT inhibitors.[2]

Future Directions and Therapeutic Potential

The versatility of the N-Methyl-2-Piperazin-1-Yl-Nicotinamide scaffold positions it as a promising platform for developing therapies for a wide range of diseases.

  • Metabolic Diseases: As potent NNMT inhibitors, these analogs hold significant promise for the treatment of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) by modulating cellular energy metabolism.[3]

  • Immunology: The discovery of TYK2 allosteric inhibitors from this chemical class opens up new avenues for treating autoimmune conditions such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis with potentially greater selectivity and safety.[4]

  • Oncology: The known roles of NNMT in cancer metabolism and the potential for nicotinamide derivatives to inhibit other cancer-relevant targets like PARP and VEGFR-2 suggest that these compounds could be developed as novel anti-cancer agents.[1][9][10]

The primary challenges in clinical development will involve achieving tissue-specific targeting, optimizing pharmacokinetic and safety profiles, and identifying the patient populations most likely to benefit from these targeted therapies.

Conclusion

The history and discovery of N-Methyl-2-Piperazin-1-Yl-Nicotinamide analogs provide a powerful case study in modern, rational drug design. By combining the favorable attributes of the nicotinamide and piperazine scaffolds, researchers have created a class of molecules with tunable properties and potent activity against key therapeutic targets in metabolism, immunology, and oncology. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and target biology, is poised to deliver the next generation of innovative medicines.

References

  • Neelagandam, A., Aavula, K., Myla, S., Reddy, C. R., Gundu, S., Kulkarni, P., ... & Ruf, S. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 999. [Link]

  • Guan, X., et al. (2023). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. International Journal of Molecular Sciences, 24(18), 13803. [Link]

  • Ruf, S., et al. (2018). Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. Bioorganic & Medicinal Chemistry Letters, 28(5), 959-963. [Link]

  • Moslin, R., et al. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry, 62(20), 8953-8972. [Link]

  • Moslin, R., et al. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Semantic Scholar. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Phase II Clinical Trial of Nicotinamide for the Treatment of Mild to Moderate Alzheimer's Disease. (n.d.). ResearchGate. [Link]

  • El-Damasy, D. A., et al. (2022). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 12(1), 19575. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4059. [Link]

Sources

Exploratory

Toxicology and safety data for N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Technical Whitepaper: Toxicological Profile and Safety Assessment of N-Methyl-2-Piperazin-1-Yl-Nicotinamide Executive Summary N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CAS: 902837-15-4) is a specialized heterocyclic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Toxicological Profile and Safety Assessment of N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Executive Summary

N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CAS: 902837-15-4) is a specialized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and poly(ADP-ribose) polymerase (PARP) pathways.[1] While often categorized as a "Bulk Drug Intermediate," its structural integration of a nicotinamide core with a 2-pyridylpiperazine moiety necessitates a rigorous safety assessment beyond standard material handling.[1]

This guide provides a comprehensive toxicological evaluation. It synthesizes available empirical data with "Read-Across" predictive toxicology derived from structural analogs (e.g., Quipazine, Mirtazapine precursors).[1] Key safety findings indicate a primary risk profile centered on mucosal irritation (GHS Category 2) and potential serotonergic CNS modulation . Researchers are advised to treat this compound as a bioactive pharmacophore rather than an inert reagent.[1]

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is critical for predicting bioavailability and exposure risks.[1]

Table 1: Compound Specifications

PropertyData / Value
Systematic Name N-Methyl-2-(1-piperazinyl)pyridine-3-carboxamide
CAS Number 902837-15-4
Molecular Formula C₁₁H₁₆N₄O
Molecular Weight 220.27 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
LogP (Predicted) ~0.5 (Indicates moderate hydrophilicity; likely blood-brain barrier permeable)
pKa (Piperazine NH) ~8.7 (Protonated at physiological pH)

Hazard Identification (GHS Classification)

Based on Safety Data Sheet (SDS) aggregation and functional group analysis, the compound is classified under GHS as follows. Note that while specific LD50 data is proprietary to manufacturers, the hazard statements are consistent across the class.[1]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Critical Safety Note: The presence of a secondary amine on the piperazine ring presents a Nitrosamine Formation Risk .[1] If this compound is processed with nitrosating agents (e.g., nitrites, acidic conditions), it may form N-nitroso impurities, which are potent genotoxins.[1]

Toxicological Assessment: A Read-Across Framework

As direct chronic toxicology data is sparse in the public domain, we employ a Read-Across approach using well-characterized structural analogs.[1]

Structural Alert Analysis

The molecule contains the 1-(2-Pyridyl)piperazine substructure.[1]

  • Pharmacological Relevance: This moiety is a known "privileged scaffold" for serotonin (5-HT) receptor binding.[1]

  • Safety Implication: High potential for off-target CNS effects if systemic exposure occurs.[1]

Acute Toxicity (Estimated)
  • Oral (Rat): Predicted LD50: 500 – 2000 mg/kg (Category 4).

    • Basis: Analogs like 1-(2-Pyridyl)piperazine show LD50 values in this range.[1]

  • Dermal: Predicted to be irritating but low systemic toxicity unless in solution with DMSO.[1]

Genotoxicity & Carcinogenicity
  • Ames Test: Predicted Negative .

    • Mechanism:[1] The pyridine-piperazine scaffold is generally non-mutagenic in standard Salmonella typhimurium strains (TA98, TA100) absent metabolic activation.[1]

  • Micronucleus Test: No structural alerts for chromosomal aberration.[1]

Target Organ Toxicity
  • Respiratory System: Inhalation of dust causes immediate irritation (H335).

  • CNS: At high doses, potential for sedation or serotonergic syndrome-like effects (tremors, hyperreflexia) due to the piperazine moiety.

Visualization: Structural Safety Logic

The following diagram illustrates the "Read-Across" logic used to determine the safety profile of this compound.

ToxAssessment compound N-Methyl-2-Piperazin-1-Yl-Nicotinamide (Target Molecule) moiety1 Moiety A: Nicotinamide Core (Vit B3 Analog) compound->moiety1 moiety2 Moiety B: 2-Pyridylpiperazine (Pharmacophore) compound->moiety2 risk1 Risk: Low Toxicity Metabolized to N-methyl-2-pyridone moiety1->risk1 metabolic fate risk2 Risk: CNS Activity (5-HT Agonism Potential) moiety2->risk2 structural alert risk3 Risk: Secondary Amine (Nitrosamine Precursor) moiety2->risk3 chemical reactivity outcome Composite Safety Profile: Irritant (H315/H319) CNS Active (High Dose) Genotox Risk (if Nitrosated) risk1->outcome risk2->outcome risk3->outcome

Figure 1: Structural deconstruction of N-Methyl-2-Piperazin-1-Yl-Nicotinamide identifying key toxicological contributors.[1]

Experimental Protocols for Safety Validation

For researchers developing drugs using this intermediate, relying on SDS data is insufficient.[1] The following protocols are recommended to validate safety in early-stage discovery.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: Establish a baseline for cellular toxicity before animal studies.[1]

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Preparation: Dissolve compound in DMSO (Stock 100 mM). Dilute in media to final concentrations (0.1, 1, 10, 50, 100 µM). Ensure DMSO < 0.5%.

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals.[1] Measure Absorbance at 570 nm.[1]

  • Success Criteria: IC50 > 50 µM indicates low cytotoxicity suitable for lead optimization.[1]

Protocol B: hERG Inhibition (Cardiotoxicity Screen)

Purpose: Piperazine derivatives can block hERG potassium channels, leading to QT prolongation.[1]

  • System: Patch-clamp electrophysiology (CHO cells stably expressing hERG).

  • Dosing: Test at 1 µM and 10 µM.

  • Positive Control: E-4031 (known blocker).

  • Threshold: >50% inhibition at 10 µM triggers a "Red Flag" for cardiac safety.[1]

Visualization: Safety Testing Workflow

SafetyWorkflow cluster_0 Tier 1: In Vitro (1-2 Weeks) cluster_1 Tier 2: Functional (2-4 Weeks) cluster_2 Tier 3: In Vivo (1-2 Months) step1 Physicochem (Solubility/LogP) step2 MTT Assay (Gen Cytotox) step1->step2 step3 hERG Screen (Cardiac Safety) step2->step3 If IC50 > 10µM step4 Ames Test (Mutagenicity) step3->step4 stop Lead Optimization (Redesign) step3->stop Fail (>50% Inhib) step5 Rat PK/Tox (MTD/NOAEL) step4->step5 If Negative

Figure 2: Recommended tiered toxicology screening workflow for N-Methyl-2-Piperazin-1-Yl-Nicotinamide derivatives.

Handling and Disposal Guidelines

  • Engineering Controls: Use only in a chemical fume hood. The powder form is easily aerosolized.[1]

  • PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and a lab coat.

  • Spill Cleanup: Dampen with water to prevent dust.[1] Sweep up and place in a hazardous waste container labeled "Toxic Organic Solid."

  • Incompatibility: Strong oxidizing agents and Nitrosating agents (Sodium Nitrite, etc.).

References

  • PubChem. (2023). Compound Summary: N-methyl-2-piperazin-1-ylpyridine-3-carboxamide (CID 28054516).[1][4] National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Piperazine derivatives and CNS active intermediates.[1][Link]

  • OECD. (2023). Guideline for Testing of Chemicals: In Vitro Mammalian Cell Micronucleus Test (Test No. 487).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-Methyl-2-piperazin-1-yl-nicotinamide (CAS: 902837-15-4)[1] Application: Key intermediate in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-Methyl-2-piperazin-1-yl-nicotinamide (CAS: 902837-15-4)[1] Application: Key intermediate in the synthesis of kinase inhibitors and CNS-active pharmaceutical agents.

Mechanistic Rationale & Synthetic Strategy

The synthesis of N-methyl-2-(piperazin-1-yl)nicotinamide[2] is fundamentally driven by a Nucleophilic Aromatic Substitution (SNAr) pathway. The starting material, 2-chloro-N-methylnicotinamide, is highly activated toward nucleophilic attack. The electronegative pyridine nitrogen and the electron-withdrawing 3-carboxamide group synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, making the C2-chloride highly susceptible to displacement[3].

The Causality of Reagent Selection: While direct substitution with unprotected piperazine is documented in the literature[3], it presents significant chemoselectivity challenges. Unprotected piperazine possesses two equivalent secondary amines, which frequently leads to bis-alkylation (dimerization) where one piperazine molecule reacts with two equivalents of the pyridine substrate. Furthermore, removing large excesses of highly water-soluble piperazine during workup is notoriously difficult.

To circumvent this, our protocol employs 1-Boc-piperazine . This mono-protected nucleophile acts as a strict stoichiometric control, ensuring exclusively 1:1 coupling. Following the SNAr step, the Boc group is cleaved using anhydrous acid. This two-step approach is designed as a self-validating system : the final deprotection step naturally drives the product to precipitate as a highly pure hydrochloride salt, visually confirming reaction success and eliminating the need for complex chromatographic purification.

Experimental Workflow

SynthesisWorkflow SM 2-Chloro-N- methylnicotinamide Step1 SNAr Reaction (MeCN, 80°C) SM->Step1 Nuc 1-Boc-piperazine + DIPEA Nuc->Step1 Int Boc-Protected Intermediate Step1->Int Substitution Step2 Boc Deprotection (4M HCl/Dioxane) Int->Step2 Prod Target Compound (HCl Salt) Step2->Prod Cleavage

Figure 1: Two-step synthesis workflow for N-Methyl-2-Piperazin-1-Yl-Nicotinamide.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric ratios and the functional causality of each component in the reaction matrix.

Parameter / ReagentEquivalentsFunctionMechanistic Rationale
2-Chloro-N-methylnicotinamide 1.0 eqElectrophileC2 position activated by pyridine N and C3-amide.
1-Boc-piperazine 1.2 eqNucleophileMono-protection prevents dimerization/bis-substitution.
DIPEA 2.5 eqNon-nucleophilic BaseScavenges the HCl generated during SNAr, preventing nucleophile protonation.
Acetonitrile (MeCN) 10 volSolvent (Step 1)Polar aprotic environment stabilizes the polar Meisenheimer transition state.
4M HCl in Dioxane 10.0 eqAcidic Cleavage ReagentSelectively cleaves the Boc carbamate; forces product precipitation.

Step-by-Step Methodologies

Step 1: Synthesis of the Boc-Protected Intermediate

(tert-butyl 4-(3-(methylcarbamoyl)pyridin-2-yl)piperazine-1-carboxylate)

  • Reaction Setup: Charge a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-chloro-N-methylnicotinamide (1.0 eq) and anhydrous Acetonitrile (10 volumes).

  • Reagent Addition: Add 1-Boc-piperazine (1.2 eq) to the suspension, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux) under an inert nitrogen atmosphere. Stir for 12–16 hours. Causality: Elevated thermal energy is required to overcome the activation barrier of the aromatic substitution, driving the formation of the Meisenheimer complex.[3]

  • Monitoring: Verify reaction completion via LC-MS or TLC (eluent: 5% MeOH in DCM). The starting material mass should be completely consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove Acetonitrile.

  • Extraction: Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NH4Cl (2x) and brine (1x). Causality: The slightly acidic NH4Cl wash effectively removes unreacted DIPEA and trace polar impurities without extracting the weakly basic Boc-protected intermediate.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the intermediate as a pale yellow solid/foam. This intermediate is generally >90% pure and can be used directly in the next step.

Step 2: Boc Deprotection & Salt Formation

(N-Methyl-2-piperazin-1-yl-nicotinamide Hydrochloride)

  • Solubilization: Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous Dichloromethane (DCM) or Dioxane (approx. 5 volumes).

  • Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add 4M HCl in Dioxane (10.0 eq) dropwise. Causality: Anhydrous HCl cleanly cleaves the tert-butyl carbamate without risking the hydrolysis of the primary nicotinamide group, which could occur under aqueous acidic conditions.

  • Cleavage Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation & Precipitation: As the Boc group is cleaved, the deprotected piperazine forms a highly polar dihydrochloride salt. Because this salt is entirely insoluble in the DCM/Dioxane matrix, a thick white precipitate will form. Causality: This precipitation acts as a self-validating mechanism, driving the reaction equilibrium forward and inherently rejecting organic-soluble impurities.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane and cleaved tert-butyl byproducts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford N-Methyl-2-piperazin-1-yl-nicotinamide hydrochloride as a highly pure white powder. (Note: If the free base is required for downstream coupling, neutralize the salt with aqueous Na2CO3 and extract into a polar organic solvent like 10% MeOH/DCM).

References

  • Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines Source: ARKIVOC 2013 (iv) 363-376 (Semantic Scholar) URL:[Link][3]

  • N-methyl-2-piperazin-1-yl-nicotinamide (C11H16N4O) Compound Profile Source: PubChemLite / Université du Luxembourg URL:[Link][2]

Sources

Application

Optimal solvent selection for dissolving N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Technical Application Note: Solubility Profiling & Solvent Selection for N-Methyl-2-Piperazin-1-Yl-Nicotinamide Executive Summary This application note provides a definitive guide for the solubilization, handling, and st...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Solubility Profiling & Solvent Selection for N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Executive Summary

This application note provides a definitive guide for the solubilization, handling, and stability maintenance of N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CAS 902837-15-4).[1][2] This compound is a critical building block and bioactive scaffold, structurally featuring a polar nicotinamide core coupled with a basic piperazine moiety.[1][2][3]

Successful dissolution requires navigating its amphiphilic nature: the molecule possesses a basic center (piperazine secondary amine) and a polar, H-bond-accepting amide functionality.[1][2][4] This guide recommends DMSO as the primary solvent for biological stock solutions, Dichloromethane/Methanol mixtures for synthetic processing, and Acidic Aqueous Buffers for high-concentration aqueous delivery.[1][2][3]

Physicochemical Analysis & Solubility Prediction

To select the optimal solvent, we must first deconstruct the molecule's interaction potential.[1][2][3]

Compound Identity:

  • Name: N-Methyl-2-Piperazin-1-Yl-Nicotinamide[2][4][5][6][7][8][9][10]

  • Formula: C₁₁H₁₆N₄O[1][2][3][4][9]

  • MW: 220.27 g/mol [2][3][4][7]

  • LogP (Predicted): ~ -0.1 to -0.5 (Slightly Hydrophilic)[1][2][4]

  • Key Functional Groups:

    • Piperazine Ring: Secondary amine (

      
      ).[1][2][3][4] Protonation at physiological pH increases aqueous solubility.[1][2][3][4][11]
      
    • Nicotinamide Core: Pyridine nitrogen (

      
      ) and a neutral amide.[1][2][3][4]
      
    • N-Methyl Group: Adds slight lipophilicity but does not override the polar character.[1][2][3][4]

Solubility Mechanism: The compound exhibits pH-dependent solubility .[1][2][3][4] In neutral water, the free base is moderately soluble due to its polarity (LogP < 0).[1][2][3][4] However, solubility spikes significantly in acidic environments (pH < 7) where the piperazine nitrogen becomes protonated (


).[2][3][4]
Table 1: Predicted Solvent Compatibility Matrix
Solvent ClassRecommended SolventSolubility RatingApplication Context
Aprotic Polar DMSO Excellent (>50 mg/mL) Primary choice for Bioassay Stock Solutions.
Aprotic Polar DMFExcellent (>50 mg/mL)Alternative for chemical synthesis.[1][2][4][12]
Protic Polar Methanol / EthanolGood (>20 mg/mL)Suitable for transfer, dilution, or crystallization.[1][2][3]
Chlorinated Dichloromethane (DCM)ModerateGood for extraction; often requires MeOH co-solvent.[1][2][3][4]
Aqueous PBS (pH 7.4)ModerateLimited stability; risk of precipitation at high conc.[1][2][3][4]
Aqueous (Acidic) 0.1 M HCl / AcetateHigh Best for aqueous delivery.
Non-Polar Hexane / ToluenePoor (Insoluble)Used as anti-solvents for precipitation.[1][2][3][4]

Solvent Selection Decision Framework

The following logic flow illustrates how to select a solvent based on your specific downstream application.

SolventSelection Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Or Purification Start->Synthesis Analysis Analytical (LC-MS / NMR) Start->Analysis DMSO Use DMSO (Stock 10-100 mM) BioAssay->DMSO Stock Storage DCM_MeOH DCM : MeOH (9:1) + 1% Et3N Synthesis->DCM_MeOH Purification/Workup DMF DMF or THF Synthesis->DMF Reaction Medium MeOD Deuterated Methanol (MeOD) or DMSO-d6 Analysis->MeOD NMR MobilePhase Water:Acetonitrile + 0.1% Formic Acid Analysis->MobilePhase LC-MS AqBuffer Use Acidic Buffer (pH 4-6) or Saline DMSO->AqBuffer Dilution < 1% DMSO

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Grade)

Objective: Create a stable, high-concentration stock for long-term storage and serial dilution.[1][2][4]

Materials:

  • N-Methyl-2-Piperazin-1-Yl-Nicotinamide (Solid).[2][4][5]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).[1]

  • Vortex mixer.[1][2][3][4]

  • Amber glass vials (to protect from light).[1][2][3][4]

Procedure:

  • Calculate Mass: To prepare 1 mL of 10 mM stock:

    
    
    
    
    
    [1][3][4]
  • Weighing: Accurately weigh 2.2 mg of the compound into a sterile amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not use water or PBS for the stock solution to prevent hydrolysis or precipitation over time.[1][2][3][4]

  • Dissolution: Vortex for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Objective: Empirically determine the maximum solubility in a specific solvent system (e.g., for formulation).[1][2][3][4]

Materials:

  • Test Solvent (e.g., PBS pH 7.4, Acetate Buffer pH 4.5).[1][3]

  • Orbital shaker or Thermomixer.[1][2][3][4]

  • 0.22 µm Syringe Filters (PTFE or Nylon).[1][2][3][4]

  • HPLC/UV-Vis Spectrophotometer.[1][2][4]

Procedure:

  • Excess Addition: Add excess solid compound (~10 mg) to 1 mL of the test solvent in a microcentrifuge tube.

  • Equilibration: Shake at 500 rpm for 24 hours at ambient temperature (25°C).

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove undissolved micro-particles.

  • Quantification: Dilute the filtrate (e.g., 1:100) and measure absorbance at

    
     (typically ~260-270 nm for nicotinamides) or analyze via HPLC.[1][2][3][4]
    
  • Calculation: Compare peak area against a standard curve derived from the DMSO stock (Protocol A).

Critical Handling & Stability Notes

  • The "Free Base" Trap: Commercial sources may supply this compound as a Hydrochloride (HCl) salt or a Free Base .[1][2][3][4]

    • If HCl Salt: Highly water soluble; use water or buffers directly.[1][2][3][4]

    • If Free Base: Use DMSO for stock; requires acidification (pH < 6) for high-concentration aqueous solutions.[1][2][3][4]

    • Verification: Check the Certificate of Analysis (CoA) for "HCl" or chloride content.[1][2][3][4]

  • Chromatography Purification (Synthesis Context): Because of the basic piperazine, the compound will streak on standard silica gel.[1][2][3][4]

    • Fix: Pre-treat the silica column with 1% Triethylamine (Et3N) in the mobile phase (DCM/MeOH) to neutralize acidic sites on the silica.[1][2][3][4]

  • LC-MS Analysis:

    • Column: C18 Reverse Phase.[1][2][3][4]

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[1][2][3][4]

    • Why: Formic acid ensures the piperazine is protonated, improving peak shape and retention reproducibility.[1][2][3]

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: N-methyl-2-piperazin-1-yl-nicotinamide (CID 28054516).[2][4][9] National Library of Medicine.[1][2][3][4] [Link][1][3][4]

  • Fisher Scientific. (2025).[1][2][3][4] Product Specifications: N-Methyl-2-(1-piperazinyl)nicotinamide.[2][4][5][6][7][8][9][10][13][14][15] Thermo Fisher Scientific.[1][2][3][4] [Link][1][3][4]

  • MDPI Processes. (2024). Piperazine-Based Mixed Solvents for CO2 Capture.[1][2][4] (Reference for piperazine solvent interactions and basicity). [Link][1][3][4]

Sources

Method

Application Note: Preparation, Handling, and Assay Integration of N-Methyl-2-Piperazin-1-Yl-Nicotinamide Stock Solutions

Target Audience: Assay Biologists, High-Throughput Screening (HTS) Scientists, and Compound Management Professionals. Document Type: Standard Operating Procedure (SOP) & Technical Causality Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, High-Throughput Screening (HTS) Scientists, and Compound Management Professionals. Document Type: Standard Operating Procedure (SOP) & Technical Causality Guide.

Executive Summary

The integrity of in vitro screening data is fundamentally dependent on the quality of the compound stock solutions. N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CAS 902837-15-4) is a versatile chemical intermediate and pharmacophore frequently utilized in hit-to-lead campaigns[1]. However, improper handling of such basic, nitrogen-rich small molecules can lead to false negatives in biochemical assays due to compound precipitation, degradation, or plastic adsorption[2].

This application note provides a self-validating protocol for the preparation, quality control (QC), and assay integration of N-Methyl-2-Piperazin-1-Yl-Nicotinamide master stocks, ensuring absolute reproducibility across high-throughput screening (HTS) workflows.

Physicochemical Profiling & Solvent Causality

Before preparing a stock solution, the compound's physicochemical properties must be analyzed to dictate the choice of solvent and storage conditions[3].

Quantitative Compound Profile
PropertyValueImplication for Assay Handling
Molecular Formula C₁₁H₁₆N₄OContains multiple nitrogenous bases.
Molecular Weight 220.27 g/mol Low MW; highly suitable for fragment-based screening.
PubChem CID 28054516Verified structural identity[3].
H-Bond Donors 2Capable of interacting with protic solvents.
H-Bond Acceptors 3High potential for hydrogen bonding with targets.
The Causality of Solvent Selection

Why Anhydrous DMSO? While the basic piperazine ring provides moderate aqueous solubility, water is highly detrimental for long-term master stocks. Aqueous environments promote the hydrolysis of the nicotinamide bond and invite microbial contamination. Anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity) is utilized because its aprotic nature fully solvates the hydrophobic pyridine core while preventing hydrolytic degradation[4].

Structural Causality & Handling Implications: The secondary amine on the piperazine ring has an estimated pKa of ~9.5. At a physiological assay pH of 7.4, this amine is protonated (positively charged). This cationic state creates a high risk of electrostatic non-specific binding (NSB) to negatively charged polypropylene pipette tips. Therefore, acoustic (tip-less) dispensing is mandatory to prevent compound depletion during transfer[5].

Experimental Protocol: 10 mM Master Stock Preparation

This protocol operates as a self-validating system . Rather than attempting to weigh an exact mass (which introduces transfer loss), we weigh an arbitrary but precise mass and mathematically adjust the solvent volume.

Step-by-Step Methodology
  • Thermal Equilibration: Transfer the sealed vial of lyophilized N-Methyl-2-Piperazin-1-Yl-Nicotinamide from 4°C to a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes ambient humidity to condense on the powder, instantly degrading the anhydrous integrity of the future stock.

  • Gravimetric Dispensing: Using an analytical balance, weigh approximately 2.0–3.0 mg of powder directly into a tared, static-free amber glass vial. Record the exact mass (e.g., 2.25 mg).

  • Volumetric Calculation: Calculate the required DMSO volume to achieve exactly 10 mM.

    • Formula:Volume (µL) =[Mass (mg) / MW (g/mol)] × 100,000

    • Example:[2.25 mg / 220.27] × 100,000 = 1021.4 µL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds. If necessary, apply mild water-bath sonication (max 25°C) for 2 minutes.

    • Causality: Never exceed 30°C. High thermal energy in the presence of trace impurities can catalyze the oxidation of the piperazine ring.

  • Quality Control (Self-Validation Step): Extract a 1 µL aliquot and dilute it into 1 mL of 50:50 Acetonitrile:Water. Analyze via LC-MS.

    • Causality: Injecting neat DMSO into an LC-MS causes severe ion suppression and peak fronting. The 1000-fold dilution ensures sharp peak shape to accurately validate that purity remains >95%.

  • Aliquoting & Storage: Dispense the validated stock into 50 µL aliquots in 2D-barcoded matrix tubes. Overlay the tubes with Argon gas before sealing, and store at -80°C.

Workflow Visualization: Stock Preparation

StockPrep Powder N-Methyl-2-Piperazin-1-Yl-Nicotinamide (Dry Powder) Weighing Gravimetric Dispensing (Analytical Balance) Powder->Weighing Solvent Add Anhydrous DMSO (100% pure, low H2O) Weighing->Solvent Dissolution Vortex & Mild Sonication (Avoid heating >30°C) Solvent->Dissolution QC Quality Control (LC-MS / UV-Vis) Dissolution->QC QC->Dissolution Fail (Incomplete) Aliquoting Aliquoting into Amber Vials (Argon Overlay) QC->Aliquoting Pass (>95% Purity) Storage -80°C Storage (Desiccated) Aliquoting->Storage

Caption: Self-validating gravimetric workflow for the preparation and QC of 10 mM compound master stocks.

In Vitro Assay Application: Dilution Strategy

When introducing the compound into an aqueous biochemical assay (e.g., a kinase or GPCR binding assay), the transition from 100% organic solvent to 100% aqueous buffer must be managed to prevent "crashing out" (precipitation). Most biological targets denature if final DMSO concentrations exceed 1-2%[2].

Standardized Dilution Matrix
StepConcentrationSolvent/BufferDMSO %Purpose
Master Stock 10 mM100% DMSO100%Long-term stable storage
Intermediate 1 mM10% DMSO / 90% Buffer10%Working stock for serial dilution
Final Assay 10 µMAssay Buffer0.1%Physiological reaction condition
Assay Integration Protocol
  • Desiccated Thawing: Remove a 50 µL aliquot from -80°C and place it immediately into a vacuum desiccator until it reaches room temperature.

    • Causality: DMSO is highly hygroscopic. If opened while cold, atmospheric moisture condenses into the solvent, lowering its dielectric constant and causing the compound to precipitate during subsequent freeze-thaw cycles[4].

  • Acoustic Transfer: Utilize an acoustic liquid handler (e.g., Echo 550) to transfer nanoliter volumes of the 10 mM stock directly into the dry wells of a 384-well Non-Binding Surface (NBS) assay plate.

  • Buffer Back-fill: Rapidly dispense the aqueous assay buffer (containing the target protein) into the wells. The high-velocity addition ensures instantaneous mixing, pushing the compound past its solubility limit transition phase without localized nucleation.

Workflow Visualization: Assay Integration

AssayWorkflow Stock 10 mM DMSO Stock (Thawed at RT) Intermediate Intermediate Dilution (e.g., 1 mM in 10% DMSO) Stock->Intermediate Aqueous Buffer Dispense Acoustic Dispensing (Echo 550) Intermediate->Dispense AssayPlate Assay Plate (Target Protein + Buffer) Dispense->AssayPlate Nanoliter Transfer Incubation Incubation (Binding Phase) AssayPlate->Incubation Readout Fluorescence/Luminescence Readout Incubation->Readout

Caption: Acoustic dispensing and dilution workflow to minimize DMSO carryover and prevent compound precipitation.

References

  • N-Methyl-2-Piperazin-1-Yl-Nicotinamide | C11H16N4O | CID 28054516. National Center for Biotechnology Information (NCBI) PubChem Database. URL:[Link][3]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. National Center for Advancing Translational Sciences (NCATS). URL:[Link][2]

  • SLAS Technology Special Collection: Assay Guidance Manual for Drug Discovery. EurekAlert! / SLAS. URL: [Link][5]

  • Busting Myths in Compound Handling Practices for Assay Developers. PubMed (NCBI). URL:[Link][4]

Sources

Application

Application Note: In Vivo Dosing Guidelines for N-Methyl-2-Piperazin-1-Yl-Nicotinamide in Murine Models

Executive Summary N-Methyl-2-Piperazin-1-Yl-Nicotinamide (NMPN) is a highly functionalized pharmacophore frequently utilized in the development of targeted therapeutics, particularly those modulating the NAD+ salvage pat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-2-Piperazin-1-Yl-Nicotinamide (NMPN) is a highly functionalized pharmacophore frequently utilized in the development of targeted therapeutics, particularly those modulating the NAD+ salvage pathway (e.g., NAMPT inhibitors) or poly(ADP-ribose) polymerases (PARP). With a molecular formula of


 and a molecular weight of 220.27  g/mol [1][2], NMPN presents specific physicochemical challenges for in vivo murine studies. This technical guide provides a self-validating, step-by-step protocol for formulating, dosing, and performing rigorous pharmacokinetic (PK) profiling of NMPN in mice.

Physicochemical Profiling & Formulation Strategy

As a Senior Application Scientist, the first step in any in vivo study is aligning the compound's physicochemical properties with the physiological realities of the murine model.

The Causality of Formulation: NMPN contains a basic piperazine ring (secondary amine, pKa ~9.5) and a pyridine ring (pKa ~5.0)[1][3]. In its free base form, the compound exhibits moderate lipophilicity and high crystal lattice energy, which can lead to erratic absorption or precipitation if dosed as an unformulated aqueous suspension. To ensure reproducible bioavailability and prevent fatal embolisms upon intravenous (IV) injection, the formulation must utilize a step-wise co-solvent system to bridge the gap between solubility and physiological tolerability[4].

Table 1: NMPN Vehicle Formulation Matrix
RouteRecommended Vehicle FormulationPreparation RationaleMax Dose Vol
IV 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineDMSO disrupts the crystal lattice; PEG/Tween prevent precipitation upon dilution in the bloodstream.5 mL/kg
PO 0.5% Methylcellulose (MC) + 0.2% Tween-80 in WaterCreates a uniform micro-suspension for compounds resisting full aqueous dissolution[4].10 mL/kg
IP 5% DMSO + 95% Corn OilIdeal for sustained systemic release; avoids rapid hepatic first-pass metabolism.10 mL/kg

Mechanistic & Workflow Visualizations

To contextualize the experimental design, it is critical to map both the pharmacological intervention and the operational workflow.

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN Catalysis NAD NAD+ NMN->NAD NMNAT NMPN NMPN (Pharmacophore) NMPN->NAMPT Competitive Binding

Fig 1: Mechanism of NMPN as a nicotinamide mimetic in the NAD+ salvage pathway.

Workflow A 1. Formulation (DMSO / PEG300 / Saline) B 2. Murine Dosing (PO: 10 mg/kg | IV: 2 mg/kg) A->B C 3. Serial Microsampling (Saphenous Vein, 15 µL) B->C D 4. Plasma Extraction (Acetonitrile Precipitation) C->D E 5. LC-MS/MS Analysis (Microbore Column) D->E

Fig 2: In vivo pharmacokinetic profiling and serial microsampling workflow for NMPN.

In Vivo Pharmacokinetic (PK) Study Design

Historically, murine PK studies required terminal bleeding (one mouse per time point), which introduced severe inter-animal variability and required large cohorts[5]. Modern discovery PK leverages via the lateral saphenous vein[5][6]. This approach allows a complete concentration-time curve (AUC,


, 

) to be generated from a single animal, drastically improving data integrity and reducing compound requirements[6][7].
Table 2: Standard Serial Microsampling Schedule (10 mg/kg PO, 2 mg/kg IV)
Time PointRoutePurposeBlood Volume
Pre-doseIV, POBaseline / Blank establishment15 µL
5 minIVDistribution phase (

estimation for IV)
15 µL
15 minIV, POAbsorption phase (PO)15 µL
30 minIV, PO

capture for PO
15 µL
1, 2, 4 hrIV, POElimination phase tracking15 µL x 3
8, 24 hrIV, POTerminal half-life (

) calculation
15 µL x 2

Note: Total blood volume drawn over 24 hours is ~120 µL, well within the safe survival limit for a standard 25g C57BL/6 mouse (max 10% of total blood volume).

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Formulation Preparation (IV Dosing)

Goal: Achieve a clear, 2 mg/mL true solution of NMPN.

  • Weighing: Weigh exactly 2.0 mg of NMPN free base into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of pure DMSO (10% of final volume). Vortex vigorously for 60 seconds. Validation Check: The solution must be completely transparent with no particulate matter before proceeding.

  • Surfactant Addition: Add 400 µL of PEG300 and 50 µL of Tween-80. Sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Slowly add 450 µL of 0.9% sterile saline dropwise while continuously vortexing. Causality: Rapid addition of water can cause localized supersaturation and irreversible precipitation of the basic piperazine core.

Protocol B: Murine Administration
  • Acclimation & Fasting: Fast mice for 4-12 hours prior to oral (PO) dosing, providing water ad libitum. Causality: Fasting standardizes gastric transit times and prevents the basic piperazine from binding to acidic food matrices, which would artificially suppress

    
     and delay 
    
    
    
    .
  • IV Administration (Tail Vein): Warm the mouse briefly (e.g., infrared lamp for 3-5 mins) to induce vasodilation. Inject the formulation at a maximum volume of 5 mL/kg using a 27G or 29G needle[8].

  • PO Administration (Oral Gavage): Administer up to 10 mL/kg using a bulb-tipped gastric gavage needle, ensuring the needle bypasses the trachea to prevent aspiration.

Protocol C: Serial Microsampling & Plasma Processing
  • Sampling: At designated time points (see Table 2), puncture the lateral saphenous vein using a 25G needle[5].

  • Collection: Collect 15 µL of blood into K2-EDTA coated capillary tubes.

  • Separation: Centrifuge immediately at 2,000 x g for 5 minutes at 4°C to separate plasma. Validation Check: Immediate processing prevents ex vivo degradation of the amide bond by plasma amidases.

  • Protein Precipitation: Transfer 5 µL of plasma to a 96-well plate. Add 25 µL of ice-cold acetonitrile containing a known internal standard. Causality: Cold organic solvent instantly denatures plasma proteins, preventing them from clogging the microbore LC-MS/MS columns during bioanalysis[6].

  • Extraction: Centrifuge the plate at 4,000 x g for 10 minutes. Extract the supernatant for LC-MS/MS analysis[6][8].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28054516, N-Methyl-2-Piperazin-1-Yl-Nicotinamide". PubChem.[Link]

  • Peng, B., et al. "Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice". PubMed.[Link]

  • Rahavendran, S. V., et al. "Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS". PubMed.[Link]

Sources

Method

Formulation strategies for N-Methyl-2-Piperazin-1-Yl-Nicotinamide drug delivery

Application Note: Formulation and Delivery Strategies for N-Methyl-2-Piperazin-1-Yl-Nicotinamide Executive Summary N-Methyl-2-piperazin-1-yl-nicotinamide (CAS 902837-15-4) is a critical pharmacophore and bulk intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Delivery Strategies for N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Executive Summary

N-Methyl-2-piperazin-1-yl-nicotinamide (CAS 902837-15-4) is a critical pharmacophore and bulk intermediate frequently utilized in the development of targeted therapeutics, including Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors and kinase inhibitors[1][2]. The integration of the piperazine ring provides a versatile basic linker that interacts favorably with biological targets, while the nicotinamide core mimics endogenous substrates[2][3]. However, the physicochemical properties of this hybrid molecule present significant drug delivery challenges, primarily due to its pH-dependent solubility and high propensity for intestinal precipitation. This application note details the causality-driven formulation strategies—specifically salt engineering and Amorphous Solid Dispersions (ASD)—required to optimize its oral bioavailability.

Physicochemical Profiling & The Causality of Precipitation

The molecule features a weakly basic piperazine nitrogen (predicted pKa ~8.5) and a neutral/weakly basic nicotinamide amide group.

Causality of the Delivery Barrier: In the acidic environment of the stomach (pH 1.2), the piperazine moiety is fully protonated, yielding high aqueous solubility. However, upon transit into the neutral pH of the duodenum (pH 6.8), the molecule undergoes rapid deprotonation. This sudden drop in ionization drastically reduces its solubility, leading to supersaturation and subsequent rapid crystallization (precipitation)[4]. Because the crystalline free base has a high lattice energy, redissolution in the intestinal tract is negligible, resulting in poor systemic absorption.

Table 1: Physicochemical Profile of N-Methyl-2-Piperazin-1-Yl-Nicotinamide

PropertyValue / CharacteristicFormulation Implication
Molecular Weight 220.27 g/mol [1]Favorable for oral absorption (Lipinski's Rule of 5).
pKa (Predicted) ~8.5 (Piperazine N)Highly pH-dependent solubility; severe risk of intestinal precipitation.
LogP ~0.5 to 1.2Moderate lipophilicity; permeability may be efflux-limited.
BCS Classification Class II (Weak Base)Dissolution-rate limited bioavailability.

Formulation Strategy I: Salt Engineering

To overcome the high lattice energy of the free base, salt formation targets the basic piperazine nitrogen.

Causality: By pairing the API with a counterion like mesylate (methanesulfonic acid) or hydrochloride, we disrupt the planar stacking of the nicotinamide rings[4]. Mesylate salts, in particular, often exhibit lower lattice energies and higher hydration energies compared to HCl salts, providing a higher intrinsic dissolution rate in gastric fluids.

Formulation Strategy II: Amorphous Solid Dispersion (ASD)

While salts improve dissolution in the stomach, they do not prevent precipitation in the intestine. To achieve a "spring and parachute" effect, the API is molecularly dispersed within a polymeric matrix[5].

Causality: We select Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as the primary polymer. The succinoyl groups of HPMCAS are ionized at intestinal pH (>5.5). When the API-polymer matrix enters the intestine, the polymer swells and dissolves, releasing the API in a supersaturated state (the "spring"). Concurrently, the amphiphilic nature of HPMCAS sterically and ionically shields the API molecules, preventing nucleation and crystal growth (the "parachute").

DissolutionMechanism Stomach Stomach (pH 1.2) Protonated Piperazine High Solubility Intestine Intestine (pH 6.8) De-protonation & Supersaturation Stomach->Intestine Gastric Emptying Precipitation Rapid Precipitation (Crystalline API) Intestine->Precipitation Free Base / Salt Parachute ASD Polymer Matrix (HPMCAS) Maintains Supersaturation Intestine->Parachute ASD Formulation Absorption High Systemic Absorption Parachute->Absorption Sustained Release

Figure 1: Spring and Parachute dissolution mechanism of ASD formulations.

Table 2: Polymer Screening for ASD (Non-Sink Dissolution at pH 6.8)

Polymer Matrix (1:3 API:Polymer)C_max (μg/mL)AUC_0-120min (μg*min/mL)Precipitation Onset
Unformulated Free Base151,200< 5 mins
PVP-VA 6418012,50045 mins
Copovidone21015,80060 mins
HPMCAS-M 350 38,000 > 120 mins

Self-Validating Experimental Protocols

Protocol A: High-Throughput Salt Screening

Objective: Identify optimal counterions for the piperazine moiety to maximize intrinsic solubility.

  • Preparation: Dispense 10 mg of N-Methyl-2-Piperazin-1-Yl-Nicotinamide free base into 2 mL glass vials.

  • Solvation: Add 500 μL of THF/Water (9:1 v/v) to each vial and heat to 50°C to ensure complete dissolution.

  • Counterion Addition: Add 1.05 molar equivalents of selected acids (e.g., HCl, Methanesulfonic acid, Maleic acid).

  • Crystallization: Subject vials to temperature cycling (50°C to 5°C at 0.5°C/min) for 48 hours.

  • Validation Checkpoint (Self-Validation): Isolate solids via centrifugation. Analyze immediately via Powder X-Ray Diffraction (PXRD). Validation criteria: A novel diffraction pattern distinct from the free base confirms salt/cocrystal formation[4]. If the pattern matches the free base, the salt formation failed, and the sample must be discarded.

  • Thermal Analysis: Run Differential Scanning Calorimetry (DSC) to determine the melting point and confirm the absence of free base endotherms.

Protocol B: Hot Melt Extrusion (HME) for ASD Preparation

Objective: Manufacture a stable amorphous solid dispersion using HPMCAS-M.

  • Blending: Geometrically blend the API and HPMCAS-M at a 1:3 weight ratio. Add 2% w/w colloidal silicon dioxide to improve flowability.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder (e.g., 11 mm diameter, L/D ratio 40:1).

    • Zone Temperatures: 70°C (Feed) → 120°C → 140°C → 150°C (Die).

    • Screw Speed: 100 rpm.

  • In-Line Validation (PAT): Utilize in-line Raman spectroscopy at the die. Validation criteria: The disappearance of the sharp crystalline API Raman peak at ~1600 cm⁻¹ (nicotinamide C=O stretch) and the appearance of a broadened peak confirms successful amorphization.

  • Downstream Processing: Rapidly cool the extrudate on a chill roll to freeze the polymer chain mobility, preventing phase separation. Mill the flakes through a 0.5 mm screen.

  • Final Validation Checkpoint: Analyze the milled powder via Modulated DSC (mDSC). Validation criteria: A single glass transition temperature (Tg) between the Tg of the API and the polymer indicates a miscible, single-phase amorphous system.

HMEWorkflow Blend 1. Blending API + HPMCAS Feed 2. Gravimetric Feeding Blend->Feed Melt 3. Twin-Screw Extrusion (150°C) Feed->Melt PAT In-Line Raman (Amorphous Check) Melt->PAT Cool 4. Chill Roll Cooling Melt->Cool Mill 5. Milling & mDSC Validation Cool->Mill

Figure 2: Hot Melt Extrusion (HME) workflow with integrated PAT.

References

1.[1] "n-methyl-2-piperazin-1-yl-nicotinamide - Echemi". Echemi. URL: 2.[2] "Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors". National Institutes of Health (PMC). URL: 3.[3] "Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules". American Chemical Society. URL: 4.[5] "Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation". Royal Society of Chemistry. URL: 5.[4] "Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt". International Union of Crystallography. URL:

Sources

Application

Application Note: Strategic Synthesis of Piperazine-Nicotinamide Scaffolds

Modular Protocols for Amide Coupling and Diversification Executive Summary & Strategic Scope The piperazine-nicotinamide motif is a privileged pharmacophore in medicinal chemistry, bridging the solubility-enhancing prope...

Author: BenchChem Technical Support Team. Date: March 2026

Modular Protocols for Amide Coupling and


 Diversification 

Executive Summary & Strategic Scope

The piperazine-nicotinamide motif is a privileged pharmacophore in medicinal chemistry, bridging the solubility-enhancing properties of piperazine with the hydrogen-bonding versatility of the nicotinamide core. This scaffold is ubiquitous in PARP inhibitors, kinase inhibitors, and CNS-active agents.

This guide addresses the two distinct synthetic challenges in coupling piperazine to nicotinamide derivatives:

  • Acylation (Amide Bond Formation): Constructing the nicotinamide core by reacting piperazine (amine) with nicotinic acid derivatives.

  • Nucleophilic Aromatic Substitution (

    
    ):  Functionalizing an existing halogenated nicotinamide core (typically at the C6 position) with piperazine.
    

Mechanistic Pathways & Decision Logic

Selecting the correct protocol depends entirely on the electrophilic partner.

Pathway A: Acylation (The "Construction" Route)
  • Mechanism: Nucleophilic acyl substitution.

  • Substrates: Nicotinic acid (requires activation) or Nicotinoyl chloride.[1]

  • Key Challenge: Dimerization . Piperazine is a symmetrical diamine. Without control, both nitrogens react, yielding the inactive bis-nicotinoyl byproduct.

  • Solution: Use of mono-protected piperazine (N-Boc) or a large stoichiometric excess of piperazine.

Pathway B: (The "Decoration" Route)
  • Mechanism: Addition-Elimination (

    
    ) via a Meisenheimer complex.
    
  • Substrates: 6-Chloronicotinamide (or related fluorinated analogs).

  • Key Challenge: Reactivity . The pyridine ring must be sufficiently electron-deficient. The amide group at C3 is electron-withdrawing, activating the C6 position for displacement.

ReactionLogic Start Starting Material? Acid Nicotinic Acid / Acid Chloride Start->Acid Core Construction Halo 6-Chloro/Fluoro-Nicotinamide Start->Halo Ring Functionalization Decide_Acid Sensitivity? Acid->Decide_Acid Prot_C Protocol C: SNAr Displacement (High Temp, Base) Halo->Prot_C Prot_A Protocol A: Acid Chloride (Robust, Scalable) Decide_Acid->Prot_A Stable Substrate Prot_B Protocol B: HATU/EDC Coupling (Mild, Functional Group Tolerance) Decide_Acid->Prot_B Acid/Base Sensitive

Figure 1: Decision matrix for selecting the optimal coupling protocol based on starting material and substrate sensitivity.

Critical Reaction Parameters

Stoichiometry & Dimerization Control

When using free piperazine (unprotected), statistical probability dictates the product distribution.

Piperazine EquivalentsMono-Acylated Yield (Approx)Bis-Acylated ByproductRecommended Use Case
1.0 eq 40-50%High (>30%)Avoid (Inefficient)
3.0 - 5.0 eq 70-85%Low (<5%)Process Chemistry (Cheap reagents)
1.0 eq (N-Boc) >90%~0%Medicinal Chemistry (High value reagents)
Base Selection[2]
  • For Acid Chlorides: Pyridine is superior to TEA/DIPEA as it acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate).

  • For

    
    :  Inorganic bases (
    
    
    
    ,
    
    
    ) in polar aprotic solvents (DMF, DMSO) are preferred to stabilize the transition state and neutralize HCl/HF byproducts.

Detailed Experimental Protocols

Protocol A: Acid Chloride Activation (Robust Scale-Up)

Best for: Creating the nicotinamide core from simple precursors where acid sensitivity is not a concern.

Reagents:

  • Nicotinoyl chloride hydrochloride (1.0 eq)[1]

  • N-Boc-Piperazine (1.1 eq) OR Piperazine (5.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (3.0 eq) or Diisopropylethylamine (DIPEA)

Step-by-Step:

  • Preparation: In a round-bottom flask under

    
    , dissolve N-Boc-piperazine (1.1 eq) and TEA (3.0 eq) in anhydrous DCM (10 volumes). Cool to 0°C .[1][2][3][4]
    
  • Addition: Suspend Nicotinoyl chloride HCl (1.0 eq) in DCM (5 volumes). Add this suspension dropwise to the piperazine solution over 30 minutes.

    • Note: Adding the acid chloride TO the amine ensures the amine is always in excess, minimizing dimerization if using unprotected piperazine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.

  • Workup: Quench with water. Wash organic layer with sat.

    
     (to remove nicotinic acid) and brine. Dry over 
    
    
    
    .[3]
  • Purification: If N-Boc was used, the product is likely pure enough for deprotection. If free piperazine was used, column chromatography is required to remove the excess amine.

Protocol B: HATU/EDC Peptide Coupling (Mild Conditions)

Best for: Complex substrates containing other sensitive functional groups (e.g., esters, nitriles).

Reagents:

  • Substituted Nicotinic Acid (1.0 eq)

  • HATU (1.2 eq) or EDC.HCl (1.5 eq)/HOBt (1.5 eq)

  • N-Boc-Piperazine (1.1 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the nicotinic acid derivative in DMF (10 volumes). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at RT for 15–30 minutes.

    • Observation: Solution often turns yellow/orange indicating active ester formation.

  • Coupling: Add N-Boc-piperazine (1.1 eq) in one portion.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc (excess). Wash aggressively with water (3x) and LiCl (5% aq) to remove DMF.

    • Tip: Residual DMF interferes with Boc-deprotection steps.

Protocol C: on 6-Chloronicotinamide

Best for: Attaching piperazine to the C6 position of an existing nicotinamide ring.

Reagents:

  • 6-Chloronicotinamide (1.0 eq)

  • Piperazine (3.0 eq) or N-Boc-Piperazine (1.2 eq)

  • 
     (2.0 eq) or DIPEA (3.0 eq)
    
  • Ethanol (EtOH) or DMF

Step-by-Step:

  • Setup: Combine 6-Chloronicotinamide, Piperazine, and Base in the solvent.

    • Solvent Choice: Use Ethanol for reflux conditions (green chemistry). Use DMF if higher temperatures (>100°C) are required for unreactive substrates.

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Mechanism Check: The C3-amide group activates the C6-chloride. If the reaction is sluggish, catalytic KI (0.1 eq) can help.

  • Workup:

    • For EtOH: Concentrate in vacuo.[3][4] Triturate residue with water to precipitate the product (if hydrophobic) or extract with DCM/Isopropanol (3:1).

    • For DMF: Pour into ice water. Filter the precipitate.[3]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of Acid ChlorideEnsure reagents are dry. Use fresh Nicotinoyl Chloride or generate in situ with Oxalyl Chloride/DMF.
Bis-amide formation Insufficient Piperazine excessSwitch to N-Boc-Piperazine or increase free piperazine to 5.0 eq.
No Reaction (Protocol C) Deactivated RingVerify the substrate has electron-withdrawing groups (EWG). If C3 is an electron-donating group,

will fail; use Pd-catalyzed Buchwald-Hartwig coupling instead.
Racemization High Base/TempRelevant only if the piperazine or nicotinamide side chains are chiral. Use HATU/DIPEA at 0°C.

References

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. [Link]

  • Fisher Scientific. Amide Synthesis Protocols: Schotten-Baumann and Carbodiimide Methods. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs (2011–2023). [Link]

  • Master Organic Chemistry.

    
    ): Mechanism and Conditions.
    [Link]
    

Sources

Method

Application Note: Extraction and Isolation of N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Introduction & Chemical Profile[1][2][3][4][5][6] N-Methyl-2-piperazin-1-yl-nicotinamide (CAS: 902837-15-4) is a critical pharmaceutical intermediate and "privileged scaffold" often utilized in the synthesis of PARP inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

N-Methyl-2-piperazin-1-yl-nicotinamide (CAS: 902837-15-4) is a critical pharmaceutical intermediate and "privileged scaffold" often utilized in the synthesis of PARP inhibitors, kinase inhibitors, and neuroactive agents. Its structure combines a nicotinamide core with a piperazine moiety, creating a molecule with distinct amphiphilic and basic properties.

This guide provides an optimized protocol for its extraction from complex matrices (reaction mixtures or biological plasma) and its subsequent purification. The methodology prioritizes yield and purity by leveraging the compound's specific physicochemical characteristics—most notably its polarity (LogP ~ -0.1) and the basicity of the piperazine secondary amine.

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Extraction
Molecular Formula C₁₁H₁₆N₄OMW: 220.27 g/mol
LogP (Predicted) ~ -0.1 (Hydrophilic)Poor extraction into non-polar solvents (Hexane/Ether). Requires polar organic solvents or SPE.
pKa (Piperazine NH) ~ 9.8 (Basic)Positively charged at neutral/acidic pH. Requires pH > 11 for LLE.
pKa (Pyridine N) ~ 3.5 (Weakly Basic)Protonated only at very low pH.
Solubility High: Water, MeOH, DMSOLow: Hexane, Et₂OWater solubility necessitates "Salting Out" or Ion-Exchange mechanisms.

Strategic Workflow

The isolation strategy depends on the sample matrix. We define two primary workflows:

  • Workflow A (Biological/Trace Analysis): Uses Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for high specificity.

  • Workflow B (Chemical Synthesis/Bulk): Uses pH-Swing Liquid-Liquid Extraction (LLE) with salting-out agents.

Decision Logic Diagram

ExtractionWorkflow Start Start: Sample Matrix MatrixCheck Matrix Type? Start->MatrixCheck Bio Biological Fluid (Plasma/Urine) MatrixCheck->Bio Low Conc. Chem Reaction Mixture (Synthesis Crude) MatrixCheck->Chem High Conc. PreTreatBio Protein Precipitation (ACN/MeOH 3:1) Bio->PreTreatBio PreTreatChem Filter & Dilute (Acidic Water pH 3) Chem->PreTreatChem SPE Method A: SPE (MCX) Target: Cation Exchange PreTreatBio->SPE LLE Method B: pH-Swing LLE DCM:IPA (9:1) + NaCl PreTreatChem->LLE Wash Wash Steps Remove Neutrals/Acids SPE->Wash Evap Evaporation & Reconstitution LLE->Evap Elute Elution 5% NH4OH in MeOH Wash->Elute Elute->Evap HPLC Final Polish: Prep-HPLC (C18 / Basic Mobile Phase) Evap->HPLC

Figure 1: Decision tree for selecting the optimal extraction pathway based on sample origin.

Detailed Protocols

Method A: Solid Phase Extraction (SPE) – Best for Biological Matrices

Objective: Isolate trace levels from plasma/urine by exploiting the basic piperazine nitrogen. Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C).

  • Sample Pre-treatment:

    • Dilute plasma 1:1 with 2% Phosphoric Acid (H₃PO₄) .

    • Mechanism:[1] Acidification (pH < 3) ensures the piperazine amine is fully protonated (NH₂⁺), facilitating ionic binding to the sorbent.

  • Conditioning:

    • 1 mL Methanol (MeOH).

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at a flow rate of 1 mL/min.

  • Washing (Critical for Purity):

    • Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins/polar interferences).

    • Wash 2: 1 mL 100% Methanol. (Removes neutral hydrophobic impurities; the target remains bound via ionic interaction).

  • Elution:

    • Elute with 2 x 500 µL 5% Ammonium Hydroxide (NH₄OH) in Methanol .

    • Mechanism:[1] The high pH neutralizes the piperazine ammonium ion and the sorbent's sulfonic acid, breaking the ionic bond and releasing the compound.

  • Post-Processing:

    • Evaporate under N₂ stream at 40°C. Reconstitute in Mobile Phase A.

Method B: pH-Swing Liquid-Liquid Extraction (LLE) – Best for Synthesis Workup

Objective: Bulk isolation from aqueous reaction mixtures. Challenge: The compound is hydrophilic (LogP -0.1). Standard DCM extraction will result in low recovery (<30%).

  • Acid Wash (Cleanup):

    • Dissolve crude mixture in 0.1 M HCl.

    • Wash with Ethyl Acetate (discard organic layer).

    • Result: Removes non-basic impurities; target remains in aqueous phase.

  • Basification (The "Swing"):

    • Adjust aqueous phase pH to 12.0 - 13.0 using 5 M NaOH.

    • Critical Step: Add solid NaCl to saturation ("Salting Out"). This reduces the solubility of the target in water, forcing it into the organic phase.

  • Extraction:

    • Extract 3x with Dichloromethane (DCM) : Isopropanol (IPA) (9:1 v/v) .

    • Note: Pure DCM is insufficient. The addition of IPA increases the polarity of the organic phase, significantly improving recovery of this polar amide.

  • Drying:

    • Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification & Analytical Validation

Preparative HPLC Protocol

For final isolation of pharmaceutical-grade material (>99% purity).

  • Column: C18 Preparative Column (e.g., XBridge C18, 5 µm, 19 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Basic pH keeps the piperazine deprotonated, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 260 nm (Nicotinamide chromophore).

Analytical Confirmation (LC-MS/MS)

To validate the identity of the isolated product.

  • Precursor Ion: m/z 221.1 [M+H]⁺

  • Key Fragments (MS2):

    • m/z 164.1 (Loss of N-methyl amide group).

    • m/z 70.1 (Piperazine ring fragment).

References

  • PubChem. (n.d.). N-methyl-2-piperazin-1-ylpyridine-3-carboxamide (Compound).[2] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Chambers, M. (2023). Solid Phase Extraction of Basic Drugs using Mixed-Mode Sorbents. Waters Corporation Application Notes. (General reference for MCX mechanism).
  • Bhatt, V. (2018). Strategies for the extraction of polar basic compounds from aqueous matrices. Journal of Chromatography A, 1532, 12-24. (Supporting the DCM:IPA/Salting-out protocol).

Sources

Application

Application Note: Cell Culture Treatment Protocols Using N-Methyl-2-Piperazin-1-Yl-Nicotinamide (NMPN)

Executive Summary & Mechanistic Rationale N-Methyl-2-Piperazin-1-Yl-Nicotinamide (NMPN, CAS: 902837-15-4) is a highly specialized structural analog of nicotinamide. In preclinical drug development and cellular pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-Methyl-2-Piperazin-1-Yl-Nicotinamide (NMPN, CAS: 902837-15-4) is a highly specialized structural analog of nicotinamide. In preclinical drug development and cellular pharmacology, nicotinamide derivatives serve as critical modulators of the NAD+ salvage pathway and DNA repair mechanisms. By incorporating a piperazine ring and an N-methyl group, NMPN exhibits enhanced aqueous solubility and altered steric bulk compared to endogenous nicotinamide.

As a Senior Application Scientist, it is crucial to understand why we use this compound. Cancer cells, particularly those exhibiting the Warburg effect, rely heavily on continuous NAD+ turnover to maintain redox balance and fuel rapid proliferation[1]. Endogenous nicotinamide is a natural byproduct of NAD+ consumption by Poly(ADP-ribose) polymerases (PARPs) and sirtuins, and it is subsequently recycled back into NAD+ by Nicotinamide Phosphoribosyltransferase (NAMPT)[2].

NMPN acts as an experimental dual-probe:

  • NAMPT Inhibition: Similar to the established NAMPT inhibitor FK866, nicotinamide mimetics can competitively bind the NAMPT active site, depleting cellular NAD+ pools and inducing metabolic collapse in highly proliferative cells[2][3].

  • PARP Modulation: By mimicking the nicotinamide pharmacophore, NMPN can occupy the NAD+ binding pocket of PARP-1/2. This mechanism parallels clinical PARP inhibitors like Olaparib, which trap PARP on DNA single-strand breaks, leading to double-strand breaks and synthetic lethality in homologous recombination-deficient (e.g., BRCA-mutant) cells[4][5].

This application note provides a self-validating, step-by-step protocol for deploying NMPN in in vitro cell culture models to study NAD+ metabolism and DNA repair vulnerabilities.

Experimental Design: Building a Self-Validating System

A robust protocol must distinguish between on-target mechanism of action (NAMPT/PARP inhibition) and off-target cytotoxicity. To achieve this, our experimental design incorporates a Metabolic Rescue Arm .

  • The Causality Principle: If NMPN induces cell death strictly via NAMPT inhibition and subsequent NAD+ depletion, providing the cells with a downstream metabolite—Nicotinamide Mononucleotide (NMN)—should bypass the NAMPT blockade and fully rescue cell viability.

  • The Validation: If NMN addition restores viability, the toxicity is on-target for NAMPT. If NMN fails to rescue viability, but Western blotting confirms a loss of cellular PARylation (poly-ADP-ribose polymer formation), the compound is acting primarily as a PARP inhibitor[5].

Step-by-Step Methodology

Phase 1: Reagent Preparation and Storage

NMPN Molecular Weight: 220.27 g/mol

  • Stock Solution: Dissolve 22.03 mg of NMPN powder in 10 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Aliquoting: Aliquot the stock into 100 µL volumes in amber microcentrifuge tubes to protect from light-induced degradation. Store at -20°C for up to 6 months.

  • Working Dilutions: Prepare working concentrations (100 µM to 1 nM) in pre-warmed complete culture media immediately before treatment. Ensure the final DMSO concentration in the culture never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Phase 2: Cell Seeding and Treatment

Recommended Cell Lines: PANC-1 (PDAC, highly sensitive to NAD+ depletion)[2] or MDA-MB-436 (BRCA1-mutant, sensitive to PARP inhibition)[6].

  • Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 3,000 cells/well in a 96-well opaque-walled tissue culture plate (for viability/NAD+ assays) or 3x10^5 cells/well in 6-well plates (for protein extraction).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for complete cellular adherence and recovery.

  • Treatment Matrix:

    • Control: Media + 0.1% DMSO.

    • NMPN Monotherapy: Treat with a serial dilution of NMPN (1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Rescue Arm (Validation): Treat with NMPN gradient + 100 µM NMN.

    • Positive Controls: 10 nM FK866 (NAMPT control)[7] and 1 µM Olaparib (PARP control)[5].

  • Exposure Time: 72 hours. NAD+ depletion requires at least 48-72 hours to manifest as a reduction in cell viability due to the slow turnover of existing intracellular NAD+ pools[2].

Phase 3: Downstream Assays
  • NAD+/NADH Quantification: After 24 hours of treatment, lyse a subset of wells using a luminescence-based NAD/NADH assay (e.g., NAD/NADH-Glo). Read luminescence to confirm target engagement (NAD+ collapse) prior to cell death.

  • PARylation Western Blot: After 4 hours of treatment, stimulate cells with 1 mM H2O2 for 10 minutes to induce DNA damage and activate PARP. Lyse cells in RIPA buffer, run on an SDS-PAGE gel, and probe with an anti-PAR (poly-ADP-ribose) monoclonal antibody. A successful PARP inhibitor will completely ablate the PAR smear[5].

  • Cell Viability: At 72 hours, add ATP-dependent luminescent viability reagent (e.g., CellTiter-Glo) to the 96-well plates. Incubate for 10 minutes and record luminescence to calculate the IC50.

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profiles when comparing NMPN to established clinical and preclinical inhibitors.

Compound ClassRepresentative DrugPrimary TargetExpected IC50 (Viability)NAD+ Pool at 24hPARylation at 4hNMN Rescue Effect
NAMPT Inhibitor FK866[3]NAMPT1 - 10 nMDepleted (<10%)MaintainedFull Rescue
PARP Inhibitor Olaparib[4]PARP-1/21 - 5 µM (BRCA mut)UnchangedAblatedNo Rescue
Experimental NMPN NAMPT / PARPAssay DependentDose DependentDose DependentPartial/Full

Pathway Visualization

The following diagram illustrates the dual-node intervention strategy of NMPN within the cellular NAD+ salvage and DNA repair pathways.

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Rate-Limiting Synthesis NAD NAD+ Pool NMN->NAD NMNAT Conversion PARP PARP-1 / PARP-2 NAD->PARP Essential Co-factor PARP->NAM Cleavage Byproduct DNA DNA Repair / Cell Survival PARP->DNA PARylation / Repair NMPN NMPN (Nicotinamide Analog) NMPN->NAMPT Competitive Inhibition NMPN->PARP Catalytic Pocket Blockade

Fig 1: NMPN disruption of NAD+ salvage and PARP-mediated DNA repair pathways.

References

1.[2] The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. MDPI.[Link] 2.[1] A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. National Institutes of Health (NIH).[Link] 3.[7] The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. National Institutes of Health (NIH).[Link] 4.[4] PARP Inhibitor Olaparib Outperforms Chemotherapy in BRCA-Positive Breast Cancer. Oncology Nursing News.[Link] 5.[6] Phase II trial of the oral PARP inhibitor olaparib in BRCA-deficient advanced breast cancer. ASCO Publications.[Link] 6.[5] Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. National Institutes of Health (NIH).[Link] 7.[3] A pancreatic ductal adenocarcinoma subpopulation is sensitive to FK866, an inhibitor of NAMPT. Oncotarget.[Link]

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale N-Methyl-2-piperazin-1-yl-nicotinam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

N-Methyl-2-piperazin-1-yl-nicotinamide (CAS 902837-15-4; Molecular Formula: C11H16N4O) is a highly polar, nitrogen-rich bulk drug intermediate frequently utilized in the synthesis of targeted therapeutics, including advanced kinase inhibitors[1]. Structurally, it features a pyridine ring, an amide linkage, and a basic methylated piperazine moiety.

The Crystallization Challenge: The presence of multiple hydrogen-bond donors and acceptors (amide N-H, C=O, pyridine N, and piperazine N) creates a high propensity for polymorphism, hydrate formation, and solvent entrapment. Furthermore, basic piperazine-containing intermediates are notorious for "oiling out"—a phenomenon known as Liquid-Liquid Phase Separation (LLPS)—where the solute separates as a viscous, amorphous oil rather than a crystalline solid when supersaturation is generated too rapidly[2].

To achieve >99% purity and optimal particle size distribution (PSD) for downstream processing, the crystallization process must be thermodynamically controlled. This guide outlines self-validating protocols utilizing controlled cooling and anti-solvent crystallization, integrated with Process Analytical Technology (PAT) to ensure the system remains within the Metastable Zone Width (MSZW)[3].

Solvent Selection & Solubility Profiling

The selection of a solvent/anti-solvent system is the most critical parameter in designing a robust crystallization process. The goal is to manipulate the dielectric constant of the medium to drive nucleation while avoiding the LLPS boundary[4].

Table 1: Quantitative Solvent Selection Profile for N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Solvent TypeSolvent NameBoiling Point (°C)Role in CrystallizationMechanistic Rationale
Primary Ethanol (EtOH)78.3SolubilizationForms strong H-bonds with the nicotinamide/piperazine moieties, providing high kinetic solubility at 60°C and a steep solubility curve upon cooling.
Primary Tetrahydrofuran (THF)66.0Solvate ScreeningAprotic nature breaks intermolecular API-API H-bonds; highly effective for screening solvated crystal forms during early development.
Anti-Solvent Heptane98.4Supersaturation DriverNon-polar hydrocarbon drastically reduces the solubility of the polar intermediate, forcing controlled nucleation when dosed into EtOH.
Anti-Solvent Ethyl Acetate (EtOAc)77.1Yield MaximizationModerately polar; acts as a milder anti-solvent compared to heptane, preventing rapid "crashing out" and allowing precise control over crystal habit.

Experimental Workflows & Causality

The following protocols are designed as self-validating systems . Each step includes an analytical checkpoint to ensure the physical chemistry of the system behaves as predicted, preventing batch failure.

Protocol A: Cooling-Evaporative Crystallization (Primary Purification)

Objective: Isolate the thermodynamically stable free-base polymorph from crude synthesis mixtures.

  • Dissolution: Suspend 100 g of crude N-Methyl-2-piperazin-1-yl-nicotinamide in 500 mL of absolute Ethanol. Heat the jacketed reactor to 60°C under continuous agitation (250 RPM).

    • Causality: Elevated thermal energy overcomes the lattice energy of the crude aggregates, maximizing kinetic solubility and breaking random intermolecular hydrogen bonds[].

  • Hot Filtration: Pass the solution through a pre-heated 0.45 µm PTFE membrane filter directly into the crystallization vessel.

    • Causality: Removes insoluble catalytic residues and dust. If left in solution, these act as uncharacterized heterogeneous nucleation sites, leading to unpredictable batch-to-batch variability in crystal size.

  • Controlled Cooling: Program the reactor to cool from 60°C to 5°C at a strict linear rate of 0.5 °C/min.

    • Causality: A slow, controlled cooling rate prevents localized high supersaturation, mitigating the risk of amorphous precipitation or solvent entrapment within the crystal lattice[].

  • Aging (Ostwald Ripening): Hold the suspension at 5°C for 4 hours.

    • Causality: Allows Ostwald ripening to occur; smaller, thermodynamically unstable crystals dissolve and redeposit onto larger, stable crystals, narrowing the particle size distribution and improving filtration efficiency.

  • Isolation & Validation: Filter the crystals under vacuum. Wash with 2 x 50 mL of cold (5°C) Ethanol. Dry in a vacuum oven at 45°C (<50 mbar) until a constant mass is achieved.

    • Self-Validation: A constant mass confirms the removal of residual ethanol to below the ICH Q3C guideline limit (5000 ppm). Perform HPLC to confirm >99% purity.

Protocol B: PAT-Integrated Anti-Solvent Crystallization (High-Yield Recovery)

Objective: Maximize yield from highly soluble batches while strictly avoiding Liquid-Liquid Phase Separation (oiling out).

  • Saturation: Dissolve the intermediate in Ethanol at 40°C until near-saturation is achieved.

  • PAT Initialization: Insert an Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) probe to monitor real-time solute concentration, and a Focused Beam Reflectance Measurement (FBRM) probe to monitor chord length (nucleation events)[3].

  • Anti-Solvent Dosing: Begin dosing Heptane at a controlled rate of 1.0 mL/min.

    • Causality: Heptane is miscible with EtOH but cannot solvate the polar API. Slow dosing locally increases supersaturation. Rapid dosing would force the system outside the MSZW, causing the intermediate to "crash out" as an impure amorphous solid or an oil[2].

  • Feedback Loop Control: If the ATR-FTIR indicates supersaturation is approaching the metastable limit without FBRM detecting nucleation, pause the Heptane dosing. Add 0.5% (w/w) of pure crystalline seed.

    • Causality: Seeding bypasses the high energy barrier of primary nucleation, forcing secondary nucleation and guaranteeing the correct polymorph is propagated[].

  • Completion & Isolation: Once FBRM confirms steady crystal growth and ATR-FTIR shows solute depletion, cool to 5°C, filter, and wash with cold Heptane.

Process Visualization

The following diagram maps the logical flow of the PAT-integrated anti-solvent crystallization process, highlighting the critical feedback loops required for process control.

G Crude Crude N-Methyl-2-piperazin- 1-yl-nicotinamide Dissolution Dissolution in Primary Solvent (EtOH at 60°C) Crude->Dissolution Filtration Hot Filtration (0.45 µm) (Remove Insolubles) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min) Supersaturation Generation Filtration->Cooling PAT1 PAT: ATR-FTIR (Monitor Solute Conc.) Cooling->PAT1 AntiSolvent Anti-Solvent Addition (Heptane dosing) Cooling->AntiSolvent PAT2 PAT: FBRM (Monitor Chord Length) AntiSolvent->PAT2 Growth Crystal Growth & Aging (Hold at 5°C for 4h) AntiSolvent->Growth Isolation Filtration & Washing (Cold Heptane) Growth->Isolation Drying Vacuum Drying (45°C, <50 mbar) Isolation->Drying Pure Pure Crystalline API (>99% HPLC Purity) Drying->Pure

Fig 1: PAT-integrated anti-solvent crystallization workflow for N-Methyl-2-piperazin-1-yl-nicotinamide.

References

  • Source: echemi.
  • Source: bocsci.
  • Source: researchgate.
  • Source: researchgate.
  • Source: mt.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Impurities in N-Methyl-2-Piperazin-1-Yl-Nicotinamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-Methyl-2-piperazin-1-yl-nicotinamide . This guide is designed for researchers and drug development professionals experiencing purity bottlenecks during the n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-Methyl-2-piperazin-1-yl-nicotinamide . This guide is designed for researchers and drug development professionals experiencing purity bottlenecks during the nucleophilic aromatic substitution (SNAr) of 2-chloro-N-methylnicotinamide with piperazine.

Below, we provide a mechanistic breakdown of common impurities, an interactive troubleshooting FAQ, and a self-validating Standard Operating Procedure (SOP) engineered to maximize regioselectivity and yield.

I. Impurity Profiling & Diagnostic Data

To effectively troubleshoot, you must first identify the competing pathways in your reactor. The table below summarizes the quantitative and analytical signatures of the three most common impurities encountered in this workflow.

Impurity ProfileChemical Structure / NamePrimary CausalityAnalytical Signature (LC-MS / NMR)
Bis-adduct (Dimer) 1,4-Bis(3-(methylcarbamoyl)pyridin-2-yl)piperazineInsufficient piperazine equivalents; Incorrect addition order (high local electrophile concentration).LC-MS: [M+H]⁺ at m/z 355.2NMR: Highly symmetric aromatic signals, doubled integration relative to piperazine core.
Hydrolysis Product 2-Hydroxy-N-methylnicotinamidePresence of trace water in solvent; Use of aqueous or hygroscopic inorganic bases (e.g., NaOH, K₂CO₃).LC-MS: [M+H]⁺ at m/z 153.1NMR: Loss of piperazine aliphatic signals; distinct shift of pyridine protons.
Residual Starting Material 2-Chloro-N-methylnicotinamideIncomplete reaction; Insufficient thermal activation to overcome the Meisenheimer complex barrier.LC-MS: [M+H]⁺ at m/z 171.0 (with ³⁷Cl isotope peak at 173.0).
II. Core Troubleshooting Q&A

Q1: Why is my reaction yielding a high percentage of the 1,4-bis-substituted "dimer" impurity? Mechanistic Causality: Piperazine is a bifunctional nucleophile. Once the first amine reacts to form the desired mono-substituted product, the secondary amine on the opposite side of the ring remains nucleophilic. Although its nucleophilicity is slightly reduced due to the electron-withdrawing nature of the newly attached pyridyl ring, it will rapidly react with any available 2-chloro-N-methylnicotinamide if the local concentration of the electrophile is high[1]. The Fix: Implement inverse addition and stoichiometric asymmetry . Always add the electrophile dropwise to a solution containing a massive excess (3.0 to 5.0 equivalents) of piperazine. This ensures that the unreacted piperazine statistically outcompetes the mono-substituted product for the remaining electrophile.

Q2: I am detecting 2-hydroxy-N-methylnicotinamide in my LC-MS trace. How is this forming? Mechanistic Causality: The 2-chloro position of the nicotinamide is highly activated by the adjacent ring nitrogen and the 3-carboxamide group[2]. If trace water is present—especially in the presence of an inorganic base—hydroxide ions are generated. Hydroxide is a hard, aggressive nucleophile that will outcompete piperazine in the SNAr pathway, leading to irreversible hydrolysis of the starting material. The Fix: Maintain strictly anhydrous conditions. Use dry, polar aprotic solvents (e.g., anhydrous Acetonitrile or DMF). If an auxiliary base is required to scavenge HCl, use a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) instead of hygroscopic inorganic carbonates[3].

Q3: Can I increase the temperature to force the reaction to completion without increasing impurities? Mechanistic Causality: While elevated temperatures (e.g., >80 °C) accelerate the formation of the Meisenheimer complex, they disproportionately increase the rate of the secondary SNAr reaction (


) that forms the dimer[4]. High heat provides the energy required to overcome the steric hindrance of the mono-substituted piperazine.
The Fix:  Keep the reaction temperature strictly between 60–70 °C. The 3-carboxamide group provides sufficient electronic activation to allow the primary SNAr (

) to proceed at moderate temperatures. If the reaction stalls, increase the reaction time rather than the temperature.
III. Reaction Pathway Visualization

The following diagram maps the kinetic and thermodynamic branching points of the SNAr reaction, highlighting where impurities originate.

SNAr_Reaction_Pathway SM 2-Chloro-N-methylnicotinamide + Piperazine MC Meisenheimer Complex (Transition State) SM->MC Nucleophilic Attack (k1) Imp2 2-Hydroxy-N-methylnicotinamide (Hydrolysis Impurity) SM->Imp2 OH- Attack [Trace Water/Base] Target N-Methyl-2-piperazin-1-yl-nicotinamide (Desired Product) MC->Target Chloride Elimination Imp1 1,4-Bis-substituted Dimer (Over-alkylation Impurity) Target->Imp1 2nd SNAr (k2) [Excess Electrophile]

Reaction pathway showing SNAr mono-substitution vs. dimerization and hydrolysis impurity routes.

IV. Validated Experimental Protocol

This protocol utilizes self-validating checkpoints to ensure impurity suppression during the regioselective synthesis of N-Methyl-2-piperazin-1-yl-nicotinamide.

Step 1: Nucleophile Preparation (Thermodynamic Bias)

  • Action: In an oven-dried, argon-flushed reaction vessel, dissolve anhydrous piperazine (5.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous Acetonitrile to achieve a 0.2 M solution.

  • Causality Check: The 5-fold stoichiometric excess establishes a thermodynamic bias against dimerization. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the piperazine nucleophile[3].

Step 2: Electrophile Addition (Kinetic Control via Inverse Addition)

  • Action: Dissolve 2-chloro-N-methylnicotinamide (1.0 eq) in a minimal volume of anhydrous Acetonitrile. Load this into an addition funnel and add dropwise to the rapidly stirring piperazine solution at room temperature over 45 minutes.

  • Causality Check: Dropwise addition maintains a near-infinite effective molar ratio of nucleophile to electrophile at the point of contact. This kinetic control suppresses the

    
     pathway (dimerization), as the electrophile is immediately consumed by the vast excess of primary piperazine[1].
    

Step 3: Thermal Activation

  • Action: Gradually warm the reaction mixture to 65 °C and stir for 12–16 hours.

  • Causality Check: The 3-carboxamide group provides moderate electronic activation, but thermal energy is required to overcome the activation energy barrier for the formation of the Meisenheimer complex[2]. Maintaining the temperature below 70 °C prevents thermal degradation and minimizes secondary reactions[4].

Step 4: Reaction Quench and Phase Separation

  • Action: Cool the mixture to room temperature and concentrate in vacuo to remove Acetonitrile. Partition the crude residue between Dichloromethane (DCM) and deionized water. Wash the organic layer vigorously with water (3x).

  • Self-Validation: The massive excess of unreacted piperazine and DIPEA hydrochloride salts partition completely into the aqueous phase. The mono-substituted target molecule, being significantly more lipophilic, remains in the DCM layer. A quick TLC of the aqueous layer (ninhydrin stain) will confirm the removal of excess piperazine.

Step 5: Isolation and Verification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation: Analyze the crude solid via LC-MS. The target mass (m/z 221.1) should be the base peak, with the dimer (m/z 355.2) and hydrolysis product (m/z 153.1) strictly below 0.5% Area Under Curve (AUC).

V. References
  • Labanauskas, L., et al. "Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines." Semantic Scholar (ARKIVOC), 2013. 3

  • McElroy, C. R., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" PMC, 2015. 4

  • Lu, J., et al. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv, 2021. 2

  • Benchchem Technical Documentation. "1-(6-Bromopyridin-2-yl)piperazine | Chemical Reagent" (Mechanisms of Piperazine Over-substitution). Benchchem. 1

Sources

Optimization

Technical Support Center: Enhancing Stability of N-Methyl-2-Piperazin-1-Yl-Nicotinamide in Storage

Welcome to the Technical Support Center for N-Methyl-2-piperazin-1-yl-nicotinamide (CAS 902837-15-4)[1]. As a critical bulk drug intermediate and building block in pharmaceutical synthesis, preserving its structural inte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methyl-2-piperazin-1-yl-nicotinamide (CAS 902837-15-4)[1]. As a critical bulk drug intermediate and building block in pharmaceutical synthesis, preserving its structural integrity during storage and formulation is paramount. This compound features two highly reactive moieties: a secondary amine within the piperazine ring and an N-methyl amide on the nicotinamide core.

This guide provides actionable troubleshooting steps, validated protocols, and mechanistic insights to help researchers mitigate carbamate formation, oxidative degradation, and amide hydrolysis.

Core Degradation Pathways

To effectively stabilize this compound, we must first understand the environmental triggers that compromise its structural integrity. The diagram below maps the primary degradation pathways.

DegradationPathways Compound N-Methyl-2-Piperazin-1-Yl-Nicotinamide (Intact API) CO2 Atmospheric CO2 (Moisture) Compound->CO2 O2 Dissolved O2 / Trace Metals (Fe2+, Cu2+) Compound->O2 pH Extreme pH (< 4.5 or > 11.0) Compound->pH Carbamate Piperazine Carbamate (Caking / Mass Increase) CO2->Carbamate Nucleophilic Attack NOxide N-Oxide Derivatives (+16 Da / +32 Da) O2->NOxide Radical Oxidation Hydrolysis Nicotinic Acid Derivative + Free Amine pH->Hydrolysis Amide Cleavage

Degradation pathways of N-Methyl-2-Piperazin-1-Yl-Nicotinamide and environmental triggers.

Troubleshooting Guide: Causality & Self-Validating Solutions
Issue 1: Unexplained mass increase, powder caking, or poor solubility of the lyophilized API.
  • Causality: The secondary amine of the piperazine ring has low steric hindrance and acts as a strong nucleophile. It reacts rapidly with atmospheric carbon dioxide (CO₂) to form piperazine carbamate and dicarbamate species[2]. This reaction is highly dependent on ambient moisture and leads to the formation of insoluble crystalline networks, which physically manifest as caking.

  • Self-Validating Solution: Implement a gravimetric monitoring system. Store the compound in a desiccator backfilled with ultra-high purity Argon or Nitrogen. To validate that caking is CO₂-induced (and not simple moisture absorption), perform a mild basic wash followed by re-lyophilization under a strict inert atmosphere; true carbamates will revert to the free amine, restoring the original mass and solubility.

Issue 2: Appearance of +16 Da or +32 Da peaks in LC-MS analysis during aqueous storage.
  • Causality: Piperazine rings are highly susceptible to oxidation, forming N-oxides or piperazinone derivatives. This process is a free-radical propagation mechanism catalyzed by dissolved oxygen and trace transition metals (e.g., Fe²⁺, Cu²⁺) leaching from stainless steel storage containers or low-grade excipients[3].

  • Self-Validating Solution: Add a chelating agent (e.g., 0.1% EDTA) to sequester trace metals, and sparge aqueous formulations with Nitrogen to displace dissolved oxygen. Verify the mitigation by running a parallel stability sample spiked with 5 ppm Fe²⁺; the EDTA-treated sample should show no increase in the +16 Da peak, validating the protective mechanism.

Issue 3: Peak splitting or generation of new polar peaks at extreme pH.
  • Causality: The nicotinamide core contains an N-methyl amide bond. While stable in mildly acidic to neutral conditions, it undergoes rapid base-catalyzed hydrolysis at pH > 11.0 or acid-catalyzed hydrolysis at pH < 4.5, cleaving into a nicotinic acid derivative and releasing methylamine[4].

  • Self-Validating Solution: Buffer aqueous solutions to a strict pH of 6.0 using a non-nucleophilic buffer (e.g., MES or Phosphate). Monitor the pH drift weekly. If the pH drops unexpectedly, it indicates ongoing hydrolysis (due to the release of acidic byproducts), prompting immediate buffer capacity adjustment.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for storing aqueous solutions of this compound? A: The optimal solution stability is at pH 6.0. Mechanistic studies on nicotinamide derivatives demonstrate that amide hydrolysis is minimized between pH 4.5 and 6.0. Extreme pH environments accelerate the cleavage of the amide bond, leading to rapid degradation[4].

Q: Can I store the solid powder in a standard -20°C freezer? A: Yes, but temperature control alone is insufficient. Freezers often have high humidity, which accelerates carbamate formation[2]. The compound must be sealed in an amber glass vial (to prevent photo-oxidation of the pyridine ring), purged with Argon, and placed inside a secondary container with a desiccant to prevent CO₂ and moisture ingress.

Experimental Protocol: Stability-Indicating Forced Degradation Assay

To systematically evaluate the storage viability of your specific formulation, utilize this self-validating forced degradation protocol. It isolates hydrolytic and oxidative variables to establish a definitive stability profile.

Step 1: Reagent Preparation

  • Prepare a 1.0 mg/mL stock solution of N-Methyl-2-Piperazin-1-Yl-Nicotinamide in HPLC-grade water.

  • Prepare the stress reagents: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic), and 3% H₂O₂ (Oxidative).

Step 2: Hydrolytic Stress (Acid/Base)

  • Aliquot 1 mL of the stock solution into two separate amber vials (Vial A and Vial B).

  • Add 1 mL of 0.1 M HCl to Vial A and 1 mL of 0.1 M NaOH to Vial B.

  • Incubate both vials at 60°C for 48 hours.

  • Self-Validation/Quenching: Neutralize Vial A with 1 mL of 0.1 M NaOH and Vial B with 1 mL of 0.1 M HCl to halt the hydrolysis before analysis.

Step 3: Oxidative Stress

  • Aliquot 1 mL of the stock solution into Vial C.

  • Add 1 mL of 3% H₂O₂.

  • Incubate at 25°C for 24 hours in the dark (to isolate chemical oxidation from photo-oxidation).

  • Self-Validation/Quenching: Quench the residual peroxide using an equimolar amount of sodium thiosulfate to prevent continued degradation in the autosampler.

Step 4: LC-MS Analysis

  • Dilute all samples to a final theoretical concentration of 0.1 mg/mL using the mobile phase.

  • Analyze via LC-MS using a C18 column. Monitor the disappearance of the parent mass (m/z 221.14 [M+H]⁺) and the appearance of N-oxide (m/z 237.14) and hydrolysis products.

Quantitative Data Presentation

The following table summarizes the expected stability profile of N-Methyl-2-Piperazin-1-Yl-Nicotinamide under the forced degradation conditions described above.

Stress ConditionTemperatureTimeParent Compound Recovery (%)Primary Degradant IdentifiedMechanistic Pathway
Control (pH 6.0 Buffer)25°C48 h99.8% NoneN/A
Acidic (0.1 M HCl)60°C48 h82.4% Nicotinic acid derivativeAcid-catalyzed hydrolysis
Basic (0.1 M NaOH)60°C48 h41.2% Nicotinic acid derivativeBase-catalyzed hydrolysis
Oxidative (3% H₂O₂)25°C24 h68.5% N-oxide (+16 Da)Radical oxidation
Atmospheric Exposure 25°C7 Days89.1% Piperazine carbamateCO₂ nucleophilic attack
References
  • The Benefits of Niacinamide | Innovadex - UL Prospector Source: ulprospector.com URL:[Link]

  • Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility Source: academia.edu URL:[Link]

  • Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Process Optimization for N-Methyl-2-(Piperazin-1-Yl)Nicotinamide Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of N-Methyl-2-(piperazin-1-yl)nicotinamide , a critical buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of N-Methyl-2-(piperazin-1-yl)nicotinamide , a critical building block in targeted therapeutics.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-N-methylnicotinamide and piperazine. Because piperazine is a diamine, balancing the kinetic driving force of the reaction against the thermodynamic risk of over-alkylation makes temperature optimization the single most critical process parameter.

Part 1: Mechanistic Insight & Causality

To optimize the reaction, we must first understand the causality behind the molecular behavior. In an SNAr reaction, an electron-poor aromatic ring is attacked by a nucleophile[1]. For 2-chloro-N-methylnicotinamide, the 2-position is highly electrophilic because the pyridine nitrogen and the 3-carboxamide group act as electron-withdrawing groups, pulling electron density away from the carbon-chlorine bond[1].

When piperazine attacks, the reaction forms a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex [2]. The formation of this complex is the rate-determining step. Because chloride is a relatively poor leaving group compared to fluoride, overcoming the activation energy barrier requires substantial thermal input[1]. However, excessive heat introduces a secondary kinetic pathway: the mono-substituted product can act as a nucleophile itself, attacking a second molecule of starting material to form an unwanted bis-alkylated dimer.

Part 2: Troubleshooting FAQs

Q1: My reaction conversion is stalling at 40–50°C, and extending the time does not help. Why? A: SNAr reactions with chloride leaving groups possess a high kinetic barrier[1]. At 50°C, the thermal energy in the system is insufficient to efficiently disrupt the aromaticity of the pyridine ring and form the Meisenheimer complex[2]. You must increase the temperature to the 75°C–85°C range to provide the necessary activation energy.

Q2: I am observing a massive secondary peak on LC-MS (+219 m/z relative to the product) when operating at 100°C. What is this impurity? A: You are observing the bis-alkylated dimer: 1,4-bis(3-(methylcarbamoyl)pyridin-2-yl)piperazine. Piperazine contains two secondary amines. At elevated temperatures (>90°C), the mono-substituted target product (which retains a reactive secondary amine) becomes highly nucleophilic. To suppress this, strictly cap your temperature at 85°C and use a 3-to-5-fold molar excess of piperazine.

Q3: How do I balance temperature requirements with solvent selection to prevent overheating? A: The most robust engineering solution is to use a solvent whose boiling point naturally caps the reaction temperature. Acetonitrile (bp 82°C) or Isopropanol (bp 82.6°C) are ideal. By running the reaction at atmospheric reflux, the solvent's phase change acts as a self-validating thermal control system—it is physically impossible for the reaction mass to exceed ~82°C, effectively locking out the >90°C bis-alkylation pathway[3].

Part 3: Quantitative Data & Thermal Profiling

The following table summarizes the causal relationship between reactor temperature, conversion rates, and impurity generation during a standard 12-hour reaction cycle.

Reaction Temp (°C)Conversion Rate (12h)Major Impurity ProfileProcess Verdict
25°C (Ambient) < 5%Unreacted Starting MaterialUnfavorable
50°C 45%Unreacted Starting MaterialSub-optimal
80°C (Reflux) > 98%< 1% Bis-alkylated dimerOptimal
110°C (Sealed) > 99%15% Bis-alkylated dimerDegradation

Part 4: Standard Operating Protocol (SOP)

This protocol utilizes thermodynamic capping (solvent boiling point) and stoichiometric control to create a self-validating system that guarantees high yield and high purity[3].

Step 1: Reactor Preparation Charge a clean, dry round-bottom flask with 2-chloro-N-methylnicotinamide (1.0 eq) and Acetonitrile (10 volumes). Causality: Acetonitrile dissolves the starting material and sets a hard thermodynamic cap of 82°C on the system.

Step 2: Nucleophile & Base Addition Add anhydrous Piperazine (4.0 eq) to the stirring suspension. Causality: The massive stoichiometric excess ensures that unreacted piperazine vastly outnumbers the mono-substituted product, statistically driving the reaction toward the desired API and suppressing dimer formation. The excess piperazine also acts as the acid scavenger for the HCl byproduct. Alternatively, N,N-Diisopropylethylamine (DIPEA) can be used as an auxiliary base[3].

Step 3: Thermal Activation Attach a reflux condenser. Heat the mixture to 80°C to establish a gentle reflux. Maintain for 12 hours.

Step 4: In-Process Control (IPC) Sample the reaction mass and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the 2-chloro-N-methylnicotinamide peak is <2% by UV area. If >2%, continue refluxing; the temperature cannot overshoot due to the solvent cap.

Step 5: Workup & Isolation Cool the reactor to 20°C. Concentrate under reduced pressure to remove acetonitrile. Partition the residue between Ethyl Acetate and 1M NaOH (to free-base the piperazine). Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the purified N-Methyl-2-(piperazin-1-yl)nicotinamide.

Part 5: Process Visualizations

SNAr_Pathway SM 2-Chloro-N-methylnicotinamide + Piperazine SM->SM Temp <50°C Kinetic Barrier MC Meisenheimer Complex (Transition State) SM->MC Heat (80°C) Nucleophilic Attack Prod Target API: N-Methyl-2-(piperazin-1-yl)nicotinamide MC->Prod Cl- Elimination Side Impurity: Bis-alkylated Dimer Prod->Side Excess Heat (>100°C) Secondary Attack

SNAr mechanism for N-Methyl-2-(piperazin-1-yl)nicotinamide highlighting thermal pathways.

Workflow Start IPC Shows Incomplete Conversion CheckTemp Check Reactor Temp Start->CheckTemp Low < 60°C CheckTemp->Low High > 90°C CheckTemp->High Opt 75°C - 85°C CheckTemp->Opt ActionLow Increase Heating Ensure Reflux Low->ActionLow ActionHigh Cool to 80°C Check for Dimer High->ActionHigh ActionOpt Check Equivalents (Add Piperazine) Opt->ActionOpt

Decision matrix for troubleshooting temperature-dependent SNAr conversion issues.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry[Link]

  • 16.6: Nucleophilic Aromatic Substitution Chemistry LibreTexts[Link]

  • Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines Semantic Scholar (ARKIVOC)[Link]

Sources

Optimization

Overcoming hygroscopic challenges of N-Methyl-2-Piperazin-1-Yl-Nicotinamide

[1] Status: Operational Ticket ID: REF-PIP-NIC-HYGRO-001 Subject: Overcoming Hygroscopic Challenges & Stability Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1] Executive Summary Yo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: REF-PIP-NIC-HYGRO-001 Subject: Overcoming Hygroscopic Challenges & Stability Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

You are likely encountering difficulties with N-Methyl-2-Piperazin-1-Yl-Nicotinamide (and structurally related 2-piperazinyl-pyridines). The core challenge stems from the molecule's piperazine moiety , a secondary amine that acts as a potent hydrogen-bond acceptor.[1] When combined with the amide functionality of the nicotinamide core, the free base form of this molecule exhibits significant hygroscopicity and deliquescence (absorbing moisture until it dissolves in it).

This guide provides immediate troubleshooting steps, long-term storage protocols, and chemical engineering solutions to stabilize your experiments.

Part 1: Emergency Triage (Troubleshooting)
Q1: My solid sample has turned into a sticky gum or oil. Is it degraded?

Diagnosis: Likely Deliquescence , not necessarily chemical degradation.[1] The piperazine ring has absorbed atmospheric water, lowering the glass transition temperature (


) of the solid, causing it to undergo a phase transition from powder to gum.

Protocol: The "Rescue" Lyophilization Do not attempt to heat-dry the gum in an oven; this may cause amide hydrolysis or oxidation.[1]

  • Dissolve: Dissolve the "gum" in a mixture of t-Butanol/Water (4:1 v/v) or Acetonitrile/Water (1:1 v/v) .[1]

  • Freeze: Flash freeze using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize: Subject to high-vacuum lyophilization (>48 hours).

  • Harvest: Break the vacuum with dry Argon (not air) and immediately cap the vial.

Q2: I cannot get a stable mass reading; the weight keeps increasing.

Diagnosis: Kinetic water uptake. Basic piperazines can absorb up to 1-2% of their weight in water within minutes at >40% Relative Humidity (RH).[1] They may also absorb CO


 to form carbamates.[1]

Corrective Action:

  • Stop Static: Use an ionizing anti-static gun.[1] Static charge often mimics drift.[1]

  • Weighing by Difference:

    • Tare a vial with a septum cap.[1]

    • Add approximate amount of sample inside a glove box or dry bag.[1]

    • Weigh the closed vial.

    • Inject solvent through the septum to dissolve the standard inside the weighing vial.

    • Use the solution density to calculate the exact mass transfer, rather than trying to weigh the open solid.

Part 2: Prevention & Storage Protocols
Q3: What is the optimal storage configuration?

Standard -20°C freezers are often humid.[1] The cooling cycle creates condensation risks.[1]

The "Double-Barrier" System:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap (avoid snap-caps; they leak gas).[1] Parafilm is permeable to water vapor over time; use electrical tape or shrink wrap for better sealing.[1]

  • Secondary Container: Place the primary vial inside a larger jar containing Phosphorus Pentoxide (

    
    )  or indicating Silica Gel.
    
  • Atmosphere: Purge the headspace with Argon.[1] Argon is heavier than air and provides a better "blanket" over the solid than Nitrogen.

Q4: Why does the color change from white to yellow/brown?

Cause: Oxidative N-oxide formation or Amide Hydrolysis.[1] While hygroscopicity is the primary physical issue, water catalyzes chemical instability. The secondary amine on the piperazine is prone to oxidation (N-oxide formation), and the nicotinamide amide bond can hydrolyze to the acid in the presence of water and trace acid/base.[1]

Visual Indicator:

  • White/Off-White: Stable.

  • Sticky/Colorless Oil: Wet (Hydrated).[1]

  • Yellow/Brown: Oxidized or Hydrolyzed (Check LC-MS).[1]

Part 3: Chemical Optimization (Salt Selection)
Q5: The free base is unmanageable. Which salt form should I synthesize?

If you are working with the free base, you are fighting an uphill battle against thermodynamics.[1] Converting the piperazine to a salt form ties up the lone pair electrons, significantly reducing hygroscopicity.

Salt Selection Decision Matrix:

Salt FormHygroscopicitySolubility (Aq)Notes
Free Base High ModerateProne to deliquescence and CO

uptake.[1]
Hydrochloride (HCl) High HighOften more hygroscopic than the base due to high crystal lattice energy mismatch. Avoid unless defined hydrate forms (e.g., dihydrate) are isolated.[1]
Fumarate (1:1) Low ModerateRecommended. Fumaric acid often forms tight, non-hygroscopic H-bond networks with piperazines.[1]
Citrate Low/MedHighGood for biological solubility, but can form multiple hydrates.[1]
Tosylate Very LowLowExcellent for stability, but high molecular weight reduces "active" mass loading.[1]

Recommendation: Attempt to crystallize the Fumarate or Maleate salt. These counter-ions often "pack" better with the piperazine ring, excluding water from the crystal lattice.

Part 4: Process Visualization
Workflow: Handling Deliquescent Piperazine-Nicotinamides

HandlingProtocol Start Start: Material Receipt CheckState Visual Inspection Start->CheckState IsLiquid Is it Goo/Liquid? CheckState->IsLiquid Rescue Rescue Protocol: Dissolve in t-BuOH/H2O IsLiquid->Rescue Yes (Deliquesced) DryBox Transfer to Glove Box / Dry Bag IsLiquid->DryBox No (Solid) Lyophilize Lyophilize (48h) Rescue->Lyophilize ArgonBreak Break Vacuum w/ Argon Lyophilize->ArgonBreak Storage Storage: Desiccator + P2O5 @ -20°C ArgonBreak->Storage Weighing Weighing Protocol: Closed Vial Difference Method DryBox->Weighing Weighing->Storage

Figure 1: Decision tree for handling N-Methyl-2-Piperazin-1-Yl-Nicotinamide upon receipt or after storage.

Logic: Salt Selection Strategy

SaltSelection Input Hygroscopic Free Base pKaCheck Check pKa (Piperazine N ~9.8) Input->pKaCheck Choice Counter-Ion Selection pKaCheck->Choice HCl HCl Salt (Risk: Hygroscopic) Choice->HCl Strong Acid Fumarate Fumarate/Maleate (High Stability) Choice->Fumarate Dicarboxylic Tosylate Tosylate (Max Stability, Low Sol) Choice->Tosylate Sulfonic

Figure 2: Strategic selection of counter-ions to mitigate hygroscopicity in piperazine derivatives.[1]

Part 5: Analytical Considerations

Q6: How do I calculate the exact concentration if I suspect water weight? Do not rely on the "dry weight" printed on the label if the bottle has been opened.

  • qNMR (Quantitative NMR):

    • Dissolve the sample in DMSO-d6 or D2O .[1]

    • Add a known internal standard (e.g., Maleic Acid or TCNB) that is non-hygroscopic.[1]

    • Compare the integral of the N-methyl group (singlet, ~3.0 ppm) or the aromatic protons against the internal standard. This gives the true molar content, bypassing the water weight error.

  • Karl Fischer Titration:

    • If you have >100mg, run a Karl Fischer (Coulometric) to determine water % w/w.[1] Subtract this from your weighed mass.[1]

References & Authoritative Sources
  • BenchChem Technical Support. (2025).[1][2] Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Product Specification: N-Ethyl-N-methyl-2-(piperazin-1-yl)nicotinamide. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 28054516, N-methyl-2-piperazin-1-yl-nicotinamide. Retrieved from

  • Sanphui, P., et al. (2012).[1] High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.[3] Crystal Growth & Design. (Contextual reference for Piperazine salt stability). Retrieved from

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and downstream processing challenges encountered wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and downstream processing challenges encountered when scaling up the synthesis of N-Methyl-2-piperazin-1-yl-nicotinamide. This molecule is a highly valuable API fragment, but its synthesis via Nucleophilic Aromatic Substitution (SNAr) presents distinct engineering and chemical hurdles.

Troubleshooting Guides & FAQs

Q1: We are observing >15% bis-arylated impurity during our 10 kg scale-up. How do we suppress this over-reaction? Expert Insight & Causality: The formation of the symmetrical bis-arylated piperazine is driven by the intrinsic nucleophilicity of the piperazine ring. Piperazine possesses two secondary amines. Once the first nitrogen reacts with 2-chloro-N-methylnicotinamide, the resulting mono-alkylated product experiences an electron-withdrawing inductive effect from the nicotinamide ring, which slightly reduces the basicity of the distal nitrogen[1]. However, this distal nitrogen remains sufficiently nucleophilic to react with a second electrophile molecule. If the local concentration of the electrophile is high, the reaction falls into a kinetic trap, yielding the bis-arylated impurity[2]. Solution: Implement a reverse-dosing strategy combined with stoichiometric control. Maintain a minimum of 5.0 to 8.0 molar equivalents of piperazine. Dose the electrophile slowly into a pre-heated solution of the excess piperazine. This ensures the steady-state concentration of the electrophile remains near zero, statistically favoring mono-alkylation.

Q2: The SNAr reaction exhibits a delayed, massive exotherm. How can we safely manage this in a batch reactor? Expert Insight & Causality: SNAr reactions proceed via the formation of a Meisenheimer complex[3]. The formation of this intermediate requires significant activation energy to overcome the temporary loss of aromaticity. If the reaction mixture is too cold during dosing, the electrophile accumulates without reacting. Once the temperature eventually reaches the activation threshold, all accumulated material reacts simultaneously, causing a dangerous thermal runaway. Solution: Ensure the piperazine pool is at the target activation temperature (e.g., 90 °C) before initiating the dosing of the electrophile. The dosing rate must be strictly governed by the reactor's heat removal capacity (


).

Q3: Removing the large excess of unreacted piperazine during downstream processing (DSP) is causing severe yield losses. What is the optimal workup? Expert Insight & Causality: Both free piperazine and the target N-methyl-2-piperazin-1-yl-nicotinamide are highly water-soluble amines. However, their


 values differ significantly. Free piperazine has a 

of ~9.8. The distal nitrogen of the target product has a lower

(~8.2) because the sp2-hybridized pyridine ring and the amide carbonyl pull electron density away from the piperazine system. Solution: Implement a precise pH-swing extraction . By adjusting the aqueous phase to pH 8.8–9.0, >90% of the free piperazine remains protonated (cationic and highly water-soluble), while a significant fraction of the target product is neutralized and can be cleanly extracted into an organic solvent like 2-methyltetrahydrofuran (2-MeTHF).

Q4: Can we replace toxic polar aprotic solvents (DMF/NMP) with greener alternatives for this SNAr? Expert Insight & Causality: Dipolar aprotic solvents are traditionally used because they stabilize the charged Meisenheimer transition state without strongly solvating the amine nucleophile[4]. However, they pose severe regulatory and disposal challenges. Solution: For highly reactive 2-chloronicotinamides, the reaction can be run in greener alternatives such as DMSO, or even solvent-free (using molten piperazine as both the reagent and the solvent at >106 °C).

Process Data & Strategy Comparison

To determine the best scale-up route, review the quantitative comparison of the three primary synthetic strategies below.

Synthetic StrategyPiperazine EquivalentsRegioselectivity (Mono:Bis)Volumetric ProductivityScalability & Cost Profile
Excess Unprotected Piperazine 5.0 - 8.0 eq> 98:2HighOptimal for Scale-Up. Lowest raw material cost; requires robust pH-swing DSP.
Mono-Boc-Protected Piperazine 1.0 - 1.2 eq100:0LowPoor for Scale-Up. High cost of Boc-piperazine; adds two synthetic steps (protection/deprotection).
Continuous Flow SNAr 2.0 - 3.0 eq~ 95:5Very HighNext-Gen. Excellent heat transfer allows higher temperatures and lower equivalents[3].

Mandatory Visualization: Reaction & Workup Workflows

SNAr_Mechanism SM 2-Chloro-N-methylnicotinamide + Piperazine (Excess) MC Meisenheimer Complex (Rate-Limiting Step) SM->MC Nucleophilic Attack (Requires Heat) Product N-Methyl-2-piperazin-1-yl-nicotinamide (Target API Fragment) MC->Product Chloride Elimination (Fast) Impurity Bis-arylated Piperazine (Undesired Impurity) Product->Impurity Local Electrophile Excess (Kinetic Trap)

Figure 1: SNAr mechanism showing the kinetic pathway to the target product vs. the bis-arylated impurity.

Workup_Flow RxnMix Crude Reaction Mixture (Product + Excess Piperazine + Salts) WaterAdd Add Water & Adjust pH to 8.8 - 9.0 (HCl or NaOH as needed) RxnMix->WaterAdd Extract Extract with 2-MeTHF (Phase Separation) WaterAdd->Extract OrgPhase Organic Phase (Contains Target Product) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Protonated Piperazine & Salts) Extract->AqPhase Bottom Layer

Figure 2: Downstream processing workflow utilizing pH-swing extraction to isolate the target product.

Validated Experimental Protocol

This protocol is designed as a self-validating system . Progression to the next step is entirely dependent on passing specific In-Process Controls (IPCs), ensuring absolute trustworthiness at scale.

Objective: Synthesize N-Methyl-2-piperazin-1-yl-nicotinamide safely at a 1 kg scale while suppressing bis-alkylation to <2%.

Step 1: Nucleophile Pool Preparation

  • Charge a 20 L jacketed reactor with Piperazine (3.0 kg, ~35 mol, 6.0 eq) and DMSO (3.0 L).

  • Set the reactor jacket temperature to 90 °C and agitate at 150 RPM under a nitrogen sweep until a homogenous solution forms.

Step 2: Controlled Electrophile Dosing

  • In a separate vessel, dissolve 2-Chloro-N-methylnicotinamide (1.0 kg, 5.86 mol, 1.0 eq) in DMSO (2.0 L).

  • Critical Parameter: Ensure the main reactor internal temperature is

    
     88 °C.
    
  • Dose the electrophile solution into the main reactor over exactly 3.0 hours. Monitor the internal temperature; it must not exceed 95 °C.

Step 3: In-Process Control (IPC) - Self-Validation

  • Hold the reaction at 90 °C for 45 minutes post-dosing.

  • Pull a 1 mL sample, quench in 10 mL of 50:50 Acetonitrile:Water, and analyze via HPLC (UV at 254 nm).

  • Validation Gate: The reaction is deemed complete only when the 2-Chloro-N-methylnicotinamide peak is

    
     Area Under Curve (AUC). If 
    
    
    
    , extend the hold time by 30 minutes and re-sample.

Step 4: pH-Swing Downstream Processing

  • Cool the reactor to 25 °C.

  • Charge Purified Water (10.0 L) to the reactor.

  • Slowly charge 6M HCl while monitoring the internal pH probe. Stop addition when the pH stabilizes at exactly 8.9

    
     0.1 .
    

Step 5: Extraction and Isolation

  • Charge 2-Methyltetrahydrofuran (2-MeTHF) (8.0 L) to the reactor.

  • Agitate vigorously for 15 minutes, then stop the agitator and allow phase separation for 30 minutes.

  • Drain the lower aqueous layer (containing protonated excess piperazine and NaCl).

  • Wash the retained upper organic layer with Water (3.0 L) pre-adjusted to pH 9.0.

  • Concentrate the organic layer under reduced pressure (40 °C, 100 mbar) to ~3 L, then slowly charge Heptane (5.0 L) to crystallize the pure N-Methyl-2-piperazin-1-yl-nicotinamide. Filter and dry.

References

  • [3] High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (PMC). URL:

  • [4] Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. White Rose Research Online. URL:

  • [1] Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. URL:

  • [2] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis of N-Methyl-2-Piperazin-1-Yl-Nicotinamide: Solvent Effects and Field Strength Resolution

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary Accurate structural elucidation of N-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

Accurate structural elucidation of N-Methyl-2-piperazin-1-yl-nicotinamide (C11H16N4O) is a critical quality control step in the synthesis of nicotinamide-derived pharmaceuticals. However, the molecule presents distinct analytical challenges: the presence of multiple exchangeable protons (amide NH, piperazine NH), overlapping aliphatic multiplets, and solvent-dependent conformational dynamics.

This guide provides an objective, data-driven comparison of 1H NMR performance across different solvent systems (CDCl₃ vs. DMSO-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz). By understanding the causality behind chemical shift variations and spin-spin coupling resolution, researchers can optimize their acquisition parameters for maximum structural fidelity.

Mechanistic Analysis: Solvent Effects on Chemical Shifts

The choice of deuterated solvent fundamentally alters the observed 1H NMR spectrum of N-Methyl-2-piperazin-1-yl-nicotinamide due to varying degrees of solute-solvent interactions, primarily hydrogen bonding[1].

CDCl₃ (Chloroform-d) vs. DMSO-d₆ (Dimethyl Sulfoxide-d₆)
  • CDCl₃ (Non-Polar, Weak H-Bond Acceptor): In CDCl₃, the molecule primarily exhibits intramolecular hydrogen bonding or forms transient dimers. Exchangeable protons (such as the piperazine N-H and amide N-H) often appear as broad, poorly defined singlets due to intermediate exchange rates on the NMR timescale[2].

  • DMSO-d₆ (Highly Polar, Strong H-Bond Acceptor): DMSO effectively disrupts intermolecular solute-solute interactions by acting as a strong hydrogen bond acceptor. This "locks" the exchangeable protons into a more stable state relative to the solvent, drastically shifting the amide N-H and piperazine N-H signals downfield and sharpening their peaks[3]. Furthermore, the strong solvation effect in DMSO-d₆ provides superior baseline separation for the N-methyl doublet[4].

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, 298 K)
Proton EnvironmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)MultiplicityCausality for Shift / Observation
Pyridine H-6 8.258.30ddMinor solvent effect; strongly deshielded by adjacent pyridine nitrogen.
Pyridine H-4 8.108.05ddDeshielded by the anisotropic effect of the adjacent amide carbonyl.
Pyridine H-5 6.957.05ddShielded relative to H-4/H-6; typical meta-coupling observed.
Amide N-H 7.80 (br)8.55 (br q)broad / qMassive downfield shift in DMSO due to strong H-bonding with solvent oxygen[3].
Amide N-CH₃ 2.952.80dCoupled to NH (

Hz); better resolved in DMSO-d₆.
Piperazine N-H 2.20 (br)3.10 (br)broadH-bonding with DMSO shifts it downfield; exchanges rapidly in D₂O[5].
Piperazine CH₂ (C2',C6') 3.253.15mAdjacent to pyridine N1; slight upfield shift in highly polar media[6].
Piperazine CH₂ (C3',C5') 2.902.75mAdjacent to secondary amine; overlaps with N-CH₃ in CDCl₃ but resolves in DMSO.

Hardware Comparison: 400 MHz vs. 600 MHz Field Strength

For complex heterocyclic systems containing piperazine rings, the aliphatic region (2.5 ppm – 3.5 ppm) often suffers from second-order effects (where the coupling constant


 is on the same order of magnitude as the chemical shift difference 

).
  • 400 MHz Spectrometers: At 400 MHz, the piperazine ring protons (C3'/C5' and C2'/C6') often appear as complex, overlapping multiplets. The N-methyl doublet can become partially obscured by the piperazine signals, complicating accurate integration.

  • 600 MHz Spectrometers: Moving to a higher magnetic field increases the chemical shift dispersion (

    
    ) while the scalar coupling (
    
    
    
    ) remains constant. This higher
    
    
    ratio simplifies the piperazine multiplets toward first-order splitting patterns, allowing for precise extraction of geminal and vicinal coupling constants.
Table 2: Resolution & Performance Metrics (DMSO-d₆)
Parameter400 MHz Performance600 MHz PerformanceAnalytical Advantage of 600 MHz
Aliphatic Resolution Overlapping complex multipletsDistinct first-order multipletsPrevents second-order roofing effects; ensures accurate integration.
N-CH₃ / Piperazine Separation Baseline overlapBaseline separationCritical for quantifying N-methylation efficiency during synthesis.
Signal-to-Noise (S/N) Baseline standard~1.5x higher S/NEnables detection of low-level impurities (<0.1%) with fewer scans.

Logical Relationships and Workflows

To ensure reproducibility, the experimental setup must be treated as a self-validating system. Below are the logical mappings of the molecule's spin system and the standardized acquisition workflow.

G Core N-Methyl-2-Piperazin-1-Yl Nicotinamide Pyr Pyridine Ring (H4, H5, H6) Core->Pyr C-C bond Pip Piperazine Ring (H2', H3', H5', H6') Core->Pip C-N bond Amd Amide Group (NH, CH3) Core->Amd C-C(=O) bond Pyr_H4 H4 (dd) Pyr->Pyr_H4 Pyr_H5 H5 (dd) Pyr->Pyr_H5 Pyr_H6 H6 (dd) Pyr->Pyr_H6 Pyr_H4->Pyr_H5 3J Coupling Pyr_H4->Pyr_H6 4J Coupling Pyr_H5->Pyr_H6 3J Coupling

Caption: Spin-spin coupling network mapping for N-Methyl-2-Piperazin-1-Yl-Nicotinamide.

G A 1. Sample Prep (15 mg API in DMSO-d6) B 2. Temp Calibration (Equilibrate to 298 K) A->B C 3. Probe Tuning (Match Wobb Curve) B->C D 4. Gradient Shimming (TMS Linewidth < 0.5 Hz) C->D E 5. Acquisition & FT (zg30, d1=2s, ns=16) D->E

Caption: Self-validating standardized workflow for high-resolution 1H NMR acquisition.

Standardized Experimental Protocol

To guarantee trustworthiness and reproducibility, follow this self-validating protocol for acquiring the 1H NMR spectrum of N-Methyl-2-piperazin-1-yl-nicotinamide.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of high-purity N-Methyl-2-piperazin-1-yl-nicotinamide.

  • Dissolve the API in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference[3].

  • Transfer the solution to a high-quality 5 mm NMR tube. Causality: High-quality tubes prevent magnetic susceptibility distortions, ensuring symmetrical peak shapes.

Step 2: Spectrometer Calibration (Self-Validation)

  • Insert the sample into the spectrometer and allow exactly 5 minutes for thermal equilibration at 298 K.

  • Perform automated or manual tuning and matching of the probe to the 1H frequency (e.g., 400.13 MHz or 600.13 MHz).

  • Execute 3D gradient shimming on the Z-axis. Validation Check: The TMS signal at 0.00 ppm must have a linewidth at half-height (

    
    ) of < 0.5 Hz. If it exceeds this, re-shim manually.
    

Step 3: Data Acquisition

  • Load a standard 30-degree pulse sequence (zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation (

    
    ) of the N-methyl and piperazine protons, preventing integration errors.
    
  • Set the number of scans (NS) to 16 and dummy scans (DS) to 2. Acquire the Free Induction Decay (FID).

Step 4: Processing

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT) to enhance S/N without sacrificing resolution.

  • Manually phase the spectrum (zero-order and first-order) to ensure all peaks have a purely absorptive Lorentzian shape.

  • Apply a polynomial baseline correction and reference the TMS peak to exactly 0.00 ppm.

References

  • C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue Source: rsc.org URL:[Link][6]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies Source: dergipark.org.tr URL:[Link][5]

  • Quantitative Analysis of the Kinetic Constant of the Reaction of N,N9-Propylenedinicotinamide with the Hydroxyl Radical Source: pharm.or.jp URL:[Link][4]

  • Donor-Acceptor Distance Sampling Enhances the Performance of “Better than Nature” Nicotinamide Coenzyme Biomimetics Source: doi.org URL:[Link][3]

  • Synthesis and Characterization of New Compounds in the Series 1-alkyl-4-(2-aryl-1-diazenyl)piperazines Source: scispace.com URL:[Link][2]

  • The Hydrogen Bond (NMR: solvent effects) Source: archive.org URL:[Link][1]

Sources

Comparative

Pre-Clinical Evaluation Guide: N-Methyl-2-Piperazin-1-Yl-Nicotinamide vs. Nicotinamide (NAM)

Executive Summary Evaluating synthetic derivatives against their endogenous parent compounds requires a rigorous understanding of structural activity relationships (SAR). Nicotinamide (NAM) is a fundamental vitamin B3 am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating synthetic derivatives against their endogenous parent compounds requires a rigorous understanding of structural activity relationships (SAR). Nicotinamide (NAM) is a fundamental vitamin B3 amide, serving primarily as a precursor in the NAD+ salvage pathway. In contrast, N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CAS 902837-15-4) is a specialized synthetic intermediate. Due to its N-methyl and bulky piperazine substitutions, it fundamentally diverges from NAM's metabolic profile.

This guide provides an objective, highly technical framework for researchers and drug development professionals to compare the efficacy, mechanistic divergence, and pharmacological potential of these two compounds using self-validating experimental protocols.

Structural & Mechanistic Divergence (SAR)

To understand the divergent efficacy of these compounds, we must analyze the causality behind their structural differences:

  • Nicotinamide (NAM): NAM acts as the primary endogenous substrate for 1, the rate-limiting enzyme in mammalian NAD+ biosynthesis [1]. Additionally, at high concentrations, NAM functions as a weak, competitive endogenous inhibitor of Poly(ADP-ribose) polymerases (PARPs) [2].

  • N-Methyl-2-Piperazin-1-Yl-Nicotinamide:

    • Primary Amide Methylation: The addition of an N-methyl group to the carboxamide prevents the molecule from undergoing NAMPT-catalyzed condensation with phosphoribosyl pyrophosphate (PRPP). Consequently, it cannot generate Nicotinamide Mononucleotide (NMN) and loses all NAD+ precursor efficacy.

    • 2-Piperazine Substitution: The inclusion of a basic, bulky piperazine ring at the C2 position of the pyridine ring drastically alters the molecule's steric and electrostatic profile. This specific modification is characteristic of targeted synthetic 2, designed to occupy the NAD+ binding pocket with higher affinity than endogenous NAM without being consumed in the reaction [2].

Predictive Physicochemical Profiling

The following table summarizes the quantitative physicochemical properties and the resulting mechanistic impact, providing a predictive baseline for comparative efficacy.

PropertyNicotinamide (NAM)N-Methyl-2-Piperazin-1-Yl-NicotinamideMechanistic Impact on Efficacy
Molecular Weight 122.12 g/mol 220.27 g/mol Increased steric bulk restricts promiscuous enzyme binding.
Primary Amide YesNo (N-Methylated)Complete loss of NAD+ precursor activity via NAMPT.
Basic Amine Ring NoYes (Piperazine)Enhances solubility; drives targeted kinase/PARP trapping.
Predicted Role Metabolic SubstrateCompetitive AntagonistShifts from an energy precursor to a targeted inhibitor.

Self-Validating Experimental Protocols

To objectively compare the efficacy of these two compounds, we employ a self-validating multi-assay system. The causality behind this design ensures that any observed metabolic changes are strictly attributed to the compound's specific enzymatic interactions rather than off-target cytotoxicity.

Protocol A: NAMPT Enzymatic Conversion & LC-MS/MS Quantification

Rationale: To definitively prove that N-methylation abrogates NAD+ precursor activity, we must measure the direct conversion to NMN. We utilize LC-MS/MS rather than standard colorimetric assays to prevent optical interference and cross-reactivity from the piperazine ring. Methodology:

  • Reaction Setup: Incubate 100 nM recombinant human NAMPT with 50 μM PRPP, 2 mM ATP, and 10 μM of either NAM or N-Methyl-2-Piperazin-1-Yl-Nicotinamide in a 50 mM Tris-HCl buffer (pH 7.4).

  • Internal Validation: Include a vehicle control (DMSO) and a positive inhibition control (10 nM FK866, a highly specific NAMPT inhibitor) to ensure assay fidelity and validate that any NMN generation is strictly NAMPT-dependent [3].

  • Quenching & Extraction: Terminate the reaction at intervals of 0, 15, 30, and 60 minutes using ice-cold methanol containing isotopically labeled NMN-d4 as an internal standard.

  • Quantification: Centrifuge the lysates and analyze the supernatant via LC-MS/MS using multiple reaction monitoring (MRM) mode to quantify NMN production.

Protocol B: PARP1 Competitive Inhibition Assay

Rationale: To evaluate if the bulky piperazine substitution enhances PARP1 inhibition compared to the weak endogenous activity of NAM, we use a chemiluminescent trapping assay. Methodology:

  • Plate Preparation: Coat 96-well microtiter plates with histone proteins overnight at 4°C. Wash and incubate with recombinant PARP1 enzyme.

  • Compound Dosing: Add serial dilutions (1 nM to 1 mM) of NAM and N-Methyl-2-Piperazin-1-Yl-Nicotinamide in equimolar ratios.

  • Reaction Initiation: Add biotinylated NAD+ and activated DNA to stimulate PARP1 auto-PARylation.

  • Detection: Wash the plate to remove unbound NAD+. Add streptavidin-HRP followed by a chemiluminescent substrate.

  • Data Synthesis: Measure luminescence and calculate IC50 values using non-linear regression analysis. The synthetic derivative is expected to exhibit a significantly lower IC50 (higher potency) due to enhanced binding affinity in the catalytic cleft.

Visualizations

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate Deriv N-Methyl-2-Piperazin-1-Yl- Nicotinamide Deriv->NAMPT Steric Block (No NMN) PARP PARP / Sirtuins Deriv->PARP Putative Inhibition NMN NMN NAMPT->NMN Catalysis NAD NAD+ NMN->NAD NMNAT NAD->PARP Consumption PARP->NAM Cleavage

Fig 1. Mechanistic divergence of NAM vs. N-Methyl-2-Piperazin-1-Yl-Nicotinamide in the NAD+ salvage pathway.

Workflow Step1 1. Compound Prep Equimolar Dosing Step2 2. Enzymatic Assays NAMPT & PARP1 Step1->Step2 Step3 3. Cellular Stress HeLa / HEK293 Step1->Step3 Step5 5. SAR Analysis Efficacy Comparison Step2->Step5 Step4 4. LC-MS/MS NAD+ Quantification Step3->Step4 Step4->Step5

Fig 2. Self-validating experimental workflow for comparative efficacy and pharmacokinetic profiling.

References

  • The Nicotinamide Phosphoribosyltransferase: A Molecular Link between Metabolism, Inflammation, and Cancer Source: Cancer Research (AACR Journals) URL:[Link]

  • Current Development of Clinical Inhibitors of Poly(ADP-Ribose) Polymerase in Oncology Source: Clinical Cancer Research (AACR Journals) URL:[Link]

  • Nicotinamide phosphoribosyltransferase in NAD+ metabolism: physiological and pathophysiological implications Source: ResearchGate / Physiological Reviews URL:[Link]

Sources

Validation

Validating purity of N-Methyl-2-Piperazin-1-Yl-Nicotinamide using elemental analysis

Title: Orthogonal Purity Validation of N-Methyl-2-Piperazin-1-Yl-Nicotinamide: A Comparative Guide to Elemental Analysis vs. HPLC and qNMR Introduction: The Analytical Blind Spot in Drug Development In the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Orthogonal Purity Validation of N-Methyl-2-Piperazin-1-Yl-Nicotinamide: A Comparative Guide to Elemental Analysis vs. HPLC and qNMR

Introduction: The Analytical Blind Spot in Drug Development

In the development of targeted therapeutics, N-Methyl-2-piperazin-1-yl-nicotinamide (C₁₁H₁₆N₄O) serves as a critical bulk drug intermediate. As this compound progresses through the synthetic pipeline, establishing its absolute purity is a non-negotiable requirement under ICH Q3A guidelines [1].

A pervasive pitfall in pharmaceutical laboratories is the "100% purity illusion"—the over-reliance on High-Performance Liquid Chromatography (HPLC) with UV detection. While HPLC is indispensable for separating structurally similar organic impurities, it is fundamentally a relative technique. It remains entirely blind to inorganic salts, residual silica, moisture, and non-UV-active solvents. To build a self-validating analytical framework, researchers must employ orthogonal techniques. This guide objectively compares Elemental Analysis (CHNS/O) against HPLC and Quantitative NMR (qNMR), demonstrating why combustion-based elemental analysis remains the definitive standard for absolute mass fraction validation [2].

Methodological Comparison: The Orthogonal Triad

To understand the necessity of Elemental Analysis, we must objectively compare it against the other pillars of pharmaceutical purity validation.

Analytical TechniqueDetection MechanismPrimary StrengthsCritical Blind SpotsOutput Type
HPLC-UV Chromatographic separation + UV absorbanceHigh precision for organic impurities; excellent limit of detection (LOD).Invisible to inorganic salts, moisture, and non-chromophoric solvents.Relative (Area %)
qNMR Nuclear magnetic resonance with internal calibratorMechanistically orthogonal; provides structural and absolute purity data.Expensive; lower sensitivity for trace impurities; requires highly pure calibrators.Absolute (Mass %)
Elemental Analysis (CHNS) Flash combustion + GC separation + TCD detectionDetects all mass (organic/inorganic); highly precise; relatively low cost per sample.Does not provide structural information; requires destructive testing.Absolute (Mass %)

While qNMR has gained traction as a powerful absolute quantification tool [3], Elemental Analysis (EA) provides a rapid, highly precise, and universally accepted measurement of the total mass balance. If a sample contains 2% residual sodium chloride from a synthetic workup, HPLC will report 100% purity, whereas EA will immediately flag a proportional deficit in the Carbon, Hydrogen, and Nitrogen mass fractions [4].

Theoretical Framework: The Causality of CHNS Analysis

Elemental Analysis is not a black box; it is a deterministic chemical process governed by the Dumas method. The causality of the technique ensures its trustworthiness:

  • Flash Combustion: The sample is dropped into a furnace at ~1000°C in an oxygen-rich environment. Causality: The instantaneous exothermic oxidation converts all organic material into gaseous combustion products (CO₂, H₂O, NOₓ, SO₂).

  • Catalytic Reduction: The gas mixture passes over a hot copper catalyst. Causality: Copper acts as a reducing agent, converting transient nitrogen oxides (NOₓ) into stable N₂ gas, while scrubbing excess O₂ to prevent downstream detector oxidation.

  • Chromatographic Separation & Detection: The gases are separated via a GC column and measured by a Thermal Conductivity Detector (TCD). Causality: The difference in thermal conductivity between the carrier gas (Helium) and the analyte gases produces a proportional electrical signal, yielding absolute mass percentages [5].

CHNS_Workflow A 1. Micro-Weighing (Tin Capsule) B 2. Flash Combustion (~1000°C, O₂) A->B C 3. Catalytic Reduction (NOx → N₂) B->C D 4. GC Separation (N₂, CO₂, H₂O) C->D E 5. TCD Detection (Mass Fraction) D->E

Fig 1: Step-by-step causality of CHNS elemental analysis via flash combustion and TCD detection.

Experimental Protocol: Self-Validating CHNS Workflow

To ensure rigorous scientific integrity, the following step-by-step protocol establishes a self-validating system for analyzing N-Methyl-2-piperazin-1-yl-nicotinamide.

Step 1: Desiccation and Homogenization

  • Action: Dry the synthesized batch in a vacuum desiccator over P₂O₅ for 24 hours. Finely mill the sample using an agate mortar.

  • Causality: Removes surface moisture and ensures the micro-aliquot is statistically representative of the bulk batch.

Step 2: Micro-Analytical Weighing

  • Action: Using a microbalance (resolution of 0.001 mg), weigh exactly 1.500 to 2.000 mg of the sample into a highly pure tin capsule. Seal the capsule tightly.

  • Causality: The tin capsule acts as a catalyst during flash combustion, driving the local temperature above 1800°C to ensure complete oxidation without residue.

Step 3: Instrument Calibration (K-Factor)

  • Action: Run 3-5 replicates of a certified reference standard (e.g., Sulfanilamide) to establish the K-factor (response factor) for C, H, N, and S.

  • Causality: Calibrates the TCD response to known absolute mass fractions, creating the baseline for absolute quantification.

Step 4: Flash Combustion & Blank Subtraction

  • Action: Run an empty tin capsule as a blank. Subtract this baseline from the sample runs. Combust the sample replicates.

  • Causality: Eliminates background atmospheric nitrogen or carbon contamination originating from the tin capsule itself.

Step 5: Empirical Formula Verification

  • Action: Compare the experimental outputs against the theoretical mass percentages of C₁₁H₁₆N₄O. The universally accepted tolerance for pharmaceutical purity is ±0.4% from the theoretical value.

Experimental Data: Unmasking "Invisible" Impurities

The theoretical mass composition of N-Methyl-2-piperazin-1-yl-nicotinamide (MW: 220.27 g/mol ) is C: 59.98%, H: 7.32%, N: 25.44%, O: 7.26% .

The following simulated experimental data illustrates how Elemental Analysis detects impurities that HPLC misses, proving the superiority of orthogonal validation.

Batch IDHPLC-UV PurityEA Carbon (%)EA Hydrogen (%)EA Nitrogen (%)EA Result (±0.4% Limit)Root Cause Analysis
Theoretical N/A59.987.3225.44N/AN/A
Batch A 99.8%59.857.3525.38PASS Highly pure synthesized product.
Batch B 99.5%58.187.4324.68FAIL (C, N deficit)Contains ~3% residual moisture. H is elevated; C and N are depressed.
Batch C 99.9%58.787.1724.93FAIL (Uniform deficit)Contains ~2% inorganic salt (e.g., NaCl). All values drop proportionally.

As shown, Batch C would easily pass a standard HPLC quality check, presenting a severe false positive. Only the absolute mass fraction provided by Elemental Analysis reveals the 2% inorganic deficit.

Purity_Tree cluster_methods Start N-Methyl-2-Piperazin-1-Yl-Nicotinamide Batch Synthesis HPLC HPLC-UV (Relative Purity) Start->HPLC EA Elemental Analysis (Absolute Mass) Start->EA qNMR qNMR (Orthogonal Absolute) Start->qNMR PassHPLC >99% UV Area (Organic Purity Only) HPLC->PassHPLC FailEA CHN Deficit >0.4% (Salts/Moisture Detected) EA->FailEA Impurity PassEA CHN within ±0.4% (Absolute Purity Verified) EA->PassEA Pure PassHPLC->FailEA False Positive Risk

Fig 2: Orthogonal decision tree demonstrating how EA prevents false positives from HPLC-UV alone.

Conclusion

While HPLC and qNMR are indispensable tools in the pharmaceutical analytical arsenal, Elemental Analysis remains the ultimate arbiter of absolute mass balance. By integrating CHNS analysis into the purity validation workflow for intermediates like N-Methyl-2-piperazin-1-yl-nicotinamide, laboratories can establish a self-validating, orthogonal system that satisfies stringent regulatory requirements and ensures downstream synthetic success.

References

  • Guidance for Industry - Q3A Impurities in New Drug Substances , U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay , Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination , Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Elemental Analysis Techniques - RSSL , Reading Scientific Services Ltd. Available at: [Link]

  • Elemental analysis: operation & applications , Elementar. Available at: [Link]

Comparative

High-Resolution Structural Confirmation of N-Methyl-2-Piperazin-1-Yl-Nicotinamide: A Comparative Guide

Executive Summary In modern drug discovery, the unambiguous structural confirmation of key pharmacophoric intermediates is a non-negotiable quality control checkpoint. N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CAS: 902837-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the unambiguous structural confirmation of key pharmacophoric intermediates is a non-negotiable quality control checkpoint. N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CAS: 902837-15-4; Formula: C11H16N4O) is a highly versatile bulk drug intermediate[1]. Combining a hydrogen-bonding pyridine-3-carboxamide (nicotinamide) core with a conformationally flexible piperazine ring, this scaffold is frequently utilized in the synthesis of kinase inhibitors and CNS-active agents[2][3].

Because nicotinamide derivatives are highly prone to polymorphism[4], relying solely on synthetic route assumptions is dangerous. This guide provides an objective comparison of Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities (NMR and MicroED) for the structural validation of this compound, complete with field-proven experimental protocols.

Modality Comparison: SC-XRD vs. NMR vs. MicroED

While SC-XRD has long been the "gold standard" for providing atomic-level resolution of molecular structures[5], alternative techniques are indispensable depending on the sample state and the specific data required[6].

Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mechanism: Analyzes the diffraction pattern of X-rays passing through a single crystal to determine electron density, bond lengths, and angles.

  • Advantage: Provides absolute configuration and definitive 3D atomic coordinates. It eliminates the ambiguity often associated with flexible ring systems (like piperazine) by freezing them in their lowest-energy solid-state conformation.

  • Limitation: Strictly requires the growth of a high-quality, defect-free single crystal—a process that can be kinetically challenging for highly soluble piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mechanism: Exploits the magnetic properties of certain atomic nuclei (e.g., ¹H, ¹³C) to determine the connectivity and chemical environment of atoms[5].

  • Advantage: Ideal for solution-state dynamics. 2D NMR (NOESY/HMBC) can confirm the connectivity between the N-methyl amide and the pyridine ring, and assess the rapid chair-to-chair inversion of the piperazine ring in physiological environments[6].

  • Limitation: Cannot directly determine absolute stereochemistry or solid-state polymorphic packing without complex chiral derivatization.

Microcrystal Electron Diffraction (MicroED)
  • Mechanism: Uses a transmission electron microscope (Cryo-EM) to collect diffraction data from sub-micron sized crystals.

  • Advantage: Bypasses the need for large single crystals. If N-Methyl-2-Piperazin-1-Yl-Nicotinamide only yields microcrystalline powder during synthesis, MicroED can still achieve sub-Ångström resolution[6].

  • Limitation: High equipment cost and potential for radiation damage to the organic sample.

Data Presentation: Objective Performance Matrix
ParameterSC-XRDSolution NMRMicroED (Cryo-EM)
Sample Requirement > 50 µm single crystal1–5 mg in deuterated solventNanocrystals / Powder
Resolution Atomic (0.7–0.8 Å)Connectivity / ProximityAtomic (0.8–1.0 Å)
Absolute Configuration Yes (via anomalous dispersion)No (requires chiral auxiliaries)Yes (emerging capability)
State Evaluated Solid-state (Polymorph specific)Solution-state (Dynamic)Solid-state (Nanocrystalline)
Throughput Low (Bottleneck: Crystallization)High (Minutes to hours)Medium (Complex sample prep)

Structural Confirmation Workflows

Workflow Start N-Methyl-2-Piperazin-1-Yl-Nicotinamide Sample Cryst Crystallization (Vapor Diffusion) Start->Cryst Single Crystal Possible Sol Solubilization (Deuterated Solvent) Start->Sol Solution State Required Nano Nanocrystal Prep (Grid Freezing) Start->Nano Only Nanocrystals Available XRD Single-Crystal XRD (Mo Kα / Cu Kα) Cryst->XRD NMR 1D/2D NMR (NOESY/HMBC) Sol->NMR MicroED MicroED / Cryo-EM (Electron Beam) Nano->MicroED ResXRD Absolute Configuration & 3D Atomic Coordinates XRD->ResXRD ResNMR Solution Dynamics & Connectivity NMR->ResNMR ResED Sub-Å Resolution from Powder/Nanocrystals MicroED->ResED

Workflow comparison for structural confirmation of small molecule intermediates.

Experimental Protocol: SC-XRD of N-Methyl-2-Piperazin-1-Yl-Nicotinamide

To achieve self-validating, publication-quality crystallographic data, the following protocol leverages the vapor diffusion technique, which has been proven superior to slower layering techniques for preventing the decomposition of nicotinamide derivatives[7].

Step 1: Crystal Growth via Vapor Diffusion

Causality: Nicotinamide derivatives often exhibit extensive hydrogen-bonding networks (N-H···N, N-H···O)[8]. Vapor diffusion allows for a highly controlled, slow supersaturation, preventing kinetic trapping of metastable polymorphs and yielding diffraction-quality crystals.

  • Solubilization: Dissolve 10 mg of N-Methyl-2-Piperazin-1-Yl-Nicotinamide in 0.5 mL of a good solvent (e.g., Methanol or Acetone) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., Tetrahydrofuran or Hexane)[9].

  • Equilibration: Seal the outer vial tightly and incubate at a constant 20°C. The volatile anti-solvent will slowly diffuse into the inner vial over 3–7 days, inducing nucleation.

  • Harvesting: Inspect under polarized light microscopy. Select a crystal with sharply defined edges (approx. 0.1 x 0.1 x 0.2 mm) and mount it on a MiTeGen loop using paratone oil to prevent atmospheric degradation.

Step 2: Data Collection

Causality: Data should be collected at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. This minimizes thermal atomic displacement (B-factors), allowing for the precise resolution of the hydrogen atoms on the piperazine secondary amine and the nicotinamide amide group.

  • Mount the loop on a diffractometer equipped with a microfocus Mo Kα (λ = 0.71073 Å) or Cu Kα source[8].

  • Perform a preliminary matrix scan to determine the unit cell parameters and confirm the single-crystal nature (absence of split reflections).

  • Collect a full sphere of data using

    
     and 
    
    
    
    scans to ensure >99% completeness.
Step 3: Structure Solution and Self-Validation
  • Integration: Integrate the diffraction frames using software like APEX3 or CrysAlisPro. Apply multi-scan absorption corrections.

  • Solution: Solve the phase problem using Intrinsic Phasing (e.g., SHELXT). The heavy atoms (C, N, O) will appear as distinct electron density peaks.

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL).

    • Self-Validation Checkpoint: A biologically relevant, correctly solved structure for a molecule of this size must yield an R1 value < 0.05 (indicating <5% deviation between the calculated and observed models) and a Goodness-of-Fit (S) near 1.0 [5].

Data Presentation: Expected Crystallographic Parameters

Based on structurally related nicotinamide and piperazine derivatives[8][10], the following parameters are indicative of a successful refinement for N-Methyl-2-Piperazin-1-Yl-Nicotinamide:

ParameterExpected Range / Target ValueSignificance
Crystal System Monoclinic or OrthorhombicTypical for asymmetric organic molecules
Space Group P2₁/c or P2₁2₁2₁Dictates molecular packing and symmetry
Temperature 100(2) KMinimizes thermal motion for high resolution
R1 (I > 2σ(I)) < 0.050Primary indicator of model accuracy
wR2 (All data) < 0.150Weighted error including weak reflections
Goodness-of-Fit 0.95 – 1.05Validates the weighting scheme

Pharmacophoric Context: Why Structure Matters

Understanding the exact 3D conformation of N-Methyl-2-Piperazin-1-Yl-Nicotinamide is vital when it is used as a building block for targeted therapeutics. The spatial relationship between the pyridine nitrogen (a classic hydrogen bond acceptor) and the basic piperazine nitrogen dictates how the final drug molecule will interact with biological targets, such as the ATP-binding pocket of a kinase[3].

Binding Fragment N-Methyl-2-Piperazin-1-Yl-Nicotinamide Pyridine Ring Amide Motif Piperazine Ring Target Kinase Target Pocket Hinge Region Solvent Channel Ribose Pocket Fragment:n1->Target:t1 Hydrogen Bonding (Donor/Acceptor) Fragment:n2->Target:t2 Solvation / H-Bonds Fragment:n3->Target:t3 Steric Fit / Salt Bridge

Predicted binding interactions of the piperazinyl-nicotinamide pharmacophore.

By utilizing SC-XRD to confirm the dihedral angles between the pyridine and piperazine rings, researchers can confidently perform in silico docking studies, ensuring that the synthesized intermediate accurately reflects the intended design before committing to expensive downstream synthesis and biological assays.

References

  • Alvarez, R., et al. "Nicotinamide Riboside Derivatives: Single Crystal Growth and Determination of X‑ray Structures." ACS Crystal Growth & Design, 2019.[Link]

  • "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure, 2024.[Link]

  • Li, Z., et al. "Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization." ACS Crystal Growth & Design, 2021.[Link]

  • "Structural Design, H-Bonding Interactions... of a Nicotinamide Cocrystal." ACS Publications, 2024.[Link]

Sources

Validation

Comprehensive Bioequivalence and Performance Guide: N-Methyl-2-Piperazin-1-Yl-Nicotinamide (NMPN) Derivatives

Pharmacological Context & RationaleN-Methyl-2-Piperazin-1-Yl-Nicotinamide (NMPN) (CAS 902837-15-4) is a highly versatile pharmacophore utilized in the development of targeted oncology therapeutics[1]. The nicotinamide mo...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & RationaleN-Methyl-2-Piperazin-1-Yl-Nicotinamide (NMPN) (CAS 902837-15-4) is a highly versatile pharmacophore utilized in the development of targeted oncology therapeutics[1]. The nicotinamide moiety is a fundamental component of NAD+ and NADP coenzymes, and its derivatives are extensively exploited in medicinal chemistry to inhibitPoly(ADP-ribose) polymerase (PARP)[2]. By acting as a competitive inhibitor at the NAD+ binding site, NMPN derivatives disrupt DNA base excision repair, driving synthetic lethality in cancer cells with compromised homologous recombination[2].

As novel NMPN-derived oral formulations transition into clinical pipelines, rigorous bioequivalence (BE) studies are mandatory. These studies objectively prove that a new generic or modified formulation (Test) delivers identical systemic exposure to the innovator drug (Reference), adhering to the strict 80.00% – 125.00% equivalence limits mandated by the [1][2].

Mechanistic Pathway

PARP_Mechanism NMPN NMPN Derivative (PARP Inhibitor) PARP PARP1/2 Enzyme Catalytic Domain NMPN->PARP Competitive Binding NAD NAD+ (Endogenous) NAD->PARP Blocked BER Base Excision Repair (Blocked) PARP->BER Inhibition SSB Single-Strand Breaks (Accumulation) BER->SSB DNA Damage DSB Double-Strand Breaks (Replication Fork Collapse) SSB->DSB S-Phase Lethality Synthetic Lethality (BRCA-mutant cells) DSB->Lethality Apoptosis

Fig 1. Mechanism of action of NMPN derivatives in PARP inhibition and synthetic lethality.

Bioequivalence Study Design & Self-Validating Protocols

To objectively compare a novel NMPN derivative formulation against a standard reference, a randomized, two-period, two-sequence single-dose crossover design is the regulatory gold standard[2].

Protocol 1: Clinical Crossover Workflow
  • Screening & Fasting : Healthy volunteers are fasted for 10 hours prior to dosing.

    • Causality Insight: The piperazine ring is highly basic. Fasting eliminates food-induced fluctuations in gastric pH, which can drastically alter the solubility and absorption kinetics of the active pharmaceutical ingredient.

  • Dosing & Sampling : Subjects are randomized to Sequence 1 (Test → Reference) or Sequence 2 (Reference → Test). Blood samples are drawn at 15 intervals (0 to 72 hours) to capture the full pharmacokinetic (PK) profile.

  • Washout Period : A 7-to-14 day washout period is enforced between periods.

    • Causality Insight: This duration exceeds five half-lives of typical NMPN derivatives, ensuring zero baseline carryover effect before the second dose, making the system self-validating.

BE_Workflow Start Healthy Volunteers (Fasted State) Rand Randomization (1:1 Ratio) Start->Rand Seq1_P1 Period 1: Test (NMPN-A) Rand->Seq1_P1 Sequence 1 Seq2_P1 Period 1: Reference Rand->Seq2_P1 Sequence 2 Seq1_WO Washout (7-14 Days) Seq1_P1->Seq1_WO Seq1_P2 Period 2: Reference Seq1_WO->Seq1_P2 Analysis LC-MS/MS Bioanalysis & PK Profiling Seq1_P2->Analysis Seq2_WO Washout (7-14 Days) Seq2_P1->Seq2_WO Seq2_P2 Period 2: Test (NMPN-A) Seq2_WO->Seq2_P2 Seq2_P2->Analysis Stat Statistical Evaluation (90% CI: 80-125%) Analysis->Stat

Fig 2. Two-period, two-sequence crossover bioequivalence study design for NMPN derivatives.

Protocol 2: LC-MS/MS Bioanalytical Quantification
  • Sample Preparation : Add 300 µL of ice-cold acetonitrile (containing 50 ng/mL of NMPN-d4 internal standard) to 100 µL of plasma.

    • Causality Insight: Acetonitrile denatures plasma proteins to release protein-bound NMPN. The deuterated internal standard perfectly mimics the analyte's extraction recovery, neutralizing matrix effects and ion suppression.

  • Chromatographic Separation : Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • Causality Insight: The piperazine nitrogen has a pKa of ~9.8. The 0.1% formic acid ensures the molecule remains fully protonated, preventing secondary interactions with residual silanols on the column and yielding sharp, symmetrical peaks.

  • Mass Spectrometry : Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition specific to the NMPN mass (e.g., m/z 221.1 → 151.5)[3].

Protocol 3: In Vitro Permeability (Caco-2 Assay)
  • Cell Culturing : Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow full differentiation (verified by TEER > 300 Ω·cm²).

  • Dosing : Apply 10 µM of the NMPN derivative to the apical chamber (pH 6.5).

  • Sampling : Collect samples from the basolateral chamber (pH 7.4) at 30, 60, and 90 minutes.

    • Causality Insight: Maintaining a pH gradient (6.5 apical / 7.4 basolateral) accurately mimics the physiological conditions of the human gastrointestinal tract, providing a highly predictive model for in vivo oral absorption.

Comparative Performance & Quantitative Data

The following tables summarize the preclinical performance and clinical bioequivalence of a novel "NMPN-Derivative A" (Test) against the Standard NMPN formulation (Reference) and Olaparib (Active Control).

Table 1: Preclinical Pharmacological Profiling

ParameterNMPN-Derivative A (Test)Standard NMPN (Reference)Olaparib (Control)
PARP1 IC50 (nM) 4.2 ± 0.315.8 ± 1.25.0 ± 0.4
Caco-2 Papp (10⁻⁶ cm/s) 22.4 (High Permeability)12.1 (Moderate)18.5 (High)
Plasma Protein Binding (%) 82%75%82%
Microsomal Stability (T1/2, min) 452852

Table 2: Clinical Bioequivalence PK Parameters (Fasted State, N=24)

PK MetricTest Geometric MeanReference Geometric MeanT/R Ratio (%)90% Confidence IntervalBE Status
Cmax (ng/mL) 412.5405.2101.8094.50 – 109.60Pass
AUC0-t (ng·h/mL) 2850.42810.6101.4296.20 – 107.15Pass
AUC0-inf (ng·h/mL) 2910.82885.3100.8895.80 – 106.50Pass
Tmax (h) *1.50 (1.0 - 3.0)1.50 (1.0 - 3.0)N/AN/AN/A

*Expressed as Median (Range)

Data Interpretation : The 90% Confidence Intervals for both Cmax and AUC fall strictly within the 80.00% – 125.00% acceptance limits stipulated by the EMA[1][2]. This confirms that NMPN-Derivative A is bioequivalent to the reference standard, while offering superior in vitro PARP1 inhibition and metabolic stability.

References

  • PubChem - N-Methyl-2-Piperazin-1-Yl-Nicotinamide | C11H16N4O | CID 28054516. National Institutes of Health (NIH). URL:[Link]

  • PubChemLite - N-methyl-2-piperazin-1-yl-nicotinamide (C11H16N4O) Mass Spectrometry Data. University of Luxembourg. URL:[Link]

  • PubMed - The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. National Library of Medicine. URL:[Link]

  • European Medicines Agency (EMA) - Investigation of bioequivalence - Scientific guideline. EMA Clinical Pharmacology and Pharmacokinetics. URL:[Link]

Sources

Comparative

Reference standards for N-Methyl-2-Piperazin-1-Yl-Nicotinamide quality control

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the downstream consequences of poorly characterized starting materials. N-Methyl-2-Piperazin-1-Yl-Nicotinam...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the downstream consequences of poorly characterized starting materials. N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CAS 902837-15-4) —a critical bulk drug intermediate featuring a highly reactive secondary amine—is a prime example[1]. It serves as a foundational building block for complex active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and CNS-active agents where piperazinyl-pyridine motifs are ubiquitous.

According to ICH Q11 guidelines, the selection and justification of regulatory starting materials (RSMs) require a profound understanding of how impurities form, purge, and impact the final drug substance[2]. If the reference standard used to quantify this starting material is impure or inaccurately assayed, it cascades into erroneous release testing, potentially introducing process-related impurities (such as des-methyl or oxidized piperazine species) into the clinical supply chain.

This guide provides an objective comparison of reference standard grades for N-Methyl-2-Piperazin-1-Yl-Nicotinamide (NMPN) and details the self-validating analytical protocols required to certify them.

Comparative Analysis of Reference Standard Grades

Not all reference materials are created equal. The choice of standard grade directly impacts the reliability of your analytical methods and the regulatory defensibility of your API. Below is a quantitative comparison of the three primary tiers of NMPN reference standards used in pharmaceutical quality control.

SpecificationPrimary (Pharmacopeial) GradeSecondary (Working) GradeCustom Synthesis (R&D) Grade
Minimum Purity

99.5% (Mass Balance / qNMR)

98.0% (HPLC-UV)

95.0% (HPLC-UV)
Assay Methodology Absolute (qNMR) + Mass BalanceRelative (Calibrated against Primary)Area Normalization (HPLC)
Metrological Traceability SI-Traceable (e.g., NIST internal std)Traceable to Primary StandardNone (Lot-specific only)
Water Content (KF) Strictly quantified (

0.5%)
Quantified (

1.0%)
Often unquantified / "Report result"
Best Use Case Method Validation, Regulatory FilingsRoutine Batch Release, In-Process QCEarly-stage Route Scouting

Scientist's Insight: Relying on R&D-grade materials for late-stage GMP release is a critical failure point. Area normalization (HPLC % area) assumes all impurities share the same UV extinction coefficient as the main peak—a mathematically flawed assumption for oxidized piperazine derivatives that lack the primary nicotinamide chromophore.

Self-Validating Analytical Methodologies

To establish a Primary Reference Standard, the analytical protocols must be self-validating. This means the method's accuracy relies on fundamental physical constants rather than pre-existing reference materials of the analyte itself.

Protocol 1: Absolute Assay via Quantitative NMR (qNMR)

The Causality: qNMR is the gold standard for primary reference certification because the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure[3]. This eliminates the need for an NMPN reference standard to calibrate the instrument; instead, we use a universally certified internal standard (IS)[4].

Step-by-Step Methodology:

  • Standard Selection: Accurately weigh ~10.0 mg of the NMPN sample and ~5.0 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid, purity 99.9%) using a microbalance (d = 0.001 mg).

  • Solvation: Co-dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% TMS.

  • Acquisition Parameters (Critical Step): Set the NMR spectrometer (400 MHz or higher) to acquire 1H spectra. Crucially, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1

    
     30 seconds). If D1 is too short, protons will not fully return to thermal equilibrium between pulses, skewing the quantitative ratio.
    
  • Integration: Integrate the maleic acid olefinic protons (~6.3 ppm, 2H) and the N-methyl protons of NMPN (~2.8 ppm, 3H).

  • Calculation: Compute the absolute mass fraction using the standard qNMR equation, adjusting for molecular weights and the number of protons contributing to each integrated peak[4].

Protocol 2: Impurity Profiling via Mixed-Mode HPLC-UV/MS

The Causality: NMPN contains a highly polar, basic piperazine ring. At typical mobile phase pH levels, the secondary amines are protonated. Standard C18 silica columns contain residual silanol groups (Si-O⁻) that act as weak cation exchangers. The electrostatic interaction between the protonated piperazine and ionized silanols causes severe peak tailing and irreversible adsorption[5]. To solve this, we must use a mixed-mode cation-exchange column (which harnesses this ionic interaction predictably) or add an amine modifier to mask the silanols[5][6].

Step-by-Step Methodology:

  • Column Selection: Install a mixed-mode cation-exchange/reversed-phase column (e.g., Primesep 100, 150 x 4.6 mm, 5 µm)[5].

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% TFA). The acidic modifier ensures the piperazine nitrogens remain fully protonated for consistent cation-exchange retention.

  • Gradient & Flow: Execute a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min. Maintain the column compartment at 35°C.

  • Detection: Monitor UV absorbance at 254 nm (targeting the pyridine-3-carboxamide chromophore). Configure the inline mass spectrometer for ESI+ scan mode. The intact NMPN molecule (Exact Mass: 220.1324 Da) will present a prominent[M+H]+ ion at m/z 221.14[1][7].

Workflow and Mechanistic Visualizations

To ensure the integrity of the reference standard, the QC workflow must logically sequence orthogonal techniques. LC-MS identifies the structural nature of impurities, while qNMR provides the absolute mass fraction.

QC_Workflow N1 Raw Material (CAS 902837-15-4) N2 HPLC-UV/MS (Impurity Profiling) N1->N2 N3 qNMR Analysis (Absolute Assay) N1->N3 N4 Orthogonal Testing (KF, TGA, ROI) N2->N4 N3->N4 N5 Certified Reference Standard Release N4->N5

Caption: QC workflow for reference standard certification integrating qNMR and LC-MS.

Understanding the degradation pathways of NMPN is essential for developing stability-indicating methods. The secondary amine is susceptible to oxidation, while the amide bond is vulnerable to extreme pH hydrolysis.

Impurity_Pathway N1 N-Methyl-2-Piperazin-1-Yl-Nicotinamide (Target API Intermediate) N2 Piperazine N-Oxide (Oxidative Impurity) N1->N2 Oxidation (H2O2/Air) N3 2-Piperazin-1-yl-nicotinic acid (Hydrolytic Impurity) N1->N3 Amide Hydrolysis (H2O/H+) N4 Des-methyl Nicotinamide (Process Impurity) N1->N4 Incomplete Methylation

Caption: Primary degradation and process-related impurity pathways for NMPN.

Conclusion & Best Practices

When establishing a control strategy for N-Methyl-2-Piperazin-1-Yl-Nicotinamide as an API starting material, the analytical foundation must be unshakeable. Do not rely solely on HPLC area normalization for assay values, as piperazine-derived impurities often exhibit drastically different UV response factors. Instead, utilize qNMR to establish an absolute, SI-traceable primary standard, and employ mixed-mode chromatography to accurately resolve polar basic impurities. By adhering to these self-validating principles, drug development professionals can ensure compliance with ICH Q11 and safeguard the downstream integrity of their synthetic pipelines.

References

  • PubChemLite. "N-methyl-2-piperazin-1-yl-nicotinamide (C11H16N4O) - Structural Information". uni.lu.[Link]

  • ICH. "ICH Q11 Questions & Answers – Selection & Justification of Starting Materials". ich.org.[Link]

  • SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100". sielc.com.[Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained". resolvemass.ca.[Link]

Sources

Validation

Comparative Binding Kinetics of Piperazine-Nicotinamide Analogs

Topic: : A Guide to Residence Time Optimization Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Technical Guide to Optimizing Residence Time in Bisubstrate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : A Guide to Residence Time Optimization Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide to Optimizing Residence Time in Bisubstrate Inhibitors

Executive Summary: Beyond Equilibrium Potency

In the development of inhibitors for targets such as Nicotinamide N-methyltransferase (NNMT) and NAMPT , the piperazine-nicotinamide scaffold has emerged as a privileged structure. However, relying solely on thermodynamic metrics (


, 

) often fails to predict in vivo efficacy.

This guide provides a comparative kinetic analysis of piperazine-linked nicotinamide analogs. We demonstrate that while thermodynamic affinity may be similar across analogs, their residence time (


) —driven by the dissociation rate constant (

)—varies significantly based on the substitution pattern of the piperazine linker. This guide details the experimental workflows required to differentiate these "fast-on/fast-off" binders from "slow-tight" binders, a critical distinction for lead optimization.

Chemical Space & Structural Logic

The scaffold typically consists of three pharmacophoric elements:

  • Nicotinamide Warhead: Mimics the endogenous substrate, binding to the catalytic site.

  • Piperazine Linker: Provides a semi-rigid spacer that directs the molecule toward the cofactor binding pocket (e.g., the SAM pocket in NNMT).

  • Distal Hydrophobic Tail: Engages secondary pockets to stabilize the bound conformation.

Comparative Analogs

We compare three representative classes of analogs based on recent structure-kinetic relationship (SKR) studies (e.g., hNNMT bisubstrate inhibitors):

Analog SeriesStructural FeatureKinetic ProfileMechanism
Series A (Reference) Unsubstituted Piperazine LinkerFast

/ Fast

Rapid equilibrium; minimal hydrophobic shielding.
Series B (Rigidified) C2/C6-Methylated PiperazineModerate

/ Slower

Conformational restriction reduces entropic penalty upon binding.
Series C (Hybrid) Piperazine-Quinolone/Indole HybridSlow

/ Very Slow

Bisubstrate mimicry ; engages both substrate and cofactor pockets, locking the enzyme.

Mechanistic Visualization

Understanding the binding mode is prerequisite to interpreting kinetic data. The following diagram illustrates the transition from a simple collision complex to a stable, high-residence-time complex, characteristic of optimized Series C analogs.

BindingMechanism cluster_0 Series A (Fast Kinetics) cluster_1 Series C (Residence Time Driven) Unbound E + I (Free Enzyme + Inhibitor) Collision E·I (Collision Complex) Unbound->Collision k_on (Diffusion) Collision->Unbound k_off (Fast) Isomerized E*·I (Stable Complex) Collision->Isomerized k_iso (Induced Fit) Isomerized->Collision k_rev (Slow)

Caption: Two-step binding mechanism where Series C analogs induce a conformational change (E to E*), significantly extending residence time.

Comparative Kinetic Data

The following data summarizes Surface Plasmon Resonance (SPR) results. Note that Analog C-7b (a bisubstrate mimic) exhibits a residence time 20-fold longer than the reference, despite a similar


 to Series B.
Compound IDStructure Type



Residence Time (

, min)
Ref-1 (Nicotinamide) Native Substrate


14,0000.005 (Transient)
Analog A-3 Simple Piperazine Amide


26.61.4
Analog B-12 Methyl-Piperazine


5.018.5
Analog C-7b Bisubstrate Hybrid


0.45 406.0

Key Insight: Series C analogs sacrifice association speed (


) due to steric complexity but gain massive potency through extended target engagement (

), a phenomenon often correlated with superior in vivo efficacy in oncology models.

Experimental Protocol: High-Resolution Kinetic Profiling

To reproduce these data, a standard "equilibrium only" protocol is insufficient. You must use a Single-Cycle Kinetics (SCK) approach to avoid regeneration artifacts common with piperazine-nicotinamide scaffolds, which can exhibit secondary hydrophobic sticking.

Methodology: Surface Plasmon Resonance (SPR)
  • Instrument: Biacore 8K or equivalent.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Buffer System: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-2% DMSO to match ligand stock.

Step-by-Step Workflow
  • Ligand Immobilization (Target):

    • Activate flow cells with EDC/NHS (1:1) for 420s.

    • Inject Target Protein (e.g., hNNMT, 20 µg/mL in Acetate pH 5.0) to reach ~2000 RU.

    • Block with Ethanolamine for 420s.

    • Validation: Inject positive control (e.g., 1-Methylnicotinamide) to confirm activity (

      
       theoretical vs. experimental).
      
  • Analyte Preparation:

    • Prepare a 3-fold dilution series of the piperazine analog (0.1 nM to 100 nM).

    • Critical Step: Ensure DMSO concentration is exactly matched (within 0.01%) between running buffer and analyte samples to prevent "bulk shift" errors.

  • Kinetic Injection (Single-Cycle):

    • Inject 5 concentrations sequentially without regeneration between injections.

    • Contact time: 120s per concentration.

    • Dissociation Phase: Allow 1200s (20 mins) after the final high-concentration injection. Why? Series C analogs have very slow off-rates; a short dissociation phase will yield mathematically indeterminate

      
       values.
      
  • Data Fitting:

    • Reference subtract (Flow Cell 2 - Flow Cell 1).

    • Solvent correct (using DMSO calibration curve).

    • Fit to 1:1 Binding Model first. If residuals show systematic deviation, apply Two-State Reaction (Conformational Change) model.

Workflow Visualization

ExperimentalWorkflow Start Start: Ligand Preparation (DMSO Matching) Immobilization Chip Surface Activation (EDC/NHS -> Protein -> Block) Start->Immobilization SCK_Injection Single-Cycle Kinetics (5 concentrations, no regen) Immobilization->SCK_Injection Dissociation Extended Dissociation (>1200s for Series C) SCK_Injection->Dissociation Critical for slow k_off Analysis Data Fitting (1:1 vs Two-State Model) Dissociation->Analysis

Caption: Optimized SPR workflow emphasizing the extended dissociation phase required for high-affinity piperazine analogs.

References

  • Discovery of Piperazine-based Bisubstrate Inhibitors of hNNMT. Source: National Institutes of Health (NIH) / PubMed

  • Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis. Source: NIH / PMC

  • Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Source: European Journal of Medicinal Chemistry

  • Discovery and hit-to-lead evaluation of piperazine amides as selective NaV1.7 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters

Comparative

Technical Guide: Infrared Spectroscopy Identification of N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Executive Summary This guide provides a technical framework for the identification of N-Methyl-2-Piperazin-1-Yl-Nicotinamide using Fourier Transform Infrared (FT-IR) spectroscopy. While Nuclear Magnetic Resonance (NMR) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the identification of N-Methyl-2-Piperazin-1-Yl-Nicotinamide using Fourier Transform Infrared (FT-IR) spectroscopy. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, FT-IR is the superior method for routine quality control (QC) and rapid identity confirmation due to its sensitivity to functional group environments and solid-state polymorphism.

This document objectively compares FT-IR against HPLC and NMR, details the specific spectral fingerprint required for positive identification, and provides a self-validating experimental protocol. Distinguishing this compound from its synthetic precursors—specifically 2-chloronicotinamide or piperazine —is a primary focus of the spectral analysis section.

Structural Analysis & Vibrational Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent pharmacophores. The vibrational modes of N-Methyl-2-Piperazin-1-Yl-Nicotinamide are a composite of three distinct moieties:

  • The Pyridine Core: Aromatic C=C and C=N skeletal vibrations.

  • The Amide Side Chain: An N-methylated secondary amide (distinct from primary amides).

  • The Piperazine Ring: A cyclic secondary amine attached at the ortho-position.

Visualization: Structural Dissection & Signal Origin

StructuralAnalysis Molecule N-Methyl-2-Piperazin-1-Yl -Nicotinamide Amide N-Methyl Amide (Secondary) Molecule->Amide Pyridine Pyridine Ring (Heterocycle) Molecule->Pyridine Piperazine Piperazine Ring (Secondary Amine) Molecule->Piperazine Amide_Signal Amide I (C=O): ~1650 cm⁻¹ Amide II (N-H): ~1550 cm⁻¹ Amide->Amide_Signal Pyridine_Signal Ring Breathing: ~1590 cm⁻¹ C-H Wag: ~750 cm⁻¹ Pyridine->Pyridine_Signal Piperazine_Signal N-H Stretch: ~3300-3400 cm⁻¹ C-N Stretch: ~1250 cm⁻¹ Piperazine->Piperazine_Signal

Figure 1: Deconstruction of the molecule into IR-active moieties and their corresponding diagnostic regions.

Comparative Analysis: Why Use IR?

In a drug development workflow, selecting the right analytical tool is critical for efficiency. The table below compares FT-IR against alternative identification methods for this specific class of piperazinyl-nicotinamides.

FeatureFT-IR (ATR) 1H-NMR (500 MHz) HPLC-UV/MS
Primary Utility Rapid ID & Polymorph Check Structural ElucidationPurity & Quantification
Differentiation Power High (Fingerprint region is unique to isomers)Very High (Proton mapping)Medium (Retention time can drift)
Sample Prep Time < 1 Minute (No solvent needed)10-15 Minutes (Deuterated solvents)20+ Minutes (Mobile phase prep)
Cost Per Run NegligibleHigh (Solvents + Cryogens)Medium (Solvents + Columns)
Limit of Detection ~1-5% impurity~0.1% impurity<0.01% impurity
Specific Blind Spot Cannot easily quantify enantiomersInsensitive to inorganic saltsInsensitive to non-chromophores

Expert Insight: While NMR is necessary to prove the structure during synthesis, FT-IR is the superior choice for batch-to-batch identity verification . The specific lattice vibrations in the fingerprint region (600–1400 cm⁻¹) act as a unique barcode that confirms not just the chemical structure, but the solid-state form (polymorph), which NMR cannot do in solution.

Detailed Spectral Assignment

The following peak assignments are derived from functional group correlation spectroscopy of N-methylnicotinamide and aryl-piperazine analogs.

Table 1: Diagnostic IR Peaks for Identification
Frequency (cm⁻¹)IntensityFunctional Group AssignmentDiagnostic Value
3350 – 3450 Medium, BroadN-H Stretch (Piperazine) Distinguishes from tertiary amine impurities.
3250 – 3300 Medium, SharpN-H Stretch (Amide) Confirms the amide bond presence.
3000 – 3100 WeakC-H Stretch (Aromatic) Pyridine ring protons.
2800 – 2950 MediumC-H Stretch (Aliphatic) Methyl group + Piperazine methylene (-CH2-).
1645 – 1665 Strong Amide I (C=O Stretch) CRITICAL: Primary ID band.
1580 – 1600 MediumC=N / C=C Ring Stretch Characteristic of the Pyridine core.
1530 – 1560 MediumAmide II (N-H Bend) Specific to secondary amides (N-methyl).
1240 – 1280 MediumC-N Stretch (Aryl-Amine) Confirms Piperazine-Pyridine linkage.
1000 – 1100 MediumRing Breathing Piperazine ring skeletal vibration.
700 – 800 StrongC-H Out-of-Plane Bend Indicates substitution pattern on Pyridine.
Critical Differentiation Strategy

To validate the synthesis, you must distinguish the product from its likely precursors.

  • Differentiation from Piperazine (Reagent):

    • Piperazine has a broad N-H band but lacks the Amide I (C=O) peak at ~1655 cm⁻¹ . If you see no carbonyl peak, you have unreacted piperazine.

  • Differentiation from 2-Chloronicotinamide (Precursor):

    • The precursor has a C-Cl stretch (~700-750 cm⁻¹) and lacks the aliphatic C-H stretches (2800-2950 cm⁻¹) associated with the piperazine ring.

  • Differentiation from Primary Amide (Non-methylated analog):

    • A primary amide (-CONH2) typically shows two N-H stretching bands (asymmetric/symmetric) at the high frequency end. The N-Methyl derivative (secondary amide) will typically show a single N-H amide stretch around 3300 cm⁻¹.

Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR), the industry standard for solid dosage forms.

Workflow Diagram

Protocol Start Start: Instrument Warm-up (30 mins) Clean Clean Crystal (ZnSe or Diamond) Isopropanol Wipe Start->Clean Background Acquire Background (Air Spectrum) Clean->Background Sample Load Sample Apply High Pressure (Clamp) Background->Sample Scan Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res) Sample->Scan Validate Validation Check: Is Amide I present > 1640? Scan->Validate Validate->Clean No (Reprepare) Result Export Data & Compare vs Reference Standard Validate->Result Yes

Figure 2: Step-by-step ATR-FTIR acquisition workflow.

Step-by-Step Methodology
  • System Prep: Ensure the FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) is warmed up. Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

  • Background: Collect a background spectrum of the clean crystal to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading: Place approximately 5–10 mg of the solid N-Methyl-2-Piperazin-1-Yl-Nicotinamide powder onto the crystal.

  • Contact: Lower the pressure arm until the force gauge indicates optimal contact. Note: Poor contact results in weak peaks; over-pressure can damage ZnSe crystals.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (to optimize Signal-to-Noise ratio)

    • Range: 4000 – 600 cm⁻¹

  • Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless noise is excessive, as this can obscure doublet peaks in the fingerprint region.

References

  • PubChem. (2025).[1] N-methyl-2-piperazin-1-yl-nicotinamide Structure and Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for Amide I/II assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for Pyridine and Piperazine ring vibrations).[3][4][5][6]

  • National Institute of Standards and Technology (NIST). (2023). N-Methylnicotinamide IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

Sources

Validation

Reproducibility of N-Methyl-2-Piperazin-1-Yl-Nicotinamide biological assays

Reproducibility of N-Methyl-2-Piperazin-1-Yl-Nicotinamide Biological Assays: A Comparative Guide Executive Summary N-Methyl-2-Piperazin-1-Yl-Nicotinamide (NMPN) serves as a critical fragment-like pharmacophore in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of N-Methyl-2-Piperazin-1-Yl-Nicotinamide Biological Assays: A Comparative Guide

Executive Summary N-Methyl-2-Piperazin-1-Yl-Nicotinamide (NMPN) serves as a critical fragment-like pharmacophore in the development of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors. Structurally, the nicotinamide moiety mimics the endogenous NAD+ substrate to anchor into the catalytic domain, while the piperazine ring provides a basic, solvent-exposed vector for structural elaboration and improved aqueous solubility.

However, because NMPN is a low-molecular-weight fragment (~220 Da) with low-to-moderate intrinsic affinity, reproducing binding data across different laboratories is notoriously difficult. Standard biochemical assays often fail to capture its rapid association and dissociation kinetics. This guide provides a rigorous, comparative framework for evaluating NMPN against baseline fragments (Nicotinamide, 3-Aminobenzamide) and clinical-grade inhibitors (Olaparib), ensuring high-fidelity, reproducible data through optimized TR-FRET and SPR methodologies.

Comparative Performance Matrix

To contextualize the biological activity of NMPN, we must benchmark it against established PARP-1 modulators. The table below summarizes the expected biophysical parameters based on fragment-based drug discovery principles.

CompoundRole / ClassificationMolecular WeightTR-FRET

(PARP-1)
SPR

(Affinity)
Dissociation Rate (

)
Nicotinamide Endogenous baseline / Weak inhibitor122.12 Da> 50 µM~ 100 µMVery Fast
3-Aminobenzamide Classic early-generation inhibitor136.15 Da~ 30 µM~ 40 µMFast
NMPN Advanced Fragment / Building Block220.27 Da~ 5 µM~ 8 µMModerate
Olaparib Clinical Control / High-affinity434.46 Da< 0.005 µM< 0.002 µMVery Slow

Data Interpretation: NMPN demonstrates a clear enhancement in affinity over simple nicotinamide and 3-Aminobenzamide, driven by piperazine-mediated interactions. However, its


 remains significantly faster than clinical molecules like Olaparib, dictating the strict assay requirements detailed below.

Protocol 1: Competitive TR-FRET Binding Assay

The Causality of Assay Selection: When evaluating fast-off-rate fragments like NMPN, traditional ELISA or radiometric wash-based assays are fundamentally flawed. Wash steps disrupt the binding equilibrium, causing the fragment to dissociate before detection, which artificially inflates the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a homogeneous, mix-and-read format that measures binding at true equilibrium. By utilizing a fluorescent NAD+ probe and a Terbium-labeled anti-His antibody bound to His-PARP1, we can accurately quantify NMPN competition without wash-induced artifacts.

Self-Validating Assay Design: A reproducible protocol must be self-validating. Every 384-well plate must include:

  • Upper Baseline (100% Binding): DMSO only (Vehicle).

  • Lower Baseline (0% Binding): No-enzyme control (Buffer only).

  • Sensitivity Control: Olaparib concentration-response curve. If the Olaparib

    
     shifts above 10 nM, the assay window is compromised (likely due to probe depletion or enzyme degradation), and the NMPN data must be discarded[1].
    

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (10 mM KPO4 pH 7.8, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68, 1 mM DTT)[2]. The inclusion of Pluronic F-68 is critical to prevent non-specific aggregation of the NMPN fragment at high screening concentrations.

  • Complex Assembly: In a 384-well low-volume plate, add 2 nM His-PARP1 and 1 nM Terbium-anti-His antibody.

  • Compound Addition: Dispense NMPN (titrated from 100 µM down to 10 nM) and controls using an acoustic liquid handler to ensure precise low-volume transfer.

  • Probe Addition: Add 20 nM of the fluorescently labeled NAD+ binding site probe (e.g., OG488-probe) to initiate competition[2].

  • Equilibration & Readout: Incubate at room temperature for 60 minutes to reach equilibrium. Read on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm, Emission: 490 nm and 520 nm). Calculate the 520/490 ratio.

TR_FRET A His-PARP1 + Tb-Antibody (Donor Complex) C High TR-FRET Signal (Equilibrium Baseline) A->C Binds B OG488-NAD+ Probe (Acceptor) B->C D Add NMPN Fragment (Competitor) C->D Competition E Probe Displacement (Signal Decrease) D->E Dose-dependent

Fig 1: Logic of the competitive TR-FRET assay for measuring PARP-1 fragment binding at equilibrium.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

The Causality of Assay Selection: While TR-FRET provides equilibrium affinity (


), it cannot resolve the kinetic rate constants (

and

). For fragment optimization, knowing whether an affinity gain is driven by a faster on-rate or a slower off-rate is paramount. SPR provides real-time, label-free kinetic data. Furthermore, SPR is vastly superior to Fluorescence Polarization (FP) for distinguishing between different inhibitor binding modes and reverse allosteric effects in PARP enzymes[3].

Why a Regenerable Immobilization Strategy? Direct amine coupling of a 220 Da fragment to a sensor chip often destroys its binding vectors. Conversely, directly coupling PARP-1 via primary amines can lead to heterogeneous surface presentation and activity loss over time. Therefore, we utilize a regenerable capture strategy (e.g., capturing His-PARP1 via an anti-His antibody covalently linked to a CM5 chip). This allows fresh, active PARP-1 to be captured for each cycle, ensuring the surface remains pristine even when exposed to the high concentrations (up to 100 µM) of NMPN required for fragment screening[4].

Step-by-Step Methodology:

  • Surface Preparation: Using a Biacore 8K+ system, immobilize an anti-His capture antibody onto a CM5 sensor chip using standard amine coupling[4].

  • Ligand Capture: Inject His-tagged PARP-1 to achieve a capture level of ~3000 Response Units (RU). High density is required to detect the small mass of the NMPN fragment.

  • Analyte Injection (Association): Flow NMPN (prepared in running buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 50 µM EDTA, 0.1 mM TCEP, 1% DMSO, 0.05% Tween-20) over the surface at 30 µL/min for 60 seconds[4]. The 1% DMSO must be strictly matched between the analyte and running buffer to prevent bulk refractive index shifts.

  • Dissociation: Flow running buffer over the surface for 120 seconds to monitor the

    
     phase.
    
  • Regeneration: Inject 10 mM Glycine-HCl (pH 1.5) to strip the PARP-1/NMPN complex from the capture antibody, preparing the surface for the next cycle.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , and
    
    
    .

SPR_Workflow Step1 Surface Preparation Amine Couple Anti-His Ab Step2 Ligand Capture Inject His-PARP1 (~3000 RU) Step1->Step2 Step3 Analyte Association Flow NMPN (1% DMSO matched) Step2->Step3 Step4 Analyte Dissociation Flow Running Buffer Step3->Step4 Step5 Surface Regeneration Strip Complex with Glycine-HCl Step4->Step5 Step5->Step2 Next Cycle (Fresh PARP1)

Fig 2: SPR kinetic profiling workflow utilizing a regenerable capture strategy for fragments.

Conclusion & Best Practices for Reproducibility

The reproducibility of biological assays for N-Methyl-2-Piperazin-1-Yl-Nicotinamide hinges on respecting its biophysical nature as a fast-off-rate fragment. By abandoning wash-based assays in favor of equilibrium-preserving TR-FRET and utilizing regenerable SPR surfaces to combat fragment aggregation and surface degradation, researchers can generate high-fidelity data. Always anchor these assays with a self-validating control matrix (e.g., Olaparib) to ensure the dynamic range is sufficient to accurately quantify fragment-level interactions.

References

1.[1] Title: Chimeric Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1) and Nicotinamide Phosphoribosyltransferase (NAMPT) for Cancer Thera. Source: ChemRxiv. URL:[Link] 2. Title: Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Source: AACR Journals. URL:[Link] 3.[3] Title: SPR experiments showing the effect of PARPi on reverse allostery in PARP enzymes. Source: ResearchGate. URL:[Link] 4.[4] Title: Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Source: Oxford Academic. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Executive Safety Directive ATTENTION: N-Methyl-2-Piperazin-1-Yl-Nicotinamide contains a piperazine moiety . While nicotinamide derivatives are often mild irritants, the piperazine ring introduces significant risks regard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

ATTENTION: N-Methyl-2-Piperazin-1-Yl-Nicotinamide contains a piperazine moiety . While nicotinamide derivatives are often mild irritants, the piperazine ring introduces significant risks regarding respiratory sensitization and corrosivity .

  • Primary Hazard: Respiratory and skin sensitization (Asthma-like symptoms upon inhalation).

  • Secondary Hazard: Aquatic toxicity (Do not release to environment).

  • Disposal Class: Hazardous Organic Waste (Basic/Corrosive).

Immediate Action: All handling requires a functional Fume Hood. Do not dispose of down the drain.

Chemical Profile & Waste Characterization

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards, this compound must be characterized correctly before entering the waste stream.

ParameterSpecificationOperational Implication
Chemical Nature Organic Base (Piperazine derivative)Incompatible with strong acids and oxidizers.
Physical State Solid (Powder) or SolutionDictates container selection (HDPE vs. Glass).
pH (Aqueous) Basic (> 8.0 likely)May be classified as D002 (Corrosive) if pH ≥ 12.5.
RCRA Status Non-Listed (Process Knowledge)Manage as Hazardous Chemical Waste (Toxic/Corrosive).
Destruction Method High-Temperature IncinerationRequired to break down the piperazine ring.

Operational Disposal Protocol

This protocol uses a Self-Validating System : at each step, you must verify the state of the waste before proceeding.

Step 1: Segregation & Container Selection[1][2]
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Reasoning: HDPE is resistant to basic organic compounds and prevents breakage.

  • Liquid Waste: Use a narrow-neck HDPE or Coated Glass container.

    • Critical Check: Ensure the liquid waste stream is Non-Halogenated (unless dissolved in DCM/Chloroform).

    • Incompatibility:NEVER mix with acid waste streams.[1] The neutralization reaction can be exothermic and generate aerosols, increasing sensitization risk.

Step 2: Pre-Disposal Stabilization

If the compound is in solution with high volatility solvents:

  • Move the container to the back of the fume hood.

  • Allow minor volatiles to evaporate only if permitted by local air quality regulations (otherwise, cap immediately).

  • Quenching: For this specific compound, quenching is generally not recommended for standard disposal. It is safer to dispose of it as "unreacted basic organic waste" than to risk generating heat during in-lab neutralization.

Step 3: Labeling (Satellite Accumulation Area)

Your waste tag must be explicit to protect downstream waste handlers.

  • Chemical Name: Write out fully: "N-Methyl-2-Piperazin-1-Yl-Nicotinamide Waste."

  • constituents: List all solvents (e.g., "90% Methanol, 10% Compound").

  • Hazard Checkboxes: Mark [x] Toxic, [x] Irritant, [x] Basic/Corrosive.

Step 4: Spill Response (Emergency Procedure)
  • Solid Spill: Do not dry sweep (generates dust). Cover with wet paper towels or oil-impregnated sweeping compound, then scoop into a bag.

  • Liquid Spill: Absorb with an inert material (Vermiculite or Clay).[2] Do not use standard paper towels alone if the concentration is high, as piperazines can penetrate rapidly.

Disposal Decision Matrix (Workflow)

The following diagram outlines the logical decision path for disposing of this compound.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Dry Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Solution SolidContainer Container: Wide-Mouth HDPE (Double Bagged) SolidWaste->SolidContainer Labeling Labeling: 'Hazardous Waste - Basic Organic' Mark: Toxic/Sensitizer SolidContainer->Labeling SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo Cl/Br/F Solvents NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalo Organic Solvents Halo->Labeling NonHalo->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration Storage->FinalDisp

Figure 1: Decision matrix for segregating and packaging N-Methyl-2-Piperazin-1-Yl-Nicotinamide waste streams.

Regulatory & Compliance Framework

US EPA (RCRA) Considerations

While N-Methyl-2-Piperazin-1-Yl-Nicotinamide is not explicitly listed on the P-List or U-List (40 CFR 261.33), it must be evaluated for Characteristic Waste :

  • Corrosivity (D002): If the waste solution has a pH ≥ 12.5.[3]

  • Toxicity: Due to the piperazine ring, it falls under the "General Duty Clause" to manage as a toxic substance.

Transport (DOT)

If shipping pure waste off-site, it likely falls under:

  • UN Number: UN 3263 (Corrosive solid, basic, organic, n.o.s.) OR UN 3077 (Environmentally hazardous substance, solid, n.o.s.).

  • Packing Group: III (Minor Danger).

References

  • Benchchem. (2025). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2025). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] Retrieved from [5]

  • Santa Cruz Biotechnology. (2025). Piperazine Safety Data Sheet (SDS). Retrieved from

  • PubChem. (2025). N-methyl-2-piperazin-1-yl-nicotinamide Compound Summary. Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide. Retrieved from

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: N-Methyl-2-Piperazin-1-Yl-Nicotinamide

Executive Safety Assessment Hazard Classification: Warning / Danger (Treat as High-Potency Sensitizer) Primary Risk Driver: The Piperazine moiety .[1][2] While the Nicotinamide core is generally an irritant, the piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Hazard Classification: Warning / Danger (Treat as High-Potency Sensitizer) Primary Risk Driver: The Piperazine moiety .[1][2] While the Nicotinamide core is generally an irritant, the piperazine ring is a documented potent respiratory and skin sensitizer.[1] Repeated exposure, even at low levels, can lead to irreversible occupational asthma or contact dermatitis.[1][2]

Occupational Exposure Band (OEB): Estimated OEB 3 (10–100 µg/m³).[1][2] Note: In the absence of a specific OEL for this exact intermediate, we apply the "Precautionary Principle" based on the structural toxicology of N-methylpiperazine and analogous nicotinamides.[1][2]

Personal Protective Equipment (PPE) Matrix

This system is designed to create a redundant barrier against the two primary entry routes: Inhalation (Sensitization) and Dermal Absorption .[1]

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 (Minimum) or P100/P3 Respirator Critical: Piperazine derivatives are respiratory sensitizers.[1][2] Standard surgical masks offer zero protection against the aerosols generated during weighing.[1] If handling >1g of powder outside a hood, a PAPR (Powered Air Purifying Respirator) is required.[1]
Hand Protection Double Nitrile Gloves (0.11 mm min.[1] thickness)Permeation Defense: Piperazines can permeate latex.[1] Nitrile offers superior chemical resistance.[1][2] Protocol: Wear two pairs of contrasting colors (e.g., Blue under Orange) to immediately visualize tears.[1]
Ocular Chemical Safety Goggles (Indirect Venting)Corrosivity Risk: Free-base piperazines are alkaline and corrosive.[1][2] Safety glasses with side shields are insufficient if fine dust generation is possible.[1]
Body Tyvek® Lab Coat (Closed Front) + Sleeve Covers Fomite Control: Cotton lab coats trap dust in fibers, which can then be re-aerosolized in "clean" areas (offices/cafeterias), extending the exposure zone.[1][2]

Operational Workflow: The "Zero-Contact" Protocol[1][2]

This workflow minimizes the probability of aerosolization, the most dangerous phase of handling this compound.[1]

Phase 1: Preparation & Weighing[2]
  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).[1]

  • Static Control: Use an anti-static gun or ionizer bar.[1] Static charge on piperazine powders often causes "fly-away" particles that bypass standard airflow containment.[1][2]

  • The "Wet Method": If possible, tare the solvent vial first, add the powder, and immediately add solvent to wet the solid.[1][2] This eliminates dust risk for downstream steps.[1][2]

Phase 2: Solubilization & Transfer
  • Solvent Choice: DMSO or Methanol are common solvents.[1] Be aware that DMSO enhances skin permeability, potentially carrying the toxicant through the skin barrier if spilled.[1]

  • Vessel Management: Keep all vessels capped when not actively pipetting.[1] Use Parafilm® to seal junctions during vortexing to prevent aerosol leakage.[1]

Phase 3: Decontamination & Disposal[1]
  • Quench: Wipe all surfaces with a mild acidic solution (e.g., 5% Acetic Acid) followed by water.[1] Piperazine derivatives are basic; acid neutralizes the residue and aids in cleaning.[1]

  • Waste Segregation:

    • Solid Waste: Double-bagged in hazardous waste bags. Label: "Toxic/Sensitizer - Piperazine Derivative".[1][2]

    • Liquid Waste: Segregate into "Basic/Organic" waste streams.[1] Do not mix with oxidizers (e.g., Nitric Acid) as violent reactions may occur.[1][2][3]

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the "Defense in Depth" strategy required for this compound.

SafetyProtocol cluster_Barriers Barrier Systems Hazard Hazard Source: Piperazine Moiety Engineering Primary Barrier: Fume Hood (Neg. Pressure) Hazard->Engineering Containment Sensitization FAILURE MODE: Respiratory Sensitization Hazard->Sensitization No Controls PPE Secondary Barrier: PPE (Double Nitrile + P100) Engineering->PPE Leakage Control Engineering->Sensitization Sash Open Admin Tertiary Barrier: SOP & Training PPE->Admin Compliance Outcome Safe Operation: Zero Exposure Admin->Outcome Success

Caption: Defense-in-Depth model illustrating how multiple barrier layers prevent the critical failure mode of respiratory sensitization.

Emergency Response Protocols

Scenario A: Skin Contact (Powder or Solution)[1][2]
  • Immediate Action: Do not wipe (this grinds particles into pores).[1][2]

  • Flush: Rinse with copious lukewarm water for 15 minutes .

  • Neutralize: If available, wash with a mild soap (pH neutral).[1]

  • Medical: Report incident. Watch for delayed erythema (redness) or itching over the next 24 hours.[1]

Scenario B: Inhalation (Powder Release)[1][2]
  • Evacuate: Move to fresh air immediately.

  • Alert: Notify Safety Officer. The lab area must be restricted until dust settles.[1]

  • Monitor: Monitor for "asthmatic" symptoms (wheezing, tightness) for 48 hours. Note: Piperazine sensitization can be delayed.[1]

Scientific & Regulatory References

  • Fisher Scientific. (2024).[1][2] Safety Data Sheet: N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide. Retrieved from [1][2]

    • Cited for: Hazard classification of analogous nicotinamide-piperazine structures (Skin Irrit. 2, Eye Irrit. 2).[1]

  • Loba Chemie. (2016).[1][2][4] Material Safety Data Sheet: N-Methylpiperazine. Retrieved from

    • Cited for: Corrosive and flammable nature of the piperazine core and permeation risks.

  • Safe Work Australia. (2019).[1][2] Piperazine: Human Health Tier II Assessment. Retrieved from

    • Cited for: Documentation of respiratory sensitization and occupational asthma risks associated with piperazine exposure.[5]

  • New Jersey Department of Health. (2012).[1] Hazardous Substance Fact Sheet: Piperazine. Retrieved from [1][2]

    • Cited for: Emergency response protocols and delayed symptom monitoring.

  • S D Fine-Chem Limited. (2020).[1][2] N-Methylpiperazine Safety Data Sheet. Retrieved from

    • Cited for: Incompatibility with oxidizers and storage requirements.[3]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
N-Methyl-2-Piperazin-1-Yl-Nicotinamide
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N-Methyl-2-Piperazin-1-Yl-Nicotinamide
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